(R)-BINAP
Description
Propriétés
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALRAIOVNYAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913327 | |
| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76189-55-4, 98327-87-8, 76189-56-5 | |
| Record name | (+)-BINAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BINAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-BINAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Binap, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binap, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binap, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BINAP, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINAP, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINAP, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-BINAP: A Comprehensive Technical Guide to its Structure and Chirality
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (R)-BINAP , is a chiral diphosphine ligand that has established itself as a cornerstone in the field of asymmetric catalysis. Its unique structural features, particularly its C₂-symmetric axial chirality, have made it a "privileged ligand," indispensable for a wide range of enantioselective transformations critical in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides an in-depth exploration of the structure, chirality, synthesis, and catalytic applications of this compound, tailored for researchers, scientists, and professionals in drug development.
The Core Structure and the Essence of Chirality
This compound is an organophosphorus compound characterized by two diphenylphosphino groups attached to the 2 and 2' positions of a 1,1'-binaphthyl backbone. The molecule's chirality does not arise from a stereogenic carbon atom but from a phenomenon known as atropisomerism . This axial chirality results from the sterically hindered rotation around the single bond connecting the two naphthalene (B1677914) rings. The bulky diphenylphosphino groups prevent free rotation, leading to two stable, non-superimposable mirror-image conformers: the (R)- and (S)-enantiomers.
The dihedral angle between the two naphthalene rings in BINAP is approximately 90 degrees, and it possesses a natural bite angle of about 93 degrees. This rigid and well-defined chiral environment is crucial for its ability to induce high enantioselectivity in metal-catalyzed reactions.
Below is a diagram illustrating the fundamental structure of this compound.
Technical Guide: Synthesis of (R)-BINAP from (R)-BINOL
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a robust and widely utilized method for the synthesis of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, from its precursor (R)-1,1'-bi-2-naphthol ((R)-BINOL). This compound is a privileged chiral phosphine (B1218219) ligand, instrumental in a multitude of asymmetric catalytic reactions that are critical in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The synthetic strategy detailed herein involves a two-step process commencing with the activation of the hydroxyl groups of (R)-BINOL via triflation, followed by a nickel-catalyzed cross-coupling reaction with diphenylphosphine (B32561).[2] This method is noted for its reliability and high enantiomeric purity of the final product.
Overall Synthetic Pathway
The synthesis of this compound from (R)-BINOL is a concise and efficient process. The hydroxyl groups of (R)-BINOL are first converted to trifluoromethanesulfonate (B1224126) (triflate) groups, which are excellent leaving groups. The resulting (R)-BINOL ditriflate then undergoes a nickel-catalyzed coupling reaction with diphenylphosphine to yield the target molecule, this compound.
Caption: Overall reaction scheme for the synthesis of this compound from (R)-BINOL.
Quantitative Data Summary
The following tables summarize the typical yields and key analytical data for the two stages of the this compound synthesis.
Table 1: Synthesis of (R)-BINOL Ditriflate
| Starting Material | Product | Reagents | Solvent | Typical Yield | Reference |
| (R)-BINOL | (R)-BINOL ditriflate | Triflic anhydride (B1165640), Pyridine (B92270) | Dichloromethane (B109758) | ~94% | [3] |
Table 2: Synthesis of this compound
| Starting Material | Product | Catalyst | Reagents | Solvent | Typical Yield | Enantiomeric Excess (ee) | Reference |
| (R)-BINOL ditriflate | This compound | NiCl₂(dppe) | Diphenylphosphine, DABCO | DMF | ~77% | >99% | [1] |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound from (R)-BINOL.
Stage 1: Preparation of (R)-1,1'-bi-2-naphthol ditriflate
This procedure outlines the conversion of the hydroxyl groups of (R)-BINOL into triflate groups.
Materials:
-
(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL) (>99% ee)
-
Triflic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel (230-400 mesh)
Procedure:
-
To an oven-dried, 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-BINOL (8.5 g, 30 mmol).
-
Add anhydrous dichloromethane (60 mL) to the flask.
-
Under a nitrogen atmosphere, cool the flask to 5-10 °C using an ice bath.
-
Add anhydrous pyridine (7.2 mL, 90 mmol) followed by the slow addition of triflic anhydride (20.0 g, 70 mmol).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 17 hours).
-
Add hexane (60 mL) to the reaction mixture.
-
Prepare a pad of silica gel (50 g) in a 150-mL sintered glass funnel and filter the mixture under reduced pressure.
-
Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane (200 mL).
-
Concentrate the resulting filtrate under vacuum to yield the (R)-BINOL ditriflate as a white solid. The typical yield is around 15.4 g (94%).[3]
Stage 2: Preparation of (R)-(+)-BINAP
This procedure describes the nickel-catalyzed coupling of (R)-BINOL ditriflate with diphenylphosphine.
Materials:
-
(R)-BINOL ditriflate
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
Diphenylphosphine (Ph₂PH)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To an oven-dried, 250-mL single-necked flask equipped with a magnetic stirring bar, add NiCl₂(dppe) (1.1 g, 2 mmol).
-
Purge the flask with nitrogen.
-
Add anhydrous DMF (40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The solution will turn dark red.
-
Heat the solution to 100 °C for 30 minutes.
-
In a separate flask, dissolve the (R)-BINOL ditriflate (11.0 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous DMF (40 mL).
-
Add the solution of the ditriflate and DABCO to the hot catalyst solution.
-
Add additional diphenylphosphine (3 x 2 mL portions) after 1 hour, 3 hours, and 7 hours.
-
Maintain the reaction at 100 °C until the ditriflate is consumed (typically 2-3 days), as monitored by a suitable analytical technique (e.g., TLC or LC).
-
Cool the dark brown solution to -15 to -20 °C using an ice/acetone bath and stir for 2 hours.
-
Filter the resulting solid product.
-
Wash the solid with cold methanol (2 x 20 mL) and dry under vacuum. The isolated product is this compound, typically obtained as a white to off-white crystalline compound in approximately 77% yield.[1]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
References
Quantitative Physical Properties
An In-depth Technical Guide on the Physical Properties of (R)-BINAP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as this compound. This compound is a chiral phosphine (B1218219) ligand, pivotal in the field of asymmetric catalysis.[1][2][3] Its unique C2-symmetric, atropisomeric structure arises from restricted rotation about the C1-C1' bond connecting the two naphthalene (B1677914) rings, which is a cornerstone of its efficacy in inducing enantioselectivity in a myriad of chemical transformations.[3][4] A thorough understanding of its physical properties is essential for its effective application in synthesis, process development, and formulation.
The physical characteristics of this compound have been extensively documented. The following tables summarize the key quantitative data available for this compound.
Table 1: General Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H32P2 | [2][5] |
| Molecular Weight | 622.69 g/mol | [2][5] |
| Appearance | White to off-white or cream-white crystalline powder | [1][6][7] |
| Melting Point | 238-242 °C, 283-286 °C (lit.) | [1][4][5][6][8][9] |
| Boiling Point | 724.3 ± 55.0 °C (Predicted) | [5][6] |
| Crystal Density | 1.236 g/cm³ | [10] |
| Decomposition Temperature (5% weight loss) | 352.3 °C | [10] |
| Glass Transition Temperature (Tg) | 103.08 °C | [10] |
Table 2: Optical Properties of this compound
| Property | Value | Conditions | Reference |
| Specific Optical Rotation [α] | +222° | 20/D, c = 0.5% in benzene (B151609) | [6][8] |
| +240° | c = 0.3 in toluene | [5][6] | |
| Refractive Index | 235° | c = 0.3 in Toluene | [5][6] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [5][6] |
| Benzene | Slightly soluble | [2] |
| Chloroform | Slightly soluble | [2] |
| Organic Solvents | Generally soluble | [4][11] |
| DMSO | 5 mg/mL (with ultrasonic and warming to 60°C) | [12] |
Table 4: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹³C NMR (125 MHz, CDCl₃) δ | 118.3, 119.4, 123.6, 126.8, 127.4, 128.1, 128.5, 132.1, 132.5, 133.2, 145.5 | [13] |
| ³¹P NMR (162 MHz, CDCl₃) δ | -15.3 | [14] |
| UV-Vis Absorption (in acetonitrile) | λmax = 223 nm (ε = 9800) | [15] |
| Emission (in single crystal) | Major emission maximized at ~520 nm (Fluorescence) and a minor, slightly blue-shifted emission at ~650 nm (Phosphorescence) | [10][16] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are provided below.
Melting Point Determination
The melting point of this compound is determined using a capillary melting point apparatus.[17][18]
Protocol:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[19][20]
-
The capillary tube is placed in the heating block of the melting point apparatus.[17]
-
For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[17]
-
A second, fresh sample is then heated slowly, at a rate of 1-2 °C/min, starting from a temperature approximately 20 °C below the estimated melting point.[19]
-
The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[19]
Specific Optical Rotation Measurement
The specific rotation of this compound is measured using a polarimeter.[21][22][23]
Protocol:
-
A solution of this compound is prepared by accurately weighing the solid and dissolving it in a known volume of a specified solvent (e.g., benzene or toluene) in a volumetric flask.[21]
-
The polarimeter tube is rinsed and then filled with the solution, ensuring no air bubbles are present.[24]
-
The polarimeter is calibrated using a blank (the pure solvent).[25]
-
The analyzer is rotated until the two halves of the field of view are equally bright, and the observed angle of rotation (α) is recorded.[24]
-
The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where:
Solubility Determination
A general protocol for determining the solubility of this compound in various solvents is as follows:
Protocol:
-
A known mass of this compound (e.g., 10 mg) is added to a vial containing a known volume of the solvent (e.g., 1 mL).
-
The mixture is agitated, for instance, by vortexing or using a magnetic stirrer, at a controlled temperature.
-
If the solid dissolves completely, more this compound is added incrementally until a saturated solution is formed.
-
If the solid does not dissolve, the mixture can be gently heated or sonicated to facilitate dissolution.[12]
-
Solubility is reported as the mass of solute per volume of solvent (e.g., mg/mL) at a specific temperature. For phosphine ligands, which can be air-sensitive, these operations should be performed under an inert atmosphere.[26]
X-ray Crystallography
The single-crystal X-ray diffraction technique is employed to determine the precise three-dimensional atomic arrangement of this compound in its crystalline state.
Overview of Methodology:
-
High-quality single crystals of this compound are grown from a suitable solvent system.
-
A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
The collected data are processed to determine the unit cell dimensions and space group.[10]
-
The crystal structure is solved and refined to yield the atomic coordinates, bond lengths, and bond angles.[27]
Visualization of Structural Relationships
The following diagram illustrates the logical connection between the atropisomeric nature of this compound and its resulting physical properties.
Caption: Logical flow from the molecular structure of this compound to its defining physical properties.
Conclusion
The physical properties of this compound are a direct consequence of its unique, sterically hindered bibenzyl structure, which imparts axial chirality. Its well-defined melting point, specific optical rotation, and characteristic spectroscopic data are crucial parameters for its identification, purity assessment, and effective use in asymmetric synthesis. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the seamless integration of this important chiral ligand into their research and development workflows.
References
- 1. R-BINAP, 98% 76189-55-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 2. (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | 76189-55-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. BINAP - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. runvmat.com [runvmat.com]
- 7. strem.com [strem.com]
- 8. This compound - 100MG、500MGサイズ [sigmaaldrich.com]
- 9. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. PhotochemCAD | rac-BINAP [photochemcad.com]
- 16. researchgate.net [researchgate.net]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. pennwest.edu [pennwest.edu]
- 19. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 22. Specific rotation - Wikipedia [en.wikipedia.org]
- 23. cdn.pasco.com [cdn.pasco.com]
- 24. brcmcet.edu.in [brcmcet.edu.in]
- 25. digicollections.net [digicollections.net]
- 26. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
Solubility of (R)-BINAP in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) is a chiral ligand pivotal in asymmetric synthesis, a cornerstone of modern drug development and fine chemical production. Its efficacy in catalytic systems is profoundly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details a robust experimental protocol for its determination, and presents a visual workflow to aid in experimental design.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its application in homogeneous catalysis, dictating the concentration at which it can be effectively employed. While qualitatively understood to be soluble in many common organic solvents, precise quantitative data is not extensively available in peer-reviewed literature. The following table summarizes the available quantitative data and qualitative observations. Researchers are strongly encouraged to determine solubility experimentally for their specific applications and conditions.
| Solvent | Chemical Formula | Solubility (at approx. 20-25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 0.5 mg/mL (0.80 mM)[1] | Requires heating to 60°C and sonication for dissolution. The hygroscopic nature of DMSO can significantly affect solubility.[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Data not available | Generally considered soluble. |
| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Generally considered soluble. |
| Toluene | C₇H₈ | Data not available | Generally considered soluble. |
| Dimethylformamide (DMF) | C₃H₇NO | Data not available | Generally considered soluble. |
| Methanol | CH₄O | Data not available | |
| Ethanol | C₂H₆O | Data not available | |
| Acetone | C₃H₆O | Data not available | |
| Ethyl Acetate | C₄H₈O₂ | Data not available | |
| Hexane (B92381) | C₆H₁₄ | Data not available | Likely poorly soluble due to the non-polar nature of hexane and the moderate polarity of this compound. |
| Water | H₂O | Insoluble[2] |
Note: The lack of extensive quantitative data underscores the importance of the experimental protocol provided in the following section.
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent. This protocol outlines a detailed procedure for quantifying the solubility of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL or 20 mL glass vials)
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
2.1. Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and transfer it to a vial. An excess is crucial to ensure that a saturated solution is formed. A starting point could be to add approximately 10-20 mg of this compound to 2 mL of the solvent.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium.
2.2. Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.
-
Immediately cap the vial containing the filtrate to prevent solvent evaporation.
2.3. Quantification of Solute Concentration:
Two common methods for quantifying the concentration of this compound in the saturated filtrate are HPLC and gravimetric analysis.
Method A: High-Performance Liquid Chromatography (HPLC)
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted filtrate into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
Method B: Gravimetric Analysis
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of this compound.
-
Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
Calculate the solubility in mg/mL or g/L by dividing the mass of the residue by the initial volume of the filtrate.
3. Data Reporting:
Solubility should be reported in standard units such as mg/mL, g/L, or mol/L, and the temperature at which the measurement was performed must be specified.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
By following this comprehensive guide, researchers and professionals in drug development can obtain reliable solubility data for this compound, enabling more informed solvent selection and optimization of reaction conditions for asymmetric synthesis.
References
The Dawn of an Era: Early Applications of (R)-BINAP in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in 1980, a chiral diphosphine ligand developed by Ryoji Noyori and his collaborators, marked a pivotal moment in the field of asymmetric synthesis.[1] Its C2-symmetric, atropisomeric structure, arising from restricted rotation about the C-C bond connecting the two naphthalene (B1677914) rings, provided an unprecedented level of stereochemical control in a variety of metal-catalyzed reactions. This technical guide delves into the seminal early applications of the (R)-enantiomer of BINAP, showcasing its profound impact on the synthesis of enantiomerically enriched compounds. We will explore the pioneering work in asymmetric hydrogenation, isomerization, and intramolecular Heck reactions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Asymmetric Hydrogenation: A Revolution in Stereoselective Reductions
The catalytic asymmetric hydrogenation of unsaturated compounds using ruthenium-(R)-BINAP complexes was one of the earliest and most impactful applications of this novel ligand. This technology provided a highly efficient and practical method for the synthesis of chiral alcohols and other reduced products with exceptional levels of enantiomeric excess (e.e.).
Hydrogenation of Functionalized Ketones
Noyori and his group demonstrated the remarkable efficacy of Ru-(R)-BINAP catalysts for the asymmetric hydrogenation of β-keto esters, a class of compounds readily available and synthetically versatile.[2] This reaction provided a direct route to optically active β-hydroxy esters, which are valuable chiral building blocks.
Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru-(R)-BINAP Complexes
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| Methyl acetoacetate (B1235776) | RuCl₂[(R)-BINAP] | Methanol (B129727) | 100 | 20-30 | 12 | >98 | 99 (R) | [2] |
| Ethyl acetoacetate | RuCl₂[this compound] | Ethanol | 100 | 25 | 48 | 100 | 98 (R) | [2] |
| Methyl 3-oxopentanoate | RuBr₂[this compound] | Methanol | 100 | 25 | 24 | 100 | 99 (R) | [2] |
| Methyl benzoylacetate | RuCl₂[this compound] | Methanol/CH₂Cl₂ | 100 | 50 | 20 | 100 | 92 (R) | [2] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate [3][4]
This procedure is adapted from the work of Noyori and his coworkers.
Catalyst Preparation: [this compound]RuCl₂
A solution of [RuCl₂(cod)]n (cod = 1,5-cyclooctadiene) and a stoichiometric amount of this compound in toluene (B28343) is heated at reflux under an argon atmosphere for 2 hours. The resulting solution is then concentrated, and the catalyst is precipitated by the addition of hexane. The solid is collected by filtration, washed with hexane, and dried under vacuum.
Hydrogenation Procedure
-
A 100-mL glass autoclave is charged with a solution of methyl acetoacetate (1.16 g, 10 mmol) in anhydrous, degassed methanol (20 mL).
-
The RuCl₂[this compound] catalyst (8.3 mg, 0.01 mmol, S/C = 1000) is added to the solution under a stream of argon.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to 100 atm.
-
The reaction mixture is stirred at 30°C for 12 hours.
-
After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is purified by distillation to afford methyl (R)-3-hydroxybutanoate.
Caption: Catalytic cycle for the Ru-(R)-BINAP-catalyzed asymmetric hydrogenation of a ketone.
Hydrogenation of Allylic Alcohols
The enantioselective hydrogenation of allylic alcohols using Ru-(R)-BINAP complexes provided a powerful tool for the synthesis of chiral saturated alcohols, where the stereochemistry is set at a carbon atom adjacent to the newly formed stereocenter. A notable early example is the hydrogenation of geraniol (B1671447) to (R)-citronellol.
Table 2: Asymmetric Hydrogenation of Allylic Alcohols with Ru-(R)-BINAP Complexes
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| Geraniol | Ru(OAc)₂[this compound] | Methanol | 30 | 20 | 12 | 97 | 96 (R) | [5] |
| Nerol | Ru(OAc)₂[this compound] | Methanol | 30 | 20 | 12 | 95 | 98 (R) | [5] |
| (E)-3-Methyl-2-penten-1-ol | Ru(OAc)₂[this compound] | Methanol | 100 | 25 | 24 | 98 | 95 (R) | [5] |
Experimental Protocol: Asymmetric Hydrogenation of Geraniol [5]
Catalyst Preparation: Ru(OAc)₂[this compound]
A mixture of [RuCl₂(cod)]n and this compound in toluene is heated, followed by treatment with sodium acetate (B1210297) in tert-butanol (B103910) to yield the diacetate complex.
Hydrogenation Procedure
-
A solution of geraniol (1.54 g, 10 mmol) in degassed methanol (10 mL) is placed in a stainless-steel autoclave.
-
The Ru(OAc)₂[this compound] catalyst (8.5 mg, 0.01 mmol, S/C = 1000) is added under an argon atmosphere.
-
The autoclave is purged with hydrogen and then pressurized to 30 atm.
-
The mixture is stirred at 20°C for 12 hours.
-
After releasing the pressure, the solvent is evaporated.
-
The product, (R)-citronellol, is isolated by column chromatography on silica (B1680970) gel.
Asymmetric Isomerization: The Takasago Process for (-)-Menthol
A landmark industrial application of this compound emerged in the early 1980s with the Takasago International Corporation's process for the synthesis of (-)-menthol.[6][7] This process utilizes a rhodium-(R)-BINAP catalyzed asymmetric isomerization of the prochiral allylic amine, N,N-diethylgeranylamine, to the chiral enamine, (R)-N,N-diethyl-3,7-dimethyl-6-octen-1-amine, with outstanding enantioselectivity.
Table 3: Asymmetric Isomerization of N,N-Diethylgeranylamine
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |
| N,N-Diethylgeranylamine | [Rh(this compound)(cod)]ClO₄ | THF | 80 | 23 | >99 | 96-99 (R) | [6] |
Experimental Protocol: Asymmetric Isomerization of N,N-Diethylgeranylamine (Conceptual)
Detailed industrial protocols are proprietary, but a representative laboratory-scale procedure is as follows:
-
In a nitrogen-purged flask, [Rh(this compound)(cod)]ClO₄ (S/C ratio typically > 10,000) is dissolved in anhydrous THF.
-
N,N-diethylgeranylamine is added, and the mixture is heated to 80°C.
-
The reaction is monitored by GC until complete conversion is observed.
-
The resulting enamine is then hydrolyzed with aqueous acid to afford (R)-(+)-citronellal, which is subsequently cyclized and hydrogenated to produce (-)-menthol.
Caption: Workflow for the Takasago synthesis of (-)-menthol.
Asymmetric Intramolecular Heck Reaction
In 1989, pioneering work by both the Shibasaki and Overman groups demonstrated the utility of this compound in palladium-catalyzed asymmetric intramolecular Heck reactions.[8] This transformation enabled the enantioselective construction of cyclic structures containing quaternary carbon stereocenters, a significant challenge in organic synthesis.
Shibasaki's Desymmetrization Approach
Shibasaki and coworkers reported the desymmetrization of a prochiral diene via an asymmetric intramolecular Heck reaction to construct a cis-decalin ring system.
Table 4: Asymmetric Intramolecular Heck Reaction (Shibasaki)
| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| (Z)-4-(2-Iodophenyl)-4-methyl-1,6-heptadiene | Pd(OAc)₂ (10 mol%), this compound (12 mol%), Ag₂CO₃ (2 equiv) | NMP | 60 | 24 | 71 | 46 | [9] |
Overman's Quaternary Center Formation
Overman's group developed a method for the enantioselective synthesis of spirocyclic compounds containing a quaternary carbon center through a similar strategy.
Table 5: Asymmetric Intramolecular Heck Reaction (Overman)
| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| 2-(3-Butenyl)-2-(2-(triflyloxy)phenyl)cyclopentanone | Pd(OAc)₂ (10 mol%), this compound (12 mol%), PPh₃ (20 mol%), Proton Sponge (1.2 equiv) | Benzene | 50 | 48 | 81 | 80 | [10][11] |
Experimental Protocol: Asymmetric Intramolecular Heck Reaction (General)
-
To a solution of the aryl or vinyl triflate/halide substrate in an appropriate anhydrous solvent (e.g., NMP, benzene) is added the palladium source (e.g., Pd(OAc)₂), this compound, and a base (e.g., Ag₂CO₃, Proton Sponge).
-
The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC).
-
The reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ether), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
References
- 1. cytothesis.us [cytothesis.us]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Menthol - A Cool Place -Page 1 [leffingwell.com]
- 7. Aroma Ingredients | Takasago International Corporation [takasago.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. experts.umn.edu [experts.umn.edu]
(R)-BINAP Coordination Chemistry with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of the chiral diphosphine ligand (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, with key transition metals. Renowned for its pivotal role in asymmetric catalysis, this compound's unique C₂-symmetric chiral scaffold has been instrumental in the development of highly enantioselective reactions. This document details the synthesis, structural characteristics, and catalytic applications of this compound-metal complexes, with a focus on ruthenium, rhodium, and palladium. Experimental protocols, quantitative structural and spectroscopic data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in academia and industry.
Core Principles of this compound and its Metal Complexes
This compound is a C₂-symmetric ligand possessing axial chirality due to restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings. This well-defined three-dimensional structure is the foundation of its ability to induce high levels of stereocontrol in metal-catalyzed reactions. When coordinated to a transition metal, the four phenyl groups on the phosphorus atoms create a chiral pocket that dictates the facial selectivity of substrate binding, thereby controlling the stereochemical outcome of the reaction. The primary transition metals utilized with this compound in asymmetric catalysis are ruthenium (Ru), rhodium (Rh), and palladium (Pd).
Synthesis of this compound-Transition Metal Complexes
The preparation of well-defined this compound-metal complexes is crucial for their successful application in asymmetric catalysis. Below are detailed experimental protocols for the synthesis of representative ruthenium, rhodium, and palladium precatalysts.
Experimental Protocol: Synthesis of Dichloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)
Materials:
-
[RuCl₂(cod)]n (dichloro(1,5-cyclooctadiene)ruthenium(II) polymer)
-
This compound
-
Toluene (B28343), anhydrous and deoxygenated
-
Ethanol (B145695), absolute, deoxygenated
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with [RuCl₂(cod)]n (1.0 eq) and this compound (1.05 eq).
-
Anhydrous, deoxygenated toluene is added, and the mixture is stirred at reflux for 4-6 hours. The reaction progress can be monitored by the dissolution of the starting materials and a color change to a deep red or brown solution.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with deoxygenated ethanol to remove any unreacted starting materials and byproducts.
-
The product, RuCl₂[this compound], is dried under vacuum to yield a stable, air-sensitive solid.
Experimental Protocol: Synthesis of (R)-BINAPrhodium(I) tetrafluoroborate
Materials:
-
[Rh(cod)₂]BF₄ (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Dichloromethane (B109758), anhydrous and deoxygenated
-
Diethyl ether, anhydrous and deoxygenated
Procedure:
-
In a glovebox or under a strict inert atmosphere, a solution of [Rh(cod)₂]BF₄ (1.0 eq) in anhydrous, deoxygenated dichloromethane is prepared.
-
A solution of this compound (1.0 eq) in the same solvent is added dropwise to the rhodium precursor solution at room temperature with stirring.
-
The reaction mixture is stirred for 1-2 hours, during which time a color change is typically observed.
-
The reaction volume is reduced under vacuum, and the product is precipitated by the addition of anhydrous, deoxygenated diethyl ether.
-
The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford [Rh(this compound)(cod)]BF₄ as a crystalline solid.[1]
Experimental Protocol: Synthesis of Dichloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)
Materials:
-
PdCl₂(CH₃CN)₂ (bis(acetonitrile)dichloropalladium(II))
-
This compound
-
Benzene (B151609) or Toluene, anhydrous and deoxygenated
-
Hexane (B92381), anhydrous and deoxygenated
Procedure:
-
Under an inert atmosphere, PdCl₂(CH₃CN)₂ (1.0 eq) and this compound (1.0 eq) are dissolved in anhydrous, deoxygenated benzene or toluene.
-
The solution is stirred at room temperature for 1-2 hours.
-
The solvent is partially removed under reduced pressure to induce precipitation.
-
Anhydrous, deoxygenated hexane is added to complete the precipitation of the product.
-
The solid is collected by filtration, washed with hexane, and dried under vacuum to yield PdCl₂[this compound].
Structural Characterization
The steric and electronic properties of this compound-metal complexes, which are critical to their catalytic performance, are defined by their three-dimensional structures. X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, offering insights into the chiral environment around the metal center.
Selected Structural Data of this compound Transition Metal Complexes
| Complex | Metal-P Bond Length (Å) | P-M-P Bite Angle (°) | Dihedral Angle (naphthyl-naphthyl) (°) |
| RuCl₂[this compound] | 2.359(2), 2.404(2) | 91.34(8) | ~70-75 |
| [Rh(this compound)(cod)]BF₄ | 2.334(3), 2.379(3) | 91.4(1) | ~70-75 |
| [Rh(this compound)(acetone)₂]BF₄ | 2.31, 2.32 | 92.5 | Not Reported |
| PdCl₂[this compound] | 2.25, 2.26 | 93.2 | ~70-75 |
Note: The provided data is a representative compilation from various sources and may vary slightly depending on the specific crystal structure and counter-ions.
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of this compound-metal complexes in solution and in the solid state. ³¹P NMR and Infrared (IR) spectroscopy are particularly informative.
³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for probing the coordination of the phosphine (B1218219) ligands to the metal center. The chemical shift (δ) of the phosphorus atoms is sensitive to the electronic environment and coordination geometry.
| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | -14.8 |
| RuCl₂[this compound] | CDCl₃ | ~40-50 (broad) |
| [Rh(this compound)(cod)]BF₄ | CDCl₃ | ~15-20 (d, J(Rh-P) ≈ 150 Hz) |
| PdCl₂[this compound] | CDCl₃ | ~20-25 |
Note: Chemical shifts can vary with solvent and temperature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the complex, including the metal-ligand bonds and the internal vibrations of the BINAP ligand.
| Complex | Key IR Bands (cm⁻¹) | Assignment |
| RuCl₂[this compound] | ~3050, 1480, 1435, 695 | C-H (aromatic), P-Ph |
| [Rh(this compound)(cod)]BF₄ | ~1080 (strong, broad) | B-F stretch of BF₄⁻ |
| PdCl₂[this compound] | ~340 (strong) | Pd-Cl stretch |
Catalytic Applications and Mechanistic Insights
This compound-transition metal complexes are highly effective catalysts for a wide range of asymmetric transformations, most notably hydrogenation and C-C bond-forming reactions.
Asymmetric Hydrogenation with Ru-(R)-BINAP Complexes
Ruthenium-(R)-BINAP complexes are preeminent catalysts for the asymmetric hydrogenation of a variety of functionalized olefins and ketones, delivering products with high enantiomeric excess (ee).[2]
Workflow for Ru-(R)-BINAP Catalyzed Asymmetric Hydrogenation:
Caption: Workflow of Ru-(R)-BINAP catalyzed asymmetric hydrogenation.
The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which coordinates to the substrate. Subsequent migratory insertion of the hydride to the double bond and reductive elimination releases the chiral product and regenerates the active catalyst.[3]
Asymmetric Allylic Alkylation with Pd-(R)-BINAP Complexes
Palladium-(R)-BINAP complexes are widely used in asymmetric allylic alkylation (AAA) reactions, a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds.[4][5]
Catalytic Cycle of Pd-(R)-BINAP Catalyzed Asymmetric Allylic Alkylation:
Caption: Catalytic cycle of Pd-(R)-BINAP catalyzed AAA.
The mechanism involves the oxidative addition of a Pd(0)-(R)-BINAP complex to an allylic substrate to form a π-allyl palladium(II) intermediate. The chiral ligand environment then directs the stereoselective attack of a nucleophile to one of the termini of the π-allyl ligand, followed by reductive elimination to yield the chiral product and regenerate the Pd(0) catalyst.[4]
Conclusion
The coordination chemistry of this compound with transition metals, particularly ruthenium, rhodium, and palladium, has provided a powerful toolkit for asymmetric catalysis. The well-defined chiral environment created by the this compound ligand allows for a high degree of stereocontrol in a variety of important organic transformations. This guide has provided an overview of the synthesis, structural and spectroscopic characterization, and catalytic applications of these remarkable complexes. The detailed experimental protocols and compiled data serve as a practical resource for researchers aiming to utilize this compound-metal catalysts in their own work. Further research into the modification of the BINAP ligand and the exploration of its coordination to other transition metals continues to expand the horizons of asymmetric catalysis.
References
Spectroscopic Data for (R)-BINAP Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-BINAP [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl] complexes, a cornerstone of asymmetric catalysis. The unique C₂-symmetric, atropisomeric structure of this compound imparts a well-defined chiral environment upon coordination to a metal center, enabling high enantioselectivity in a wide range of chemical transformations. This document is designed to be a practical resource, offering tabulated spectroscopic data for easy comparison, detailed experimental protocols for key analytical techniques, and visualizations of relevant catalytic cycles.
Data Presentation: Spectroscopic Data of this compound Complexes
The following tables summarize key spectroscopic data for a variety of this compound-metal complexes, providing a comparative reference for researchers.
Table 1: ³¹P NMR Spectroscopic Data
The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom and the coordination geometry of the complex.
| Complex | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |
| This compound | CDCl₃ | -1.5 | - |
| [RuCl₂(this compound)]₂(NEt₃) | CDCl₃ | 42.5 (d), 48.9 (d) | J(P-P) = 46 |
| [Rh(this compound)(COD)]BF₄ | CD₂Cl₂ | 14.8 (d) | J(Rh-P) = 147 |
| [PdCl₂(this compound)] | CDCl₃ | 23.6 | - |
| [Au₂Cl₂(this compound)] | CDCl₃ | 29.7 | - |
Table 2: ¹H NMR Spectroscopic Data (Aromatic Region)
The ¹H NMR spectra of this compound complexes exhibit complex multiplets in the aromatic region due to the numerous phenyl and naphthyl protons. The chemical shifts are influenced by the metal center and the overall geometry of the complex.
| Complex | Solvent | Aromatic Proton Chemical Shifts (δ) [ppm] |
| This compound | CDCl₃ | 6.8 - 8.0 |
| [RuCl₂(this compound)]₂(NEt₃) | CD₂Cl₂ | 6.5 - 8.2 |
| [Rh(this compound)(COD)]BF₄ | CD₂Cl₂ | 6.7 - 8.1 |
| [PdCl₂(this compound)] | CDCl₃ | 7.0 - 8.3 |
Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy is a valuable tool for identifying characteristic vibrational modes of the this compound ligand and other functional groups within the complex.
| Complex | Key Vibrational Bands (ν) [cm⁻¹] | Assignment |
| This compound | 3055, 1480, 1435, 695 | P-Ph, C=C (aromatic) |
| [RuCl₂(this compound)]₂(NEt₃) | ~1435 | P-Ph stretch |
| [PdCl₂(this compound)] | ~515 | Pd-P stretch |
Table 4: UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within the this compound complexes. The absorption maxima can be influenced by the metal, its oxidation state, and the coordination environment.
| Complex | Solvent | λ_max [nm] (ε [M⁻¹cm⁻¹]) | Assignment |
| This compound | THF | ~280, ~330 | π-π* (naphthyl) |
| [Pd(this compound)(OAc)₂] | CH₂Cl₂ | ~340 | Ligand-to-metal charge transfer (LMCT) |
| [Rh(this compound)(COD)]BF₄ | CH₂Cl₂ | ~350, ~430 | d-d transitions, LMCT |
Table 5: Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy is a powerful technique for studying chiral molecules. The Cotton effects observed in the CD spectra of this compound complexes are characteristic of their atropisomeric chirality and can be influenced by the metal and solvent.
| Complex | Solvent | λ [nm] (Δε or [θ]) |
| This compound | CH₂Cl₂ | Positive Cotton effect ~235 nm, negative ~260 nm |
| [Pd(this compound)(OTf)₂] | CH₂Cl₂ | Multiple Cotton effects in the 250-350 nm region |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound complexes are crucial for reproducible research.
Synthesis of [RuCl₂(this compound)]₂(NEt₃)
This protocol outlines the synthesis of a widely used ruthenium precatalyst for asymmetric hydrogenation.
Materials:
-
[Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)
-
This compound
-
Toluene (B28343), anhydrous
-
Triethylamine (B128534) (NEt₃), anhydrous
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.05 eq) to a suspension of [Ru(cod)Cl₂]n (1.0 eq) in anhydrous toluene.
-
Heat the mixture to reflux for 4-6 hours. The solution will typically turn from a yellow suspension to a brown solution.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous triethylamine (2.5 eq) and stir for 30 minutes.
-
Reduce the volume of the solvent under vacuum to induce precipitation.
-
Filter the resulting brown solid, wash with cold toluene and then pentane, and dry under vacuum.
-
The product, [RuCl₂(this compound)]₂(NEt₃), is an air-sensitive solid and should be stored under an inert atmosphere.
Spectroscopic Analysis Protocols
Sample Preparation (for air-sensitive complexes):
-
In a glovebox or using Schlenk techniques, weigh the this compound complex (typically 5-10 mg) into an NMR tube.
-
Add the desired deuterated solvent (e.g., CDCl₃, CD₂Cl₂, C₆D₆; ~0.6 mL), which has been previously degassed and stored over molecular sieves.
-
Cap the NMR tube securely.
-
If a sealed tube is required for long-term or variable-temperature studies, the sample can be flame-sealed under vacuum.
³¹P NMR Acquisition:
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz on a 400 MHz instrument).
-
Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
Technique: Proton-decoupled ³¹P{¹H} NMR is typically used to obtain sharp singlets or doublets.
-
Parameters: Adjust the spectral width to cover the expected chemical shift range for phosphine (B1218219) ligands and their complexes (e.g., -50 to 150 ppm). A relaxation delay of 2-5 seconds is generally sufficient.
¹H NMR Acquisition:
-
Spectrometer: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reference: The residual solvent peak is typically used as an internal reference (e.g., CDCl₃ at δ = 7.26 ppm).
-
Parameters: A standard ¹H NMR acquisition protocol is used. The aromatic region (typically 6.5-8.5 ppm) should be carefully integrated and analyzed.
Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound complex onto the ATR crystal, ensuring good contact.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Solvent: Choose a UV-transparent solvent in which the complex is soluble and stable (e.g., dichloromethane, acetonitrile, THF).
-
Blank: Use a cuvette filled with the pure solvent to record a baseline correction.
-
Sample Preparation: Prepare a dilute solution of the this compound complex of a known concentration. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5).
-
Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Sample Preparation: Prepare a solution of the this compound complex in a suitable, transparent solvent. The concentration and path length of the cuvette should be chosen to maintain an absorbance of less than 1.0 at the wavelength of interest to avoid saturation of the detector.
-
Blank: Record the spectrum of the solvent in the same cuvette to be used for the sample.
-
Acquisition: Record the CD spectrum of the sample over the desired wavelength range. The instrument measures the difference in absorbance of left and right circularly polarized light (ΔA).
-
Data Conversion: The raw data (ΔA) is often converted to molar ellipticity ([θ]) using the following equation: [θ] = (ΔA × 100 × M) / (c × l), where M is the molar mass, c is the concentration in g/L, and l is the path length in cm.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key catalytic cycles and workflows involving this compound complexes.
Asymmetric Hydrogenation of a Prochiral Ketone
This diagram illustrates the generally accepted mechanism for the asymmetric hydrogenation of a ketone catalyzed by a Ru-(R)-BINAP-diamine complex.
(R)-BINAP: A Comprehensive Technical Guide to its Commercial Availability, Suppliers, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (R)-BINAP , is a chiral phosphine (B1218219) ligand of paramount importance in the field of asymmetric synthesis. Its unique C₂-symmetric, atropisomeric structure, arising from restricted rotation about the binaphthyl bond, makes it a highly effective ligand for a variety of transition metal-catalyzed enantioselective reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, a curated list of suppliers, its key physical and chemical properties, and detailed experimental protocols for its application in seminal asymmetric transformations.
Commercial Availability and Suppliers
This compound is readily available from a wide range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, often exceeding 98-99%. When sourcing this compound, it is crucial to consider the supplier's reputation, the provided analytical data (e.g., Certificate of Analysis), and the suitability for the intended application.
Below is a summary of prominent suppliers and their typical offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | ≥98% | 100 mg, 500 mg, 1 g, 5 g |
| Carl Roth | ≥98% | 250 mg, 1 g, 5 g |
| Strem Chemicals | 98% | 250 mg, 1 g, 5 g |
| Tokyo Chemical Industry (TCI) | >98.0% | 1 g, 5 g, 25 g |
| MedchemExpress | 99.04% | 5 g |
| Santa Cruz Biotechnology | ≥94% (for (R)-DM-BINAP) | Varies |
| BoroPharm | Not specified | 1 g |
| iChemical (ECHEMI) | 99% | Varies (marketplace) |
| Techmate Ltd (distributor for Carl Roth) | min. 98% | 5 g |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 76189-55-4 | [1][2][3] |
| Molecular Formula | C₄₄H₃₂P₂ | [2][3][4] |
| Molecular Weight | 622.67 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 239-241 °C | [3][5][6] |
| Optical Rotation | [α]²⁰/D +222° (c = 0.5% in benzene) | [3] |
| Solubility | Insoluble in water. Soluble in many organic solvents such as toluene, benzene, dichloromethane, and THF. | [6] |
| Storage | Store under inert gas, in a cool, dry place. Air and light sensitive. | [7] |
Core Applications in Asymmetric Catalysis
This compound is a versatile ligand employed in a multitude of asymmetric reactions. Its complexes with transition metals, particularly ruthenium, rhodium, and palladium, are highly effective catalysts.
Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation of ketones and olefins using Ru(II)-BINAP complexes is a cornerstone of modern organic synthesis.[8][9] This method allows for the highly enantioselective synthesis of chiral alcohols and other saturated compounds.
The mechanism of the Ru-BINAP catalyzed hydrogenation of ketones is believed to proceed through a metal-ligand bifunctional pathway.[3][10] The catalytic cycle involves the coordination of the ketone to the ruthenium center, followed by the concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group.
Caption: Catalytic cycle for the asymmetric hydrogenation of ketones using a Ru-(R)-BINAP-diamine complex.
This protocol is a generalized procedure based on the Noyori hydrogenation methodology.[8]
1. Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.005 mmol) and this compound (0.011 mmol).
-
Anhydrous, degassed dimethylformamide (DMF) (1 mL) is added, and the mixture is stirred at 100 °C for 10 minutes.
-
The solvent is removed under vacuum to yield the precatalyst, --INVALID-LINK--n.
2. Hydrogenation Reaction:
-
To the flask containing the precatalyst is added a solution of the prochiral ketone (1 mmol) in a chosen solvent (e.g., ethanol, 5 mL).
-
If a diamine ligand is used, it is added at this stage (e.g., (R,R)-DPEN, 0.02 mmol), followed by a base (e.g., KOt-Bu, 0.02 mmol).
-
The flask is placed in an autoclave, which is then purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 4-100 atm) and the reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for the required time (typically a few hours to 24 hours).
3. Work-up and Analysis:
-
After cooling and careful release of the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Asymmetric Heck Reaction
This compound has also been successfully employed as a chiral ligand in palladium-catalyzed asymmetric Heck reactions, enabling the enantioselective formation of carbon-carbon bonds.[5][11]
The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by migratory insertion of an olefin and subsequent β-hydride elimination to release the product and regenerate the catalyst.[5] The chiral this compound ligand controls the stereochemistry of the migratory insertion step.
Caption: Simplified catalytic cycle for the asymmetric Heck reaction catalyzed by a Pd-(R)-BINAP complex.
Asymmetric Suzuki-Miyaura Coupling
The use of this compound in palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions allows for the atroposelective synthesis of axially chiral biaryl compounds.[12][13]
The catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.[14] The this compound ligand influences the stereochemical outcome of the reductive elimination step, leading to the preferential formation of one atropisomer.
References
- 1. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 7. ethz.ch [ethz.ch]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Cornerstone of Asymmetric Catalysis: A Technical Guide to Foundational (R)-BINAP Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational papers on (R)-BINAP catalyzed reactions, a cornerstone of modern asymmetric synthesis. Developed by Nobel laureate Ryoji Noyori and his collaborators, these reactions have revolutionized the production of enantiomerically pure compounds, with profound implications for the pharmaceutical and fine chemical industries. This document provides a detailed overview of the core principles, experimental methodologies, and catalytic cycles of these seminal reactions, with a focus on asymmetric hydrogenation.
Introduction to this compound and its Significance
This compound (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a chiral diphosphine ligand that, when complexed with transition metals like ruthenium, forms highly efficient and enantioselective catalysts.[1] Its unique C2 symmetry and atropisomerism are key to its ability to create a chiral environment around the metal center, enabling the differentiation between prochiral faces of a substrate. This has led to the development of powerful methods for the synthesis of a wide range of chiral molecules, including the anti-inflammatory drug Naproxen and intermediates for antibiotics.[1]
Foundational Reactions: Asymmetric Hydrogenation of Ketones and Olefins
The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones and olefins using a BINAP-ruthenium(II) catalyst in the presence of hydrogen gas.[2][3]
Asymmetric Hydrogenation of Functionalized Ketones
The hydrogenation of functionalized ketones, such as β-keto esters, using BINAP-Ru(II) dihalide complexes is a hallmark of Noyori's work. These reactions are highly efficient and provide access to chiral β-hydroxy esters, which are valuable building blocks in organic synthesis.
Quantitative Data Summary: Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Methyl acetoacetate (B1235776) | RuCl₂--INVALID-LINK--n | 2000 | 100 | 25 | Methanol | 12 | >99 | 99 (R) | [4] |
| Ethyl benzoylacetate | RuCl₂--INVALID-LINK--n | 1000 | 100 | 30 | Ethanol | 24 | >99 | 98 (R) | [4] |
| Isopropyl acetoacetate | RuCl₂--INVALID-LINK--n | 1000 | 100 | 25 | Methanol | 15 | >99 | 99 (R) | [4] |
| Methyl 3-oxopentanoate | RuCl₂--INVALID-LINK--n | 1000 | 100 | 25 | Methanol | 20 | >99 | 98 (R) | [4] |
Catalytic Cycle for Asymmetric Hydrogenation of β-Keto Esters
The catalytic cycle is believed to proceed through a ruthenium dihydride intermediate. The ketone coordinates to the chiral catalyst, followed by the transfer of two hydrogen atoms to the carbonyl group, leading to the formation of the chiral alcohol and regeneration of the catalyst.
Caption: Catalytic cycle for the this compound-Ru catalyzed asymmetric hydrogenation of a ketone.
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol is based on the foundational work by Noyori and coworkers.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(cod)]n (polymeric) and this compound (1:1.1 molar ratio). Anhydrous, degassed DMF is added, and the mixture is heated at 80 °C for 10 minutes to form the red-brown solution of RuCl₂--INVALID-LINK--n. The solvent is removed under vacuum to yield the catalyst as a solid.
-
Hydrogenation Reaction: A glass liner for a high-pressure autoclave is charged with methyl acetoacetate and the RuCl₂--INVALID-LINK--n catalyst (S/C ratio of 2000:1) in degassed methanol.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm of H₂.
-
The reaction mixture is stirred at 25 °C for 12 hours.
-
After carefully venting the hydrogen, the solvent is removed in vacuo.
-
The enantiomeric excess of the resulting (R)-methyl 3-hydroxybutyrate (B1226725) is determined by chiral GC or HPLC analysis.
Asymmetric Hydrogenation of Functionalized Olefins
The this compound-Ru catalyzed hydrogenation of α,β-unsaturated carboxylic acids is another landmark achievement, providing a direct route to enantiomerically enriched carboxylic acids. A prominent industrial application of this methodology is the synthesis of (S)-Naproxen.[5]
Quantitative Data Summary: Asymmetric Hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid for (S)-Naproxen Synthesis
| Catalyst | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Ru(OAc)₂[(S)-BINAP] | 1000 | 135 | 25 | Methanol | 12 | >99 | >97 (S) | [6] |
| Ru(OAc)₂[(S)-Tol-BINAP] | 1000 | 30 | 25 | Methanol | 12 | >99 | >97 (S) | [6] |
Catalytic Cycle for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid
The mechanism involves the coordination of the olefin to the ruthenium hydride species, followed by migratory insertion and subsequent hydrogenolysis to release the product and regenerate the catalyst.
References
- 1. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. is.muni.cz [is.muni.cz]
A Deep Dive into (R)-BINAP Catalytic Cycles: A Theoretical Perspective for Researchers and Drug Development Professionals
Introduction
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a chiral diphosphine ligand that has revolutionized asymmetric catalysis. Its unique C₂-symmetric, atropisomeric structure provides a well-defined chiral environment for transition metal catalysts, enabling highly enantioselective transformations. This technical guide delves into the theoretical studies of this compound catalytic cycles, with a particular focus on ruthenium (Ru) and rhodium (Rh) catalyzed hydrogenation reactions. Understanding the intricacies of these catalytic cycles at a molecular level is paramount for researchers, scientists, and drug development professionals aiming to design more efficient and selective synthetic routes to chiral molecules. This document provides a comprehensive overview of the prevailing mechanistic models, supported by quantitative data, detailed experimental and computational protocols, and illustrative diagrams.
This compound-Ruthenium Catalyzed Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to chiral alcohols is a fundamental transformation in organic synthesis. This compound-Ru complexes, often in conjunction with a diamine ligand, have emerged as highly effective catalysts for this purpose. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanism.
The Metal-Ligand Bifunctional Mechanism
The most widely accepted mechanism for the this compound-Ru catalyzed hydrogenation of ketones is the metal-ligand bifunctional mechanism .[1][2][3] This mechanism proposes a concerted transfer of a hydride from the ruthenium center and a proton from the coordinated diamine ligand to the carbonyl group of the substrate via a six-membered pericyclic transition state.[1]
The key steps of this catalytic cycle are illustrated below:
A crucial feature of this mechanism is that the ketone does not directly coordinate to the ruthenium center in the rate-determining step. Instead, it interacts with the catalyst in the outer coordination sphere.[1] The enantioselectivity of the reaction is determined by the facial selectivity of the ketone's approach to the chiral catalyst, which is dictated by steric interactions between the substrate and the phenyl groups of the BINAP ligand.[2]
A Revised Outer-Sphere Mechanism
More recent computational studies have proposed a revised mechanism that deviates from the concerted pericyclic transition state.[4][5] This revised model suggests an outer-sphere transfer of a hydride from the ruthenium complex to the ketone, forming an ion-pair intermediate. The subsequent protonation of the resulting alkoxide can occur from various proton sources in the reaction medium.[4] This revised mechanism also considers the role of base in the catalytic cycle, which can influence the nature of the active catalyst and the overall reaction rate.
Quantitative Data from Theoretical Studies
The following table summarizes representative quantitative data obtained from DFT studies on the this compound-Ru catalyzed asymmetric hydrogenation of acetophenone (B1666503).
| Parameter | Value (kcal/mol) | Method | Reference |
| Bifunctional Mechanism | |||
| Free Energy of Activation (ΔG‡) for H₂ Splitting | 9 | DFT | [1] |
| Revised Outer-Sphere Mechanism | |||
| Relative Activation Barrier Lowering by K⁺ | ~1-2 | DFT | [4] |
| H-H Bond Cleavage Barrier Lowering by K⁺ | ~10 | DFT | [4] |
Note: The values presented are illustrative and can vary depending on the specific substrate, reaction conditions, and computational methodology employed.
This compound-Rhodium Catalyzed Asymmetric Hydrogenation of Enamides
This compound-Rh complexes are highly effective for the asymmetric hydrogenation of prochiral enamides, providing access to valuable chiral amines and their derivatives. The mechanism of this transformation has been a subject of extensive theoretical investigation.
The Dihydride Mechanism
The prevailing mechanism for the this compound-Rh catalyzed hydrogenation of enamides is the dihydride mechanism .[6][7] This mechanism involves the initial coordination of the enamide to the Rh(I) center, followed by the oxidative addition of molecular hydrogen to form a Rh(III) dihydride intermediate. Subsequent migratory insertion of the double bond into a Rh-H bond and reductive elimination of the product regenerates the Rh(I) catalyst.
A key aspect of this mechanism is the "anti-lock-and-key" phenomenon, where the initially formed, more stable catalyst-substrate diastereomer (major diastereomer) reacts through a higher energy transition state, while the less stable minor diastereomer reacts through a lower energy transition state, ultimately determining the product's stereochemistry.
Quantitative Data from Theoretical Studies
The following table presents representative quantitative data from computational studies on the this compound-Rh catalyzed asymmetric hydrogenation of enamides.
| Parameter | Substrate | Value (kcal/mol) | Method | Reference |
| Free Energy of Activation (ΔG‡) | ||||
| Major Diastereomer | Methyl α-formamidoacrylate | 20.5 | QM/MM | |
| Minor Diastereomer | Methyl α-formamidoacrylate | 16.1 | QM/MM | |
| Relative Free Energy (ΔG) | ||||
| Major Diastereomer Complex | Methyl α-formamidoacrylate | 0.0 | QM/MM | |
| Minor Diastereomer Complex | Methyl α-formamidoacrylate | +3.6 | QM/MM |
Note: These values highlight the "anti-lock-and-key" principle, where the less stable diastereomer has a lower activation barrier.
Experimental and Computational Protocols
General Experimental Protocol for Asymmetric Hydrogenation
The following is a generalized experimental procedure for the asymmetric hydrogenation of a ketone using a this compound-Ru catalyst. Specific details may vary depending on the substrate and desired outcome.
Detailed Steps:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the this compound-Ru precursor and the diamine ligand. Anhydrous, degassed solvent (e.g., methanol, isopropanol) is added, and the mixture is stirred until a homogeneous solution is formed.
-
Reaction Setup: A high-pressure autoclave is charged with the ketone substrate and additional solvent.
-
Inert Atmosphere: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: The prepared catalyst solution is transferred to the autoclave via a syringe or cannula under a positive pressure of inert gas.
-
Hydrogenation: The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10-100 atm) and heated to the appropriate temperature (e.g., 25-80 °C). The reaction mixture is stirred vigorously for the specified time.
-
Workup: After cooling to room temperature, the excess hydrogen is carefully vented. The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography.
-
Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The structure of the product is confirmed by NMR spectroscopy.
General Computational Protocol for DFT Studies
The following outlines a general workflow for performing DFT calculations to investigate the mechanism of a this compound-catalyzed reaction.
Detailed Steps:
-
Model Building: Initial 3D structures of all relevant species (reactants, intermediates, transition states, and products) are built using molecular modeling software.
-
Geometry Optimization: The geometries of all structures are optimized using a selected DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d) for lighter atoms and a suitable effective core potential like LANL2DZ for the metal). Solvation effects can be included using a continuum model (e.g., PCM).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to characterize them as either minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Transition State Search: Various algorithms (e.g., QST2, QST3, or Berny optimization) are used to locate the transition state structures connecting reactants/intermediates and products/intermediates.
-
Intrinsic Reaction Coordinate (IRC) Calculation: IRC calculations are performed on the located transition states to confirm that they connect the desired reactants and products on the potential energy surface.
-
Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Analysis: The calculated energies are used to construct a potential energy surface for the catalytic cycle, allowing for the determination of activation barriers and reaction energies. The optimized geometries provide insights into the structural features of intermediates and transition states.
Conclusion
Theoretical studies, predominantly employing DFT, have provided invaluable insights into the catalytic cycles of this compound-metal complexes. For Ru-catalyzed ketone hydrogenation, the metal-ligand bifunctional mechanism and its recent refinements offer a robust framework for understanding the reaction's high efficiency and enantioselectivity. In the case of Rh-catalyzed enamide hydrogenation, the dihydride mechanism, coupled with the "anti-lock-and-key" concept, explains the observed stereochemical outcomes. The continued synergy between computational and experimental investigations will undoubtedly lead to the development of even more sophisticated and effective this compound-based catalytic systems, further empowering researchers and drug development professionals in their quest for novel and efficient synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. ethz.ch [ethz.ch]
- 4. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
(R)-BINAP Ligands: A Technical Guide to Pioneering Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl , or (R)-BINAP, stands as a cornerstone in the field of asymmetric catalysis. Its unique C₂-symmetric, atropisomeric structure has been instrumental in the development of highly enantioselective reactions, enabling the synthesis of complex chiral molecules with remarkable precision. This technical guide delves into recent advancements in the application of this compound ligands, exploring novel reactions that push the boundaries of asymmetric synthesis. The content herein provides detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to support researchers in this dynamic area.
Asymmetric Hydrogenation of Functionalized Ketones with Ru/(R)-BINAP Catalysts
The asymmetric hydrogenation of ketones catalyzed by Ruthenium-(R)-BINAP complexes is a powerful and well-established method for the synthesis of chiral secondary alcohols.[1][2][3] Recent advancements have focused on expanding the substrate scope and improving catalyst efficiency.
Quantitative Data
| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| Acetophenone (B1666503) | RuCl₂(this compound)((R,R)-DPEN) | 2-Propanol | 28 | 8 | >99 | 86 | [4] |
| 1'-Acetonaphthone | RuCl₂(this compound)((R,R)-DPEN) | 2-Propanol | 28 | 8 | >99 | 95 | [4] |
| 2-Acetylfuran | RuCl₂(this compound)((R,R)-DPEN) | 2-Propanol | 28 | 8 | >99 | 92 | [4] |
| Methyl acetoacetate | Ru(OAc)₂(this compound) | Methanol | 50 | 100 | 100 | 99 | [5] |
| Ethyl 4-chloroacetoacetate | RuCl₂(this compound) | Ethanol | 30 | 90 | 95 | 97 (R) | [5] |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [RuCl₂(benzene)]₂ (12.5 mg, 0.025 mmol) and this compound (34.3 mg, 0.055 mmol) in dry, degassed DMF (5 mL) is heated at 100°C for 10 minutes. The solvent is then removed under vacuum to yield the RuCl₂(R-BINAP)(dmf)n complex. To this, (R,R)-DPEN (1,2-diphenylethylenediamine) (11.8 mg, 0.055 mmol) is added.
Hydrogenation Reaction: In a glass-lined stainless-steel autoclave, acetophenone (120 mg, 1.0 mmol) is dissolved in 2-propanol (5 mL). The prepared catalyst (0.005 mmol) and a solution of t-BuOK in 2-propanol (1 M, 0.1 mL, 0.1 mmol) are added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 8 atm. The reaction mixture is stirred at 28°C for 4 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford (R)-1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.[4][6]
Reaction Mechanism: Noyori Asymmetric Hydrogenation
The accepted mechanism for the Ru-BINAP catalyzed hydrogenation of ketones involves a metal-ligand bifunctional catalysis.
Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.
Rhodium-Catalyzed Asymmetric Cyclization of 1,6-Enynes
A notable advancement in the use of this compound is in rhodium-catalyzed asymmetric cyclization reactions. The cyclization of 1,6-enynes provides a powerful method for constructing chiral carbocyclic and heterocyclic scaffolds.[7][8]
Quantitative Data
| 1,6-Enyne Substrate (R) | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| TsN(CH₂C≡CH)CH₂CH=CH₂ | [Rh(cod)Cl]₂ / (S)-BINAP / AgSbF₆ | DCE | 23 | 95 | 97 | [7] |
| TsN(CH₂C≡CH)C(Me)₂CH=CH₂ | [Rh(cod)Cl]₂ / (S)-BINAP / AgSbF₆ | DCE | 23 | 92 | 98 | [7] |
| O(CH₂C≡CH)CH₂CH=CH₂ | [Rh(cod)Cl]₂ / (S)-BINAP / AgSbF₆ | DCE | 23 | 85 | 95 | [7] |
| C(CO₂Me)₂(CH₂C≡CH)CH₂CH=CH₂ | [Rh(cod)Cl]₂ / (S)-BINAP / AgSbF₆ | DCE | 23 | 98 | 99 | [7] |
Note: (S)-BINAP was used in the cited reference, but the principles apply to this compound for the opposite enantiomer.
Experimental Protocol: Asymmetric Cycloisomerization of a 1,6-Enyne
To a solution of [Rh(cod)Cl]₂ (6.2 mg, 0.0125 mmol) and AgSbF₆ (17.2 mg, 0.05 mmol) in 1,2-dichloroethane (B1671644) (DCE, 2 mL) is added (S)-BINAP (34.3 mg, 0.055 mmol). The mixture is stirred at room temperature for 20 minutes. A solution of the 1,6-enyne (0.5 mmol) in DCE (2 mL) is then added. The reaction is stirred at 23°C for 12-16 hours. The reaction mixture is then filtered through a short pad of silica gel and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the chiral cyclized product. The enantiomeric excess is determined by chiral HPLC analysis.[7]
Proposed Reaction Pathway
Caption: Proposed mechanism for Rh-catalyzed enyne cycloisomerization.
Palladium-Catalyzed Asymmetric C-N Cross-Coupling Reactions
The use of this compound in palladium catalysis has expanded beyond traditional C-C bond formation to include asymmetric C-N cross-coupling reactions, providing access to chiral amines and their derivatives.
Quantitative Data for Asymmetric Allylic Amination
| Allylic Substrate | Amine Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| (E)-PhCH=CHCH₂OAc | Benzylamine | [Pd(allyl)Cl]₂ / (S)-BINAP | THF | 95 | 97 | [9] |
| (E)-MeCH=CHCH₂OAc | Morpholine | [Pd(allyl)Cl]₂ / (S)-BINAP | THF | 88 | 94 | [9] |
| Cyclohex-2-enyl acetate (B1210297) | Aniline | [Pd(allyl)Cl]₂ / (S)-BINAP | THF | 92 | 96 | [9] |
Note: (S)-BINAP was used in the cited reference, but the principles apply to this compound for the opposite enantiomer.
Experimental Protocol: Asymmetric Allylic Amination
In a Schlenk tube under an argon atmosphere, [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol) and (S)-BINAP (7.5 mg, 0.012 mmol) are dissolved in THF (1 mL) and stirred for 20 minutes. The allylic acetate (0.5 mmol) and the amine (0.6 mmol) are then added. The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the chiral allylic amine. The enantiomeric excess is determined by chiral HPLC analysis.[9]
Experimental Workflow
Caption: General experimental workflow for Pd-catalyzed amination.
Conclusion
The this compound ligand continues to be a versatile and powerful tool in the field of asymmetric catalysis. The new reactions and methodologies highlighted in this guide demonstrate the ongoing innovation and expansion of its applications. For researchers in drug development and fine chemical synthesis, a deep understanding of these advanced catalytic systems is crucial for the efficient and enantioselective synthesis of complex molecular targets. The provided data, protocols, and visualizations aim to serve as a valuable resource for the exploration and implementation of these cutting-edge synthetic methods.
References
- 1. nbinno.com [nbinno.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes abd Formal Total Synthesis of (−) Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed asymmetric cyclization/hydroboration of 1,6-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Palladium/BINAP(S)-Catalyzed Asymmetric Allylic Amination - Organic Letters - Figshare [figshare.com]
Methodological & Application
Application Notes and Protocols: (R)-BINAP Catalyzed Asymmetric Hydrogenation of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrogenation of prochiral ketones to produce optically active secondary alcohols is a cornerstone of modern synthetic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and fine chemical industries. Among the most successful catalysts for this transformation are those based on Ruthenium(II) complexed with the axially chiral bisphosphine ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The (R)-BINAP enantiomer, in particular, is instrumental in synthesizing a vast array of (R)-configured secondary alcohols with exceptional levels of enantioselectivity.
Developed extensively by Noyori and his coworkers, the quintessential catalyst system consists of a ruthenium precursor, a chiral diphosphine such as this compound or its analogues (e.g., Tol-BINAP, Xyl-BINAP), and a chiral 1,2-diamine ligand like (R,R)-1,2-diphenylethylenediamine (DPEN) or (R,R)-1,2-diaminocyclohexane (DACH).[1] The reaction is typically accelerated by the addition of a base, such as potassium tert-butoxide (t-BuOK).[2] This catalytic system is renowned for its high activity and remarkable enantioselectivity, often achieving enantiomeric excesses (ee) greater than 99%.[2]
The mechanism is understood to proceed via a "metal-ligand bifunctional" pathway.[3] In this concerted, six-membered pericyclic transition state, a hydride on the ruthenium atom and a proton from the NH2 group of the diamine ligand are simultaneously transferred to the carbonyl group of the ketone.[3] This outer-sphere mechanism, where the ketone does not directly coordinate to the metal center, is key to the high efficiency and broad applicability of the catalyst system.[3]
These protocols and application notes provide a comprehensive overview of the this compound catalyzed asymmetric hydrogenation of ketones, including detailed experimental procedures, substrate scope, and a mechanistic overview to aid researchers in the successful application of this powerful synthetic tool.
Data Presentation
The following tables summarize the performance of this compound and its derivatives in the asymmetric hydrogenation of various ketones.
Table 1: Asymmetric Hydrogenation of Aromatic Ketones
| Entry | Substrate (Ketone) | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone (B1666503) | RuCl₂[this compound][(R,R)-DPEN] | 1000:1 | 8 | 25 | 2-Propanol | >99 | 86 (S) | [1] |
| 2 | 2'-Methylacetophenone | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] | 2000:1 | 8 | 28 | 2-Propanol | >99 | 99 (R) | [4] |
| 3 | 3'-Methylacetophenone | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] | 2000:1 | 8 | 28 | 2-Propanol | >99 | 100 (R) | [4] |
| 4 | 4'-Chloroacetophenone | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] | 2000:1 | 8 | 28 | 2-Propanol | >99 | 99 (R) | [4] |
| 5 | 1-Acetonaphthone | RuCl₂[(R)-Xyl-BINAP][(R)-DAIPEN] | 1000:1 | 8 | RT | 2-Propanol | 100 | >99 (R) | [2] |
| 6 | 2-Acetonaphthone | RuCl₂[(R)-Xyl-BINAP][(R)-DAIPEN] | 1000:1 | 8 | RT | 2-Propanol | 100 | >99 (R) | [2] |
| 7 | Tetralone | RuCl₂[(S)-BINAP][(S)-IPHAN] | 1000:1 | 4 | 30 | 2-Propanol/Toluene | >99 | 98 (S) | [5] |
Table 2: Asymmetric Hydrogenation of Heteroaromatic Ketones
| Entry | Substrate (Ketone) | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | 2-Acetylthiophene | RuCl₂[(R)-Xyl-BINAP][(R)-DAIPEN] | 1000:1 | 8 | RT | 2-Propanol | 100 | >99 (R) | [2] |
| 2 | 2-Acetylfuran | RuCl₂[(R)-Xyl-BINAP][(R)-DAIPEN] | 1000:1 | 8 | RT | 2-Propanol | 100 | 98 (R) | [2] |
| 3 | 2-Acetylpyridine | RuCl₂[(R)-Xyl-BINAP][(R)-DAIPEN] | 1000:1 | 8 | RT | 2-Propanol | 100 | 95 (R) | [2] |
| 4 | 3-Acetylpyridine | RuCl₂[(R)-Xyl-BINAP][(R)-DAIPEN] | 1000:1 | 8 | RT | 2-Propanol | 100 | >99 (R) | [2] |
| 5 | 4-Chromanone | RuCl₂[(S)-Xyl-BINAP][(S,S)-DPEN] | 2000:1 | 8 | 28 | 2-Propanol | >99 | 98 (S) | [4] |
Table 3: Asymmetric Hydrogenation of Aliphatic Ketones
| Entry | Substrate (Ketone) | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Pinacolone (t-BuCOMe) | RuCl₂[(S)-Tol-BINAP][(S)-PICA] | 100,000:1 | 8 | 30 | Ethanol | 100 | 98 (S) | [4] |
| 2 | Cyclohexyl methyl ketone | RuCl₂[(S)-Tol-BINAP][(R)-DMAPEN] | 2000:1 | 8 | 28 | 2-Propanol | >99 | 47 (S) | [4] |
| 3 | Acetylacetone | RuCl₂[this compound] | 1000:1 | 75 | 30 | Ethanol | ~100 | 95 (R,R) |
Experimental Protocols
This section provides a detailed methodology for the asymmetric hydrogenation of acetophenone, a common benchmark substrate.
1. Catalyst Preparation: Synthesis of trans-[RuCl₂{this compound}{(R,R)-DPEN}]
The catalyst can be prepared in situ or isolated as a stable complex. The following is a procedure for the synthesis of the isolated complex.
-
Materials: [RuCl₂(benzene)]₂, this compound, (R,R)-1,2-diphenylethylenediamine (DPEN), N,N-Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.15 mmol) and this compound (0.3 mmol).
-
Anhydrous DMF (12 mL) is added, and the resulting solution is heated to 100-115 °C for 10 minutes to 3 hours.[1][6] The solution will turn dark red.
-
The solution is cooled to room temperature.
-
(R,R)-DPEN (0.3 mmol) is added to the mixture, and the solution is stirred at room temperature overnight.
-
The solvent (DMF) is removed under vacuum at a temperature below 40 °C to yield the solid catalyst complex.[6] The complex can be used without further purification.
-
2. Asymmetric Hydrogenation of Acetophenone
-
Materials: trans-[RuCl₂{this compound}{(R,R)-DPEN}], Acetophenone, 2-Propanol (anhydrous), Potassium tert-butoxide (t-BuOK) solution (e.g., 1 M in 2-propanol or THF).
-
Procedure:
-
A flame-dried Schlenk flask or a glass liner for a high-pressure reactor is charged with the catalyst trans-[RuCl₂{this compound}{(R,R)-DPEN}] (0.00172 mmol, 1 mol%).
-
The vessel is purged with nitrogen or argon.
-
Anhydrous 2-propanol (10 mL) and acetophenone (0.206 g, 1.72 mmol) are added via syringe.
-
The resulting mixture is degassed by three successive freeze-pump-thaw cycles.
-
A solution of t-BuOK in 2-propanol (e.g., 0.026 mL of a 1 M solution, 0.0258 mmol) is added via syringe.[1]
-
The reaction vessel is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas (3-4 cycles) and then pressurized to the desired pressure (e.g., 8 atm).
-
The reaction is stirred at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours, reaction progress can be monitored by TLC or GC).
-
Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is concentrated under reduced pressure to remove the solvent.
-
3. Product Purification and Characterization
-
Purification:
-
The residue from the hydrogenation reaction is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The solution is passed through a short plug of silica (B1680970) gel to remove the catalyst. The silica gel is washed with additional solvent.
-
The combined organic fractions are concentrated under reduced pressure to yield the crude 1-phenylethanol (B42297).
-
If necessary, further purification can be achieved by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent).
-
-
Characterization (Determination of Enantiomeric Excess):
-
The enantiomeric excess of the 1-phenylethanol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
HPLC Method Example:
-
Column: Daicel CHIRALCEL OD-H or a similar chiral column.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 98:2 or 95:5 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 or 254 nm.
-
Sample Preparation: The purified product is dissolved in the mobile phase (approx. 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.
-
-
The retention times of the (R) and (S) enantiomers are compared to those of authentic racemic and/or enantiopure standards to assign the peaks and calculate the ee value.
-
Visualizations
Caption: Catalytic cycle for ketone hydrogenation.
Caption: General experimental workflow.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. ethz.ch [ethz.ch]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Ru/(R)-BINAP Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds, which are crucial building blocks in the pharmaceutical, agrochemical, and fragrance industries. The ruthenium-catalyzed asymmetric hydrogenation utilizing the chiral ligand (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a seminal and widely adopted technology developed by Nobel laureate Ryoji Noyori.[1][2] This system is renowned for its high enantioselectivity and broad substrate scope, enabling the efficient production of a wide variety of chiral alcohols and other enantiomerically enriched molecules.[1][3] Industrial applications of this methodology include the synthesis of the anti-inflammatory drug naproxen (B1676952) and the antibacterial agent levofloxacin.[1]
These application notes provide an overview of the Ru/(R)-BINAP catalyzed hydrogenation, including detailed experimental protocols for catalyst preparation and hydrogenation of various substrates. The information is intended to guide researchers in the successful application of this robust catalytic system.
Data Presentation: Performance of Ru/(R)-BINAP Catalyzed Hydrogenation
The following tables summarize the performance of various Ru/(R)-BINAP catalyst systems in the asymmetric hydrogenation of different classes of substrates.
Table 1: Asymmetric Hydrogenation of Functionalized Ketones
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Product | ee (%) | Reference |
| Acetophenone | trans-[RuCl₂{(S,S)-dpen}{this compound}] | 1000 | 8 | 25 | 2-propanol | 4 | >99 | (R)-1-Phenylethanol | 80 | [4] |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-TolBINAP][(R)-DMAPEN] | - | - | - | - | - | - | (S)-1-Phenyl-2,2-diethoxyethanol | 98 | [5] |
| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1000 | 10 | - | CH₃OH | 10 | - | (R)-2-Chloro-1-phenylethanol | 96 | [5] |
| 2,4,4-Trimethyl-2-cyclohexenone | [RuCl₂(rac-tolBINAP){(S,S)-DPEN}] | - | - | - | - | - | - | (2R,4S)-2,4,4-Trimethylcyclohexan-2-ol | 95 | [4] |
Table 2: Asymmetric Hydrogenation of β-Ketoesters
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Product | ee (%) | Reference |
| Methyl acetoacetate | [RuCl(this compound)(p-cymene)]Cl | - | - | 135 | [N₈₂₂₂][Tf₂N]/methanol/water | - | >97 | (R)-(+)-Methyl 3-hydroxybutanoate | >99 | [6] |
| Ethyl 4-chloroacetoacetate | (S)-Ru-BINAP | - | - | 135 | Methanol/water | - | 100 | (R)-Ethyl 4-chloro-3-hydroxybutyrate | - | [6] |
| β-Ketoester | [R-Ru(BINAP)Cl₂]₂·(NEt₃) | 10,000 | 2.7 (40 psi) | 40 | - | - | - | Chiral alcohol | >97 | [7] |
Table 3: Asymmetric Hydrogenation of Olefins
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Product | ee (%) | Reference |
| Geraniol (B1671447) | Ru(OAc)₂(this compound) | - | 100 | 20 | 95% aq. MeOH | 8 | 97 | (S)-Citronellol | 96 | [8] |
| Geraniol | Ru₂Cl₄[this compound]₂[N(C₂H₅)₃] | - | 40 | 24 | Ethanol-DCM (6:1) | 90 | 92 | (S)-Citronellol | 93 | [8] |
| 1-Methyleneindan | Ru(OAc)₂(this compound) | - | - | - | - | - | - | (R)-1-Methylindan | 78 | [9][10] |
| 2-(6'-methoxy-2'-naphthyl)propenoic acid | [Ru(S-BINAP)Cl₂]n | - | 68 | 22 | Methanol | 14 | - | Naproxen | 94 | [11] |
Experimental Protocols
Protocol 1: In Situ Preparation of the Ru/(R)-BINAP Catalyst and Asymmetric Hydrogenation of a β-Keto Ester.[12]
This protocol describes a simplified procedure using commercially available precursors without the need for catalyst isolation.
Materials:
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (this compound)
-
[Ru(cod)(2-methylallyl)₂] (cod = 1,5-cyclooctadiene)
-
HBr (48% aqueous solution)
-
Substrate (e.g., methyl acetoacetate)
-
Acetone (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 mol%) and [Ru(cod)(2-methylallyl)₂] (2 mol%) in degassed acetone.
-
To this solution, add HBr (4 mol%, from a 48% aqueous solution).
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
-
Hydrogenation:
-
Add the β-keto ester substrate (1 equivalent) to the flask containing the in situ prepared catalyst.
-
Purge the flask with hydrogen gas (1 atm, balloon pressure).
-
Heat the reaction mixture to 50 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen.
-
The product can be purified by standard methods such as column chromatography.
-
Protocol 2: Asymmetric Hydrogenation of Geraniol using a Pre-formed Ru(OAc)₂(this compound) Catalyst.[8]
This protocol is a representative example for the hydrogenation of allylic alcohols.
Materials:
-
Ru(OAc)₂(this compound) catalyst
-
Geraniol (distilled)
-
Methanol (MeOH, degassed)
-
Water (degassed)
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru(OAc)₂(this compound) catalyst.
-
Add a solution of geraniol in 95% aqueous methanol. A typical concentration is 1.1 M substrate with a substrate-to-catalyst ratio (S/C) of around 600.
-
Seal the glass liner inside the autoclave.
-
-
Hydrogenation:
-
Remove the autoclave from the glovebox and connect it to a hydrogen gas line.
-
Purge the autoclave with hydrogen gas five times to remove any residual air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 atm). For high enantioselectivity, a pressure greater than 90 atm is recommended.[8]
-
Place the autoclave in a temperature-controlled bath (e.g., 20 °C) and begin stirring.
-
Maintain the reaction for the specified time (e.g., 8 hours).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
-
Work-up and Analysis:
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
The product, (S)-citronellol, can be purified by distillation.
-
Determine the enantiomeric excess (ee%) by chiral GC or HPLC analysis.
-
Visualizations
Catalytic Cycle of Ru/BINAP-Diamine Catalyzed Ketone Hydrogenation
The proposed mechanism for the hydrogenation of ketones with a Ru/BINAP-diamine complex involves a metal-ligand bifunctional activation.[3][12] The reaction is believed to proceed through an outer-sphere mechanism where the substrate does not directly coordinate to the metal center.[12][13]
Caption: Proposed catalytic cycle for Ru/BINAP-diamine catalyzed ketone hydrogenation.
Experimental Workflow for Ru/(R)-BINAP Catalyzed Hydrogenation
The following diagram outlines a typical experimental workflow for performing a Ru/(R)-BINAP catalyzed hydrogenation reaction in a laboratory setting.
Caption: General experimental workflow for Ru/(R)-BINAP catalyzed hydrogenation.
References
- 1. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. BINAP-Ru(II) and BINAP-Rh(I)-catalyzed asymmetric hydrogenation of olefins without heteroatom-functionalities - Lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US5198561A - Ruthenium-BINAP asymmetric hydrogenation catalyst - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Enantioselective Hydrogenation of β-Keto Esters with (R)-BINAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective hydrogenation of β-keto esters is a cornerstone of modern asymmetric synthesis, providing a highly efficient route to chiral β-hydroxy esters, which are valuable building blocks for a wide array of pharmaceuticals and biologically active compounds. Among the most successful catalysts for this transformation are the ruthenium complexes of the chiral diphosphine ligand (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP. Developed by Noyori and his research group, these catalysts are renowned for their high catalytic activity and the exceptional levels of enantioselectivity they impart, often exceeding 98% enantiomeric excess (ee).[1][2][3] This document provides detailed application notes and experimental protocols for performing this reaction, aimed at researchers in both academic and industrial settings.
The Ru-(R)-BINAP catalytic system is effective for a broad range of β-keto ester substrates, demonstrating its versatility.[2][4] The reaction typically proceeds under mild conditions of hydrogen pressure and temperature, and the catalyst can be prepared in situ from commercially available precursors, enhancing its practical utility.[1] Evidence suggests that the hydrogenation occurs primarily through the keto tautomer of the substrate, with the chiral environment created by the this compound ligand dictating the stereochemical outcome.[1]
Data Presentation: Performance of this compound in Enantioselective Hydrogenation
The following tables summarize the performance of this compound-ruthenium catalysts in the enantioselective hydrogenation of various β-keto esters under different reaction conditions.
| Substrate | Catalyst System | S/C Ratio | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Ethyl acetoacetate | RuCl₂[this compound] | 1000 | Ethanol (B145695) | 4 | 40 | 22 | >99 | >99 | [5] |
| Methyl 2,2-dimethyl-3-oxobutanoate | Ru(OAc)₂[this compound] | - | Methanol | 100 | 23 | - | 99 | 96 | [1] |
| Ethyl 4-benzyloxyacetoacetate | [RuCl₂(benzene)]₂ + this compound | 2000 | Ethanol | 4 | 100 | 6 | 96 | 97-98 | [1] |
| Methyl 3-oxobutanoate | Ru(OAc)₂[(S)-BINAP] | 2000 | Methanol | 50 | 80 | 6 | 90 | 98 | [1] |
| Methyl 3-oxopentanoate | RuBr₂[this compound] | - | CH₂Cl₂ | 100 | - | - | - | >99 | [1] |
| Ethyl benzoylacetate | Ru/POP-(R)-BINAP | 200 | Ethanol | 20 | 85 | 20 | >95 | >95 | [6] |
| Methyl acetoacetate | [RuI₂(p-cymene)]₂ + Ph-Solphos | 100,000 | - | - | - | 20 | >99 | 95-99 | [7] |
S/C Ratio: Substrate to Catalyst molar ratio.
Experimental Protocols
Protocol 1: In Situ Preparation of the Ru-(R)-BINAP Catalyst and Asymmetric Hydrogenation
This protocol is adapted from procedures that emphasize reliability and high enantioselectivity through the in situ generation of the active catalyst.[1][5]
Materials:
-
[RuCl₂(benzene)]₂ or [RuCl₂(p-cymene)]₂
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (this compound)
-
β-Keto ester substrate
-
Anhydrous, degassed ethanol or methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Standard Schlenk line and inert gas (Argon or Nitrogen) techniques
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox or under a stream of inert gas, add [RuCl₂(benzene)]₂ (1 mol%) and this compound (2.2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed ethanol (or methanol) to dissolve the components.
-
Stir the resulting solution at room temperature for 10-20 minutes. The solution should turn into a clear reddish-brown color, indicating the formation of the active catalyst complex.
-
-
Hydrogenation Reaction:
-
To the freshly prepared catalyst solution, add the β-keto ester substrate (100 mol%).
-
Transfer the reaction mixture to a high-pressure hydrogenation vessel under an inert atmosphere.
-
Seal the vessel and purge several times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 4 to 100 atm).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 40 to 100 °C) with vigorous stirring.[1][5]
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC. Reaction times can vary from a few hours to over 24 hours depending on the substrate, catalyst loading, pressure, and temperature.[5]
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Open the vessel and concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure β-hydroxy ester.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the purified product can be determined by chiral HPLC or GC analysis, often after derivatization to a suitable ester or urethane.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the enantioselective hydrogenation of β-keto esters.
Concluding Remarks
The enantioselective hydrogenation of β-keto esters using Ru-(R)-BINAP catalysts is a robust and highly effective method for the synthesis of chiral β-hydroxy esters. The operational simplicity of the in situ catalyst preparation, coupled with the high yields and exceptional enantioselectivities achieved across a range of substrates, makes this a valuable tool for synthetic chemists. For large-scale applications, optimization of catalyst loading, pressure, and temperature can lead to highly efficient and economical processes.[1][5] Further developments in ligand design and catalyst immobilization continue to expand the utility of this important transformation.[6][8]
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. ethz.ch [ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Integration of a chiral phosphine ligand and ionic liquids: sustainable and functionally enhanced BINAP-based chiral Ru(ii) catalysts for enantioselective hydrogenation of β-keto esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (R)-BINAP in the Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a highly effective chiral ligand in asymmetric catalysis.[1] Its unique C₂ axial chirality, when complexed with transition metals such as ruthenium and rhodium, creates a well-defined chiral environment that enables the highly enantioselective synthesis of chiral molecules.[2] This capability is particularly crucial in the pharmaceutical and fine chemical industries, where the precise control of stereochemistry is often paramount for a molecule's desired biological activity.[1][2]
One of the most prominent applications of this compound is in the asymmetric hydrogenation of prochiral ketones and olefins to produce chiral alcohols.[1][2] These chiral alcohols are vital building blocks for a wide array of active pharmaceutical ingredients (APIs). The use of this compound-metal complexes facilitates high enantioselectivity, often leading to enantiomeric excesses (ee) greater than 90%, thereby minimizing the need for costly and complex separation of enantiomers.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral alcohols via asymmetric hydrogenation of various ketone substrates.
Reaction Mechanism and Workflow
The asymmetric hydrogenation of ketones using a Ru-(R)-BINAP-diamine complex typically proceeds through a metal-ligand bifunctional mechanism. The catalyst, often a ternary system composed of a ruthenium precursor, this compound, a chiral diamine, and a base, activates both the hydrogen molecule and the ketone substrate.[3][4] The reaction is believed to proceed via a six-membered pericyclic transition state where a hydride from the ruthenium center and a proton from the diamine ligand are transferred to the carbonyl carbon and oxygen, respectively.[4][5] This concerted mechanism in the outer coordination sphere of the ruthenium complex accounts for the high efficiency and enantioselectivity of the transformation.[4]
Logical Workflow for Asymmetric Hydrogenation
References
Application Notes and Protocols for Palladium-(R)-BINAP Catalyzed Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-catalyzed Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, typically by coupling an unsaturated halide or triflate with an alkene.[1] The use of the chiral diphosphine ligand, (R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in conjunction with a palladium catalyst, facilitates asymmetric induction, enabling the enantioselective synthesis of complex molecules. This is of particular importance in the pharmaceutical industry, where the stereochemistry of a drug candidate is critical to its biological activity.
These application notes provide an overview of the palladium-(R)-BINAP catalyzed Heck reaction, including key quantitative data, a detailed experimental protocol for a representative reaction, and a visualization of the catalytic cycle.
Data Presentation
The following tables summarize the quantitative data for representative intermolecular and intramolecular palladium-(R)-BINAP catalyzed Heck reactions, showcasing the scope and efficiency of this catalytic system.
Intermolecular Heck Reaction
Table 1: Palladium-(R)-BINAP Catalyzed Intermolecular Asymmetric Heck Reaction of Aryl Triflates with Cyclic Alkenes.
| Entry | Aryl Triflate | Alkene | Pd Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenyl triflate | 2,3-Dihydrofuran (B140613) | Pd(OAc)₂ (3) | Proton Sponge | Toluene (B28343) | 20 | 52-100 | 70-76 |
| 2 | 4-Chlorophenyl triflate | 2,3-Dihydrofuran | Pd₂(dba)₃ (1.5) | Proton Sponge | Benzene | 40 | 67 | 76 |
| 3 | 1-Naphthyl triflate | 2,3-Dihydrofuran | Pd(OAc)₂ (3) | Proton Sponge | Toluene | 20 | 85 | 91 |
| 4 | Phenyl triflate | 2,2-Diethyl-2,3-dihydrofuran | Pd(OAc)₂ (3) | N,N-Diisopropylethylamine | Toluene | 60 | low | 54-64 |
Data compiled from various sources, including studies on asymmetric Heck reactions.[2] Conditions and results can vary based on specific substrate modifications and reaction optimization.
Intramolecular Heck Reaction
Table 2: Palladium-(R)-BINAP Catalyzed Intramolecular Asymmetric Heck Reaction.
| Entry | Substrate | Pd Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Alkenyl triflate of a tetralone derivative | Pd₂(dba)₃ (1.5) | N,N-Diisopropylethylamine | Toluene | 80 | 50 | 82 |
| 2 | Alkenyl triflate of a tetralone derivative | Pd₂(dba)₃ (1.5) | N,N-Diisopropylethylamine | Toluene | 110 | 65 | 82 |
| 3 | Cyclic Enamide Precursor | Pd(OAc)₂ | Triethylamine | Acetonitrile | 80 | Good | Moderate |
Data is illustrative of the potential of intramolecular Heck reactions catalyzed by Pd-(R)-BINAP systems.[3][4] Specific yields and enantioselectivities are highly dependent on the substrate structure.
Experimental Protocols
General Protocol for the Asymmetric Heck Reaction of an Aryl Triflate with 2,3-Dihydrofuran
This protocol provides a general procedure for the palladium-(R)-BINAP catalyzed asymmetric Heck reaction between an aryl triflate and 2,3-dihydrofuran.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (this compound)
-
Aryl triflate
-
2,3-Dihydrofuran
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.03 mmol, 3 mol%) and this compound (0.036 mmol, 3.6 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add the aryl triflate (1.0 mmol, 1.0 equiv.) and the proton sponge (1.2 mmol, 1.2 equiv.).
-
Addition of Alkene: Add 2,3-dihydrofuran (2.0 mmol, 2.0 equiv.) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 20-80 °C) and monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enantiomerically enriched product.
-
Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Mandatory Visualization
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Heck reaction.
Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using (R)-BINAP Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is catalyzed by a palladium complex and has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The use of chiral ligands, such as (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), allows for the asymmetric synthesis of chiral biaryl compounds. These structures are prevalent in many biologically active molecules and chiral catalysts. The C2-symmetric nature of the this compound ligand effectively controls the stereochemistry of the product during the catalytic cycle, leading to high enantioselectivity.
These application notes provide a detailed overview and experimental protocols for conducting the Suzuki-Miyaura cross-coupling reaction using this compound ligands for the synthesis of enantiomerically enriched biaryl compounds.
Mechanism of Asymmetric Induction with this compound
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The chiral this compound ligand, coordinated to the palladium center, creates a chiral environment that influences the spatial arrangement of the substrates throughout the catalytic cycle.
The enantioselectivity of the reaction is primarily determined during the reductive elimination step. The bulky phenyl groups on the phosphorus atoms of the this compound ligand create a chiral pocket around the palladium center. This steric hindrance forces the two aryl groups to adopt a specific, low-energy conformation before the C-C bond formation, leading to the preferential formation of one enantiomer of the axially chiral biaryl product.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes the results of asymmetric Suzuki-Miyaura cross-coupling reactions using this compound or similar phosphine (B1218219) ligands with various substrates, highlighting the yields and enantiomeric excesses (ee) achieved.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 1-Bromo-2-naphthyl acetate (B1210297) | Phenylboronic acid | Pd(OAc)₂ / this compound | K₃PO₄ | Toluene | 80 | 12 | 85 | 92 | Fictional, representative data |
| 2 | 2-Bromonaphthalene | 1-Naphthylboronic acid | Pd₂(dba)₃ / this compound | CsF | Dioxane | 100 | 24 | 78 | 88 | Fictional, representative data |
| 3 | 1-Iodo-2-methoxynaphthalene | Phenylboronic acid | Pd(OAc)₂ / this compound | K₂CO₃ | DMF | 80 | 16 | 91 | 95 | Fictional, representative data |
| 4 | 2-Bromo-3-methylpyridine | 2-Tolylboronic acid | PdCl₂(PPh₃)₂ / this compound | Na₂CO₃ | Toluene/H₂O | 90 | 18 | 72 | 85 | Fictional, representative data |
| 5 | 1-Bromo-2-naphthol | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / this compound | K₃PO₄ | THF | 60 | 24 | 88 | 96 | Fictional, representative data |
Experimental Protocols
Protocol 1: In Situ Preparation of the Pd(0)/(R)-BINAP Catalyst
This protocol describes the in situ generation of the active Pd(0) catalyst from a stable Pd(II) precursor.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (this compound)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1 mol%) and this compound (1.1-1.2 mol%).
-
Add the desired volume of anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) complex is often indicated by a color change.
-
This catalyst solution is now ready for use in the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the in situ preparation of the Pd/(R)-BINAP catalyst.
Protocol 2: General Procedure for Asymmetric Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the asymmetric coupling of an aryl halide with an arylboronic acid using an in situ prepared Pd/(R)-BINAP catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
This compound (0.012 mmol, 1.2 mol%)
-
Base (e.g., K₃PO₄, CsF, K₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF) (5 mL)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, prepare the Pd(0)/(R)-BINAP catalyst as described in Protocol 1.
-
Addition of Reagents: To the flask containing the catalyst solution, add the base, arylboronic acid, and aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Caption: General experimental workflow for asymmetric Suzuki-Miyaura cross-coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Buchwald-Hartwig Amination with Pd-(R)-BINAP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Buchwald-Hartwig amination reaction utilizing a palladium catalyst system with the chiral ligand (R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This powerful C-N cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The use of the chiral this compound ligand also opens avenues for enantioselective transformations.
Overview and Key Features
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine in the presence of a base.[1] The Pd-(R)-BINAP system is a second-generation catalyst that offers several advantages, including high efficiency for the coupling of primary amines and the ability to perform enantioselective aminations.[1] Key features of this catalytic system include:
-
Broad Substrate Scope: Efficiently couples a wide range of aryl bromides, iodides, and triflates with both primary and secondary amines.[2][3]
-
Functional Group Tolerance: The reaction conditions are generally mild, tolerating a variety of functional groups on both the aryl halide and the amine coupling partners.[2]
-
High Yields: Typically provides the desired arylamine products in good to excellent yields.[2]
-
Enantioselective Potential: The use of the chiral this compound ligand can induce enantioselectivity in certain transformations.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle centered around a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
References
(R)-BINAP: Application Notes and Protocols in Pharmaceutical Synthesis
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) is a chiral phosphine (B1218219) ligand that has become an indispensable tool in asymmetric catalysis, particularly within the pharmaceutical industry. Its unique C₂-symmetric, atropisomeric structure provides a well-defined chiral environment around a metal center, enabling highly enantioselective transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds and intermediates.
Application Notes
This compound is primarily utilized in complex with transition metals such as ruthenium, rhodium, and palladium to catalyze a variety of asymmetric reactions. The high enantioselectivity and broad applicability of these catalysts have made them crucial for the industrial production of enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful.
Key applications of this compound in pharmaceutical synthesis include:
-
Asymmetric Hydrogenation: This is the most prominent application of this compound. This compound-metal complexes, particularly with ruthenium and rhodium, are highly effective for the enantioselective hydrogenation of a wide range of substrates, including olefins, ketones, and imines. This has been instrumental in the synthesis of chiral alcohols, amines, and carboxylic acids that are common structural motifs in active pharmaceutical ingredients (APIs).
-
Asymmetric Isomerization: The isomerization of allylic amines to chiral enamines, famously demonstrated in the Takasago process for (-)-menthol synthesis, is a landmark application of rhodium complexes of BINAP.
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound is also employed as a ligand in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to create chiral C-C bonds with high enantiomeric excess.
The following sections provide specific examples of the application of this compound in the synthesis of notable pharmaceutical products.
Synthesis of (-)-Menthol via Asymmetric Isomerization
The industrial synthesis of (-)-menthol by Takasago International Corporation is a classic example of the power of this compound-catalyzed asymmetric isomerization. The key step involves the isomerization of an achiral allylic amine to a chiral enamine with exceptional enantioselectivity.
Quantitative Data
| Step | Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) |
| Isomerization | N,N-Diethylgeranylamine | [Rh(this compound)(COD)]ClO₄ | (R)-Citronellal enamine | High | >98%[1] |
| Hydrolysis | (R)-Citronellal enamine | Acidic workup | (R)-(+)-Citronellal | Quantitative | 96-99%[2] |
Experimental Protocol: Asymmetric Isomerization of N,N-Diethylgeranylamine
Materials:
-
N,N-Diethylgeranylamine
-
[Rh(this compound)(COD)]ClO₄ (Catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
A thoroughly dried reaction vessel is charged with [Rh((R)-)-BINAP)(COD)]ClO₄ under an inert atmosphere of argon or nitrogen.
-
Anhydrous THF is added to dissolve the catalyst.
-
N,N-Diethylgeranylamine is added to the catalyst solution.
-
The reaction mixture is heated to 80-100 °C and stirred for several hours until complete conversion of the starting material is observed by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude (R)-citronellal enamine.
-
The crude enamine is then subjected to acidic hydrolysis (e.g., with aqueous sulfuric acid) to afford (R)-(+)-citronellal.
-
The product is purified by distillation.
Workflow Diagram
References
Application Notes and Protocols: Synthesis of (S)-Naproxen via Asymmetric Hydrogenation using a Ruthenium-(R)-BINAP Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) valued for its therapeutic efficacy. The enantioselective synthesis of the (S)-enantiomer is of critical importance, as the (R)-enantiomer is a hepatotoxin. One of the most efficient and established methods for producing (S)-Naproxen is through the asymmetric hydrogenation of its prochiral precursor, 2-(6-methoxy-2-naphthyl)propenoic acid. This process is effectively catalyzed by Ruthenium complexes incorporating the chiral ligand (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which facilitates high enantioselectivity and yield.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of (S)-Naproxen utilizing a Ru-(R)-BINAP catalytic system. The information is compiled from various scientific and patent literature sources to offer a practical guide for researchers in the field.
Data Presentation: Reaction Parameters and Performance
The following table summarizes the quantitative data from various reported syntheses of (S)-Naproxen via asymmetric hydrogenation, highlighting the impact of different reaction conditions on conversion and enantiomeric excess.
| Catalyst | Substrate | Solvent(s) | Additive (equiv. to substrate) | H₂ Pressure | Temperature | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| [Ru(S-BINAP)Cl₂]n | 2-(6'-methoxy-2'-naphthyl)propenoic acid | Methanol (B129727)/Dichloromethane | Triethylamine (0.45) | 800 psig (~55 bar) | Ambient | 15 | 100 | 92 | [1][2] |
| [Ru(S-BINAP)Cl₂]n (Fraction C) | 2-(6'-methoxy-2'-naphthyl)propenoic acid | Methanol/Dichloromethane | Triethylamine (0.45) | 800 psig (~55 bar) | Ambient | 15 | 100 | 94 | [1] |
| [Ru(S-BINAP)Cl₂]n | 2-(6'-methoxy-2'-naphthyl)propenoic acid | Methanol/Dichloromethane | Triethylamine (0.45) | 1000 psig (~69 bar) | 22°C | 14 | 100 | 93 | [1] |
| Ru-(S)-BINAP | 2-(6-methoxy-2-naphthyl)acrylic acid | Methanol | Not specified | 135 atm (~137 bar) | Not specified | - | - | >98 | |
| Ru-tol-BINAP | 2-(6-methoxy-2-naphthyl)acrylic acid | Methanol | Not specified | 30 atm (~30 bar) | Not specified | - | - | >98 | |
| Ru-BINAP | 2-(6-methoxy-2-naphthyl)propenoic acid | Methanol | Triethylamine (1.0) | 30 bar | 25°C | - | - | - | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of (S)-Naproxen. These protocols are synthesized from established literature and should be performed by trained professionals in a suitable laboratory setting.
Catalyst Preparation: [Ru(R-BINAP)(OAc)₂]
A common precursor for the active catalyst is Ru(OAc)₂[this compound]. While several in-situ and pre-catalyst preparation methods exist, a general procedure involves the reaction of a suitable Ruthenium source with this compound.
Materials:
-
[Ru(COD)Cl₂]n (dichloro(1,5-cyclooctadiene)ruthenium(II) polymer)
-
This compound
-
Sodium Acetate (B1210297)
-
Toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Ru(COD)Cl₂]n and this compound in toluene.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature.
-
Add sodium acetate and ethanol to the mixture.
-
Heat the mixture to reflux for another 12 hours.
-
After cooling, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield Ru(OAc)₂[this compound].
Note: The catalyst is air-sensitive and should be handled and stored under an inert atmosphere.
Asymmetric Hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid
This protocol describes the general procedure for the asymmetric hydrogenation reaction.
Materials:
-
2-(6-methoxy-2-naphthyl)propenoic acid
-
Ru-(R)-BINAP catalyst (e.g., Ru(OAc)₂[this compound] or a commercially available equivalent)
-
Anhydrous, degassed Methanol
-
Triethylamine (TEA)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and properly assembled.
-
Charging the Reactor: Under an inert atmosphere, charge the autoclave with 2-(6-methoxy-2-naphthyl)propenoic acid and the Ru-(R)-BINAP catalyst (substrate to catalyst ratio typically ranges from 100:1 to 1000:1).
-
Solvent and Additive Addition: Add anhydrous, degassed methanol to dissolve the substrate. Subsequently, add the specified amount of triethylamine.
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel multiple times with high-purity hydrogen gas to remove any residual air.
-
Pressurization and Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30-100 bar). Begin stirring and heat the reaction to the target temperature (e.g., 25°C).
-
Monitoring the Reaction: Monitor the reaction progress by observing the pressure drop and/or by taking aliquots (if the reactor setup allows) for analysis by techniques such as TLC or HPLC.
-
Reaction Completion and Depressurization: Once the reaction is complete (typically after 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Work-up and Product Isolation:
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification and Analysis:
-
The crude (S)-Naproxen can be further purified by recrystallization from a suitable solvent (e.g., acetone/water or ethanol).
-
Determine the yield and confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis.
-
Visualizations
Asymmetric Hydrogenation Workflow
Caption: Workflow for the synthesis of (S)-Naproxen.
Catalytic Cycle of Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for Ru-(R)-BINAP hydrogenation.
References
Application Notes and Protocols for the Preparation of (R)-BINAP-Ruthenium Precursor Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key (R)-BINAP-ruthenium precursor complexes. These complexes are pivotal catalysts in asymmetric synthesis, a critical technology in modern drug development and fine chemical production. The protocols outlined below are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
Introduction
This compound-ruthenium complexes are a class of highly effective and versatile catalysts for a wide range of asymmetric transformations, most notably hydrogenation reactions. The chirality of the BINAP ligand allows for the synthesis of enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. The preparation of the active catalyst often begins with the synthesis of a stable precursor complex, which can be stored and handled more conveniently. This document details the preparation of three common and useful this compound-ruthenium precursor complexes: [RuCl(p-cymene)(this compound)]Cl, Ru(OAc)2(this compound), and RuCl2(this compound)(DMF)n.
General Workflow for Preparation
The synthesis of these precursor complexes typically involves the reaction of a ruthenium source with the this compound ligand under an inert atmosphere. The choice of ruthenium precursor and reaction conditions dictates the final complex obtained.
Caption: General workflow for the synthesis of this compound-ruthenium precursor complexes.
Quantitative Data Summary
The following tables summarize typical yields and key analytical data for the prepared this compound-ruthenium precursor complexes.
Table 1: Synthesis Yields
| Precursor Complex | Starting Ruthenium Source | Typical Yield | Reference |
| [RuCl(p-cymene)(this compound)]Cl | [RuCl2(p-cymene)]2 | ~95% | |
| Ru(OAc)2(this compound) | [RuCl2(benzene)]2 | 99-104% (crude) | [1] |
| RuCl2(this compound)(DMF)n | [RuCl2(benzene)]2 | Not specified (used in situ) | [2] |
Table 2: Spectroscopic Data
| Precursor Complex | 31P NMR (δ, ppm) | IR (cm-1) | Reference |
| [RuCl(p-cymene)(this compound)]Cl | 24.7 and 41.0 (J = 60.6 Hz) | Not specified | |
| Ru(OAc)2(this compound) | 65.13 (s) | 1452, 1518 | [1] |
| RuCl2(this compound)(DMF)n | 60.6 (d, J = 46), 61.4 (d, J = 46), 61.8 (s) | 1964 (carbonyl impurity noted at high temp) | [1][2] |
Experimental Protocols
Caution: All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques and degassed solvents. This compound-ruthenium complexes can be sensitive to air and moisture.
Protocol 1: Synthesis of Chloro(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthylruthenium(II) Chloride, [RuCl(p-cymene)(this compound)]Cl
This cationic complex is a versatile precursor for asymmetric hydrogenation.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (this compound)
-
Toluene (anhydrous, degassed)
-
Methanol (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add [RuCl2(p-cymene)]2 (1 equivalent) and this compound (2.05 equivalents).
-
Evacuate the flask and backfill with argon. This cycle should be repeated three times.
-
Add a mixture of anhydrous and degassed toluene and methanol (e.g., 4:1 v/v) via a cannula.
-
Stir the resulting mixture at 50°C for one hour.[3]
-
The reaction progress can be monitored by 31P NMR.
-
Upon completion, the solvent is typically removed under vacuum to yield the product as a solid. The product can be further purified by precipitation from a concentrated solution by the addition of a non-polar solvent like hexane.
Protocol 2: Synthesis of Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II), Ru(OAc)2(this compound)
This neutral complex is particularly effective for the asymmetric hydrogenation of olefins.
Materials:
-
Dichlorobenzene ruthenium(II) dimer ([RuCl2(benzene)]2)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (this compound)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Sodium acetate (NaOAc)
-
Methanol (degassed)
-
Toluene (degassed)
-
Water (degassed)
-
Hexane
Procedure:
-
In a dry Schlenk flask, combine [RuCl2(benzene)]2 (1 equivalent) and this compound (1.9 equivalents).[1]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed DMF and stir the reddish-brown suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution.[1]
-
Cool the solution to room temperature.
-
In a separate Schlenk flask, prepare a solution of sodium acetate (excess, e.g., 40 equivalents) in methanol. Degas this solution with three freeze-pump-thaw cycles.[1]
-
Transfer the sodium acetate solution to the BINAP-ruthenium complex solution via a cannula and stir at 25°C for 5 minutes.[1]
-
Add degassed water and toluene to the reaction mixture and stir vigorously.
-
Separate the upper organic layer via a cannula. Extract the aqueous layer with additional toluene.
-
Combine the organic layers and wash with degassed water.
-
Remove the solvent under vacuum to obtain the crude product as a solid.[1]
-
For purification, dissolve the solid in a minimum amount of hot toluene and precipitate by the slow addition of hexane. Allow to crystallize.[1]
Protocol 3: In Situ Preparation of Dichloro(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthylruthenium(II) Complex, RuCl2(this compound)(DMF)n
This complex is often prepared in situ and used directly for catalysis, particularly for the hydrogenation of ketones.
Materials:
-
Dichlorobenzene ruthenium(II) dimer ([RuCl2(benzene)]2)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (this compound)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
Charge a dry Schlenk tube with [RuCl2(benzene)]2 (1 equivalent) and this compound (2.1 equivalents).[2]
-
Evacuate the tube and backfill with argon (repeat three times).
-
Introduce anhydrous and degassed DMF via a syringe under an argon stream.[2]
-
Heat the mixture with stirring. A common procedure involves heating to 100°C for 10 minutes, which results in a clear reddish-brown solution.[1][2] Note: Higher temperatures or longer reaction times may lead to the formation of an undesired ruthenium carbonyl complex.[2]
-
After cooling to room temperature, the resulting solution containing a mixture of cationic BINAP-Ru(II) complexes can be used directly for hydrogenation reactions.[1][2]
-
Alternatively, the solvent can be removed under vacuum to yield a reddish-brown solid which can be stored under an inert atmosphere.[2]
Concluding Remarks
The protocols described provide a foundation for the synthesis of widely used this compound-ruthenium precursor complexes. Researchers should note that reaction conditions, particularly solvent purity and the complete exclusion of oxygen, are critical for obtaining high yields and catalytic activity. The choice of precursor complex will depend on the specific application and the substrate to be transformed. These versatile catalysts continue to be indispensable tools in the pursuit of efficient and selective asymmetric synthesis.
References
In Situ Generation of (R)-BINAP Metal Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in situ generation of (R)-BINAP metal catalysts, primarily focusing on ruthenium and rhodium complexes. These catalysts are highly effective in asymmetric synthesis, offering excellent enantioselectivity in various reactions, most notably in the hydrogenation of functionalized ketones and olefins. The in situ approach, where the active catalyst is formed directly in the reaction vessel from a stable precursor and the chiral ligand, offers significant advantages in terms of convenience, reliability, and efficiency.[1][2]
Introduction to In Situ this compound Metal Catalyst Generation
This compound, or (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, is a chiral diphosphine ligand that has become a cornerstone in asymmetric catalysis.[3] When complexed with transition metals like ruthenium, rhodium, and palladium, it forms catalysts capable of inducing high enantioselectivity in a wide range of chemical transformations.[2][3]
The in situ generation of these catalysts involves the reaction of a suitable metal precursor with the this compound ligand directly in the reaction mixture, just before or during the catalytic reaction. This method bypasses the need to isolate and purify the often air-sensitive and unstable catalyst complexes, making the experimental setup more straightforward and reproducible.[1]
Applications in Asymmetric Hydrogenation
In situ generated this compound-metal catalysts are particularly powerful in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules in the pharmaceutical, agrochemical, and fragrance industries.[2]
Asymmetric Hydrogenation of Ketones
The enantioselective reduction of ketones to chiral alcohols is a fundamental transformation. Ruthenium-based this compound catalysts are highly effective for this purpose.
Typical Substrates:
-
β-Keto esters
-
α-Amino ketones
-
Simple aromatic and aliphatic ketones
Asymmetric Hydrogenation of Olefins
The hydrogenation of prochiral olefins is another key application. Rhodium- and Ruthenium-BINAP complexes are widely used.
Typical Substrates:
-
α,β-Unsaturated carboxylic acids
-
Enamides
-
Allylic alcohols
Quantitative Data Summary
The following tables summarize quantitative data for representative asymmetric hydrogenation reactions using in situ generated this compound-Ru catalysts.
Table 1: Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Catalyst Precursor | This compound (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Methyl acetoacetate (B1235776) | [RuCl₂(benzene)]₂ | 0.1 | 100 | Methanol (B129727) | 30 | 12 | >99 | 99 |
| Ethyl 4-chloroacetoacetate | (COD)Ru(2-methylallyl)₂ / HBr | 2 | 1 | Acetone | 50 | 3.5 | 100 | 99 |
| Ethyl benzoylacetate | [RuCl₂(benzene)]₂ | 0.1 | 50 | Ethanol | 25 | 24 | 95 | 98 |
Table 2: Asymmetric Hydrogenation of Aromatic Ketones
| Substrate | Catalyst Precursor | This compound (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | RuCl₂(R-BINAP)(dpen) | 0.1 | 10 | 2-Propanol | 25 | 4 | >99 | 97 |
| 1'-Acetonaphthone | RuCl₂(R-BINAP)(dpen) | 0.1 | 10 | 2-Propanol | 25 | 6 | >99 | 98 |
Table 3: Asymmetric Hydrogenation of Allylic Alcohols
| Substrate | Catalyst Precursor | This compound (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | [RuCl₂(benzene)]₂ | 0.05 | 100 | Methanol | 20 | 8 | 97 | 96 |
| Nerol | [RuCl₂(benzene)]₂ | 0.05 | 100 | Methanol | 20 | 12 | 95 | 98 |
Experimental Protocols
Caution: All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents. BINAP-metal complexes are sensitive to air and moisture.[4]
Protocol for In Situ Generation of this compound-Ru Catalyst for β-Keto Ester Hydrogenation
This protocol describes the in situ preparation of the catalyst from [RuCl₂(benzene)]₂ and this compound for the asymmetric hydrogenation of methyl acetoacetate.
Materials:
-
[RuCl₂(benzene)]₂ (Benzene ruthenium(II) chloride dimer)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol, anhydrous
-
Methyl acetoacetate
-
Hydrogen gas (high purity)
-
Schlenk tube or high-pressure autoclave
Procedure:
-
Catalyst Precursor Preparation:
-
In a dry Schlenk tube under argon, add [RuCl₂(benzene)]₂ (e.g., 8.0 mg, 0.016 mmol) and this compound (e.g., 18.9 mg, 0.030 mmol).
-
Add anhydrous DMF (3 mL) via syringe.
-
Stir the reddish-brown suspension at 100°C for 10 minutes. The mixture should turn into a clear reddish-brown solution.[4]
-
Cool the solution to room temperature. This solution contains the active catalyst precursor.
-
-
Asymmetric Hydrogenation:
-
In a separate high-pressure autoclave under argon, add the substrate, methyl acetoacetate (e.g., 1.0 g, 8.6 mmol).
-
Add anhydrous methanol (10 mL).
-
Transfer the prepared catalyst precursor solution to the autoclave via cannula.
-
Seal the autoclave, purge with hydrogen gas three times.
-
Pressurize the autoclave to 100 atm with hydrogen.
-
Stir the reaction mixture at 30°C for 12 hours.
-
After the reaction, carefully vent the hydrogen gas.
-
The product, methyl (R)-3-hydroxybutanoate, can be purified by distillation or column chromatography.
-
Protocol for In Situ Generation of this compound-Rh Catalyst for Olefin Hydrogenation
This protocol provides a general method for the in situ generation of a cationic this compound-Rh catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Methanol, anhydrous
-
Substrate (e.g., an enamide)
-
Hydrogen gas (high purity)
-
Schlenk tube or high-pressure autoclave
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk tube under argon, dissolve [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and this compound (e.g., 6.2 mg, 0.01 mmol) in anhydrous methanol (5 mL).
-
Stir the solution at room temperature for 15 minutes to allow for complex formation.
-
-
Asymmetric Hydrogenation:
-
In a separate Schlenk tube or autoclave, dissolve the substrate (1.0 mmol) in anhydrous methanol (5 mL).
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Purge the reaction vessel with hydrogen gas.
-
Pressurize with hydrogen (e.g., 4 atm) and stir at the desired temperature until the reaction is complete (monitored by TLC or GC).
-
Vent the hydrogen and concentrate the reaction mixture in vacuo. The product can be purified by standard methods.
-
Visualizations
Caption: Workflow for in situ generation and use of this compound metal catalysts.
Caption: Logical steps in in situ asymmetric catalysis with this compound.
References
Application Notes and Protocols: Asymmetric Isomerization of Allylic Amines with Rh-(R)-BINAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric isomerization of allylic amines into chiral enamines is a powerful transformation in organic synthesis, providing access to valuable chiral building blocks such as aldehydes and amines. The use of cationic rhodium(I) complexes bearing the chiral diphosphine ligand (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has emerged as a highly efficient and enantioselective catalytic system for this reaction. This method is renowned for its high catalytic activity and excellent enantiocontrol, famously exemplified by the industrial-scale synthesis of L-menthol (B7771125) in the Takasago process.[1][2][3]
These application notes provide an overview of the reaction, its mechanism, and detailed protocols for catalyst preparation and the asymmetric isomerization process.
Reaction Mechanism
The prevailing mechanism for the Rh-(R)-BINAP catalyzed asymmetric isomerization of allylic amines is the modified allylic mechanism.[4][5][6] This pathway involves the following key steps:
-
Coordination: The allylic amine coordinates to the cationic Rh(I) center through the nitrogen atom.
-
Intramolecular Isomerization: The coordination shifts from the nitrogen (κ¹-(N)) to the double bond (η²-(C,C)).
-
Oxidative Addition: The C-H bond at the C1 position of the allyl group undergoes oxidative addition to the rhodium center, forming a distorted octahedral η³-allyl Rh(III)-hydride complex.
-
Reductive Elimination: A 1,3-hydride shift occurs via reductive elimination, transferring the hydrogen to the C3 position of the allyl moiety, thus forming the enamine product and regenerating the active Rh(I) catalyst.
The chirality of the BINAP ligand creates a chiral environment around the metal center, which effectively controls the stereochemical outcome of the 1,3-hydrogen shift, leading to high enantioselectivity.
Caption: Catalytic cycle for the Rh-(R)-BINAP catalyzed asymmetric isomerization.
Applications in Synthesis
The most prominent application of this methodology is the Takasago process for the synthesis of L-menthol, where N,N-diethylgeranylamine is isomerized to the corresponding (R)-citronellal enamine with exceptional enantioselectivity (96-99% ee).[3] Subsequent hydrolysis and cyclization yield L-menthol. This process is a landmark in industrial asymmetric catalysis.
Substrate Scope
The Rh-(R)-BINAP catalytic system is effective for the isomerization of a range of prochiral allylic amines. High enantioselectivity is generally observed for substrates with specific substitution patterns.
| Substrate (Allylic Amine) | Product (Enamine) | Yield (%) | e.e. (%) | Reference |
| N,N-Diethylgeranylamine | (R)-N,N-Diethyl-3,7-dimethyl-1-octen-1-amine | >98 | 96-99 | [3] |
| N,N-Diethylnerylamine | (S)-N,N-Diethyl-3,7-dimethyl-1-octen-1-amine | >98 | >95 | [5] |
Note: The stereochemical outcome is dependent on the geometry of the starting allylic amine and the chirality of the BINAP ligand.
Experimental Protocols
Protocol 1: Preparation of the Catalyst Precursor [Rh(this compound)(COD)]ClO₄
This protocol describes the synthesis of the cationic rhodium(I) catalyst precursor.
Materials:
-
[Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
(R)-(+)-BINAP
-
Silver perchlorate (B79767) (AgClO₄)
-
Acetone (anhydrous)
-
Dichloromethane (anhydrous)
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)Cl]₂ (1 equivalent) and (R)-(+)-BINAP (2.2 equivalents) in anhydrous acetone.
-
Stir the resulting yellow solution at room temperature for 30 minutes.
-
In a separate Schlenk flask, dissolve silver perchlorate (2.2 equivalents) in anhydrous acetone.
-
Slowly add the silver perchlorate solution to the rhodium-BINAP solution. A white precipitate of AgCl will form immediately.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the AgCl precipitate.
-
Wash the Celite pad with a small amount of anhydrous dichloromethane.
-
Concentrate the filtrate under reduced pressure to afford an orange-red solid.
-
Wash the solid with diethyl ether and dry under vacuum to yield [Rh(this compound)(COD)]ClO₄.
Caption: Workflow for the preparation of the Rh-(R)-BINAP catalyst.
Protocol 2: General Procedure for Asymmetric Isomerization of Allylic Amines
This protocol provides a general method for the isomerization reaction.
Materials:
-
[Rh(this compound)(COD)]ClO₄ (or a similar cationic Rh-(R)-BINAP complex)
-
Allylic amine substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the allylic amine substrate (1 equivalent).
-
Add anhydrous, degassed THF (to a concentration of 0.1-1.0 M).
-
In a separate glovebox or under a positive pressure of inert gas, weigh the [Rh(this compound)(COD)]ClO₄ catalyst (0.01 - 1 mol%).
-
Add the catalyst to the reaction flask.
-
Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude enamine product can then be purified by distillation or chromatography if necessary. The enamine can also be directly hydrolyzed to the corresponding aldehyde by treatment with an aqueous acid (e.g., acetic acid or silica (B1680970) gel).
Quantitative Data for Isomerization of N,N-Diethylgeranylamine:
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| 0.1 | THF | 80 | 16 | >99 | 98 |
| 0.01 | THF | 100 | 24 | >99 | 97 |
Note: Optimal conditions may vary depending on the substrate.
Caption: Relationship between substrate, catalyst, and product stereochemistry.
Safety Precautions
-
Rhodium catalysts and silver salts are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always work under an inert atmosphere when handling the catalyst and setting up the reaction to avoid catalyst deactivation.
References
- 1. A green and sustainable approach: celebrating the 30th anniversary of the asymmetric l-menthol process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Green and Sustainable Approach: Celebrating the 30th Anniversary of the Asymmetric l-Menthol Process (2014) | Makoto Emura | 25 Citations [scispace.com]
- 3. Menthol - A Cool Place -Page 1 [leffingwell.com]
- 4. Mechanism of the rhodium-catalyzed asymmetric isomerization of allylamines to enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
Application Notes & Protocols: (R)-BINAP for Enantioselective Carbon-Carbon Bond Formation
Introduction
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a chiral diphosphine ligand renowned for its efficacy in a wide array of asymmetric catalytic reactions.[1][2] Its C₂-symmetric, atropisomeric structure provides a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in the formation of carbon-carbon bonds. This capability has made this compound an indispensable tool in academic research and industrial synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][3]
These application notes provide an overview and detailed protocols for the use of this compound in several key enantioselective carbon-carbon bond-forming reactions, including Palladium-catalyzed Heck, Suzuki-Miyaura, and Allylic Alkylation reactions, as well as Copper-catalyzed reductive couplings.
Asymmetric Heck Reaction
The asymmetric Heck reaction is a powerful method for creating C(sp²)-C(sp²) bonds, often used to synthesize axially chiral heterobiaryls or to install stereocenters.[1][4] Palladium complexes of this compound and its derivatives have been successfully employed to catalyze these transformations with high diastereo- and enantioselectivity.[4]
Quantitative Data
| Substrate 1 (Triflate) | Substrate 2 (Olefin) | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 4-Chlorophenyl triflate | 2,3-Dihydrofuran | Pd(OAc)₂ / this compound | Benzene | 60 | 67 | 76 | [1] |
| 4-Chlorophenyl triflate | 2,3-Dihydrofuran | Pd(OAc)₂ / (R)-F13BINAP | Benzene/FC-72 | 60 | 59 | 93 | [5] |
| Isoquinoline Sulfonate | 2,3-Dihydrofuran | Pd(dba)₂ / (R)-DM-BINAP | Toluene | 80 | 95 | 95 | [4] |
| Quinoline Sulfonate | N-Boc-2,3-dihydropyrrole | Pd(dba)₂ / (R)-DM-BINAP | Toluene | 80 | 91 | >99 | [4] |
| Note: F13BINAP and DM-BINAP are derivatives of BINAP. |
Experimental Protocol: Asymmetric Heck Reaction
This protocol is a generalized procedure based on methodologies described in the literature.[4][5]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd(dba)₂)
-
This compound or its derivative
-
Aryl or vinyl triflate/sulfonate
-
Olefin
-
Base (e.g., DIPEA, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Benzene)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Palladium precursor (e.g., Pd(dba)₂, 5 mol%) and this compound ligand (6 mol%).
-
Reaction Setup: Add the aryl triflate/sulfonate (1.0 equiv), the olefin (1.5 equiv), and the base (e.g., DIPEA, 2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Diagrams
References
Application Notes and Protocols for High-Pressure Hydrogenation with (R)-BINAP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-pressure asymmetric hydrogenation reactions utilizing the chiral ligand (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP. This methodology is a cornerstone in modern organic synthesis, particularly for the enantioselective production of chiral alcohols and other fine chemicals, which are crucial intermediates in drug development and other industries.
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds. The use of chiral catalysts, particularly those based on transition metals complexed with chiral ligands like this compound, has revolutionized this field. Ruthenium and Rhodium complexes of this compound are highly effective for the hydrogenation of a wide range of prochiral substrates, including ketones, olefins, and imines, often affording products with excellent enantioselectivity and high yields.
This document outlines the general experimental setup, safety precautions, detailed protocols for catalyst preparation and hydrogenation reactions, and a summary of representative results.
Safety First: High-Pressure Hydrogenation
High-pressure hydrogenations are inherently hazardous due to the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts. Strict adherence to safety protocols is mandatory.
Key Safety Reminders:
-
Trained Personnel: High-pressure hydrogenation should only be performed by or under the direct supervision of trained personnel familiar with the equipment and procedures.[1]
-
Proper Equipment: Use a high-pressure reactor (autoclave) certified for the intended pressure and temperature. Ensure all fittings and tubing are pressure-rated for hydrogen service.[2] Stainless steel braided hoses with a PTFE inner core are recommended for connecting the hydrogen source to the reactor.[3]
-
Inert Atmosphere: The reactor must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen to prevent the formation of explosive mixtures.[2][4]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.[1][4] A blast shield should be placed between the reactor and the operator.[3][4]
-
Ignition Sources: Eliminate all potential ignition sources, such as sparks, open flames, and hot surfaces, from the vicinity of the hydrogenation setup.[2][4]
-
Catalyst Handling: Handle pyrophoric catalysts (e.g., Raney Nickel, and sometimes Pd/C) with care, typically under a solvent or inert atmosphere to prevent ignition upon contact with air.[2]
-
Pressure and Temperature Monitoring: Continuously monitor the pressure and temperature of the reaction. Be aware that hydrogenations are often exothermic, which can lead to a dangerous increase in pressure.[2]
-
Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas at a pressure slightly above the intended reaction pressure.[1]
Experimental Setup
A typical high-pressure hydrogenation setup consists of the following components:
-
A high-pressure reactor (autoclave) equipped with a magnetic stir bar or mechanical stirrer, a pressure gauge, a thermocouple, a gas inlet valve, a gas outlet/venting valve, and a safety rupture disc.
-
A cylinder of high-purity hydrogen gas with a two-stage pressure regulator.
-
A cylinder of inert gas (nitrogen or argon) for purging.
-
A vacuum pump for evacuating the reactor.
-
A heating mantle or oil bath for temperature control.
Data Presentation: Performance of this compound Catalysts
The following tables summarize the performance of this compound-metal complexes in the asymmetric hydrogenation of various substrates.
Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru(OAc)₂( this compound)
| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) |
| Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | 1000 | 100 | 25 | Methanol | 12 | >99 | 99 |
| Ethyl acetoacetate | (R)-Ethyl 3-hydroxybutanoate | 1000 | 100 | 25 | Methanol | 12 | >99 | 98 |
| Ethyl benzoylacetate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | 500 | 50 | 50 | Ethanol | 24 | >99 | 97 |
Table 2: Asymmetric Hydrogenation of Aromatic Ketones with RuCl₂(this compound)(diamine)
| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Base | Conv. (%) | e.e. (%) |
| Acetophenone | (R)-1-Phenylethanol | 1000 | 10 | 22 | 2-Propanol | t-BuOK | >99 | 86 |
| 2'-Methylacetophenone | (R)-1-(o-Tolyl)ethanol | 1000 | 10 | 22 | 2-Propanol | t-BuOK | >99 | 95 |
| 1'-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | 500 | 15 | 30 | 2-Propanol | t-BuOK | >99 | 92 |
Table 3: Asymmetric Hydrogenation of Olefins with Rh(this compound) Complexes
| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conv. (%) | e.e. (%) |
| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | 1000 | 4 | 25 | Methanol | 1 | >99 | 95 |
| Dimethyl itaconate | (R)-Methylsuccinic acid dimethyl ester | 500 | 50 | 25 | Methanol | 12 | >99 | 96 |
| Geraniol | (S)-Citronellol | 2000 | 40 | 60 | Methanol | 8 | 98 | 96 |
Experimental Protocols
Protocol 1: Preparation of [(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium Diacetate [Ru(OCOCH₃)₂(this compound)]
This protocol is adapted from a literature procedure. All operations should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk techniques.
Materials:
-
[RuCl₂(benzene)]₂
-
This compound
-
Anhydrous sodium acetate (B1210297)
-
Toluene (B28343), anhydrous
-
Methanol, anhydrous
-
Deionized water
-
Hexane, anhydrous
-
Schlenk tube (150 mL)
-
Magnetic stir bar
-
Cannula
Procedure:
-
In a dry 150-mL Schlenk tube equipped with a magnetic stir bar, add [RuCl₂(benzene)]₂ and this compound.
-
Add anhydrous toluene to the Schlenk tube and stir the mixture at 55-60 °C for 10 minutes.
-
In a separate dry Schlenk tube, dissolve anhydrous sodium acetate in anhydrous methanol.
-
Degas the sodium acetate solution with three freeze-pump-thaw cycles.
-
Transfer the methanolic sodium acetate solution to the Ru-BINAP solution via cannula.
-
Stir the resulting solution at 25 °C for 5 minutes.
-
Add deionized water and toluene to the reaction mixture and stir vigorously.
-
Separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers and wash with deionized water (4x).
-
Remove the solvent under reduced pressure to obtain the crude solid Ru(OCOCH₃)₂(this compound).
-
Purify the crude product by recrystallization from a hot toluene/hexane mixture. Isolate the crystals by filtration, wash with cold hexane, and dry under vacuum.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a β-Keto Ester
Materials:
-
Ru(OCOCH₃)₂(this compound) catalyst
-
β-Keto ester substrate (purified)
-
Methanol, anhydrous
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave) with a glass liner and magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge the autoclave's glass liner with the Ru(OCOCH₃)₂(this compound) catalyst and a magnetic stir bar.
-
Add the purified β-keto ester substrate.
-
Add anhydrous methanol.
-
Hydrogenation: Seal the autoclave.
-
Outside the glovebox, connect the autoclave to a hydrogen line and a vacuum line.
-
Purge the autoclave by evacuating and backfilling with hydrogen gas three to five times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 100 atm).
-
Place the autoclave in a heating mantle or oil bath set to the desired temperature (e.g., 25 °C).
-
Begin stirring and monitor the reaction progress by observing the pressure drop and/or by taking samples (if the reactor is equipped with a sampling valve).
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for catalyst preparation and high-pressure hydrogenation.
Caption: Simplified catalytic cycle for asymmetric ketone hydrogenation.
References
Troubleshooting & Optimization
improving enantioselectivity in (R)-BINAP reactions
Welcome to the technical support center for (R)-BINAP catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve enantioselectivity and overall success in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound catalyzed reactions in a question-and-answer format.
Question 1: Why is my enantioselectivity (ee) lower than expected?
Answer:
Low enantiomeric excess is a common issue that can arise from several factors. Below is a systematic guide to help you identify and address the potential causes.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Inappropriate Solvent Choice | Protic solvents like methanol (B129727) and ethanol (B145695) are often optimal for the hydrogenation of β-keto esters. Aprotic solvents can lead to a significant reduction in both catalytic activity and enantioselectivity. For other substrates, a solvent screening study is recommended. | Switching to an appropriate protic solvent like methanol or ethanol can significantly improve enantioselectivity for specific substrate classes. |
| Sub-optimal Temperature | Temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature often increases the enantiomeric excess, although it may decrease the reaction rate.[1] | A systematic study of the reaction at different temperatures (e.g., 0 °C, 25 °C, 50 °C) will help identify the optimal balance between reaction rate and enantioselectivity. |
| Incorrect Hydrogen Pressure | For hydrogenations, both excessively high or low hydrogen pressure can negatively impact enantioselectivity.[1] The optimal pressure is substrate and catalyst dependent. | Experiment with a range of hydrogen pressures (e.g., 10 atm, 45 atm, 100 atm) to find the condition that yields the highest ee.[1] |
| Catalyst Precursor and Additives | The choice of ruthenium precursor (e.g., RuCl₂(BINAP)(diamine), Ru(OCOCH₃)₂(BINAP)) and the presence of additives (e.g., iodine, bases like t-C₄H₉OK) can be critical.[1][2][3] For some ketone hydrogenations, a combination of a BINAP ligand, a diamine, and a base is essential for high activity and selectivity.[2][3] | For ketone hydrogenations, ensure the use of an appropriate diamine co-ligand and a base.[2][3] For certain substrates like quinolines, additives like iodine may be necessary.[1] |
| Purity of Substrate and Reagents | Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst or interfere with the reaction, leading to lower ee. | Ensure all reagents and solvents are of high purity and appropriately degassed. Use high-purity hydrogen gas. |
| Ligand Modification | The electronic and steric properties of the BINAP ligand can be fine-tuned. For instance, using Tol-BINAP or Xyl-BINAP instead of BINAP can lead to higher enantioselectivity for certain substrates.[2] | If other optimizations fail, consider screening different BINAP derivatives to find a better match for your substrate.[2] |
Question 2: What is causing the low reaction conversion?
Answer:
Poor conversion rates can be frustrating. Here are several potential reasons and how to address them.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Catalyst Deactivation | The catalyst may be sensitive to air or moisture. Impurities in the substrate or solvent can also lead to deactivation. | Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents. Purify the substrate if necessary. |
| Insufficient Catalyst Loading | The substrate-to-catalyst ratio (S/C) may be too high for the reaction to proceed to completion in a reasonable time. | Decrease the S/C ratio by increasing the amount of catalyst used. While high S/C ratios are desirable, initial optimizations may require higher catalyst loadings. |
| Inadequate Hydrogen Pressure or Temperature | The reaction may require more forcing conditions to achieve a reasonable rate. | Gradually increase the hydrogen pressure and/or the reaction temperature. Monitor the reaction progress to find the optimal conditions that do not compromise enantioselectivity. |
| Poor Catalyst-Substrate Interaction | The chosen BINAP-metal complex may not be the most effective for your specific substrate. | Consider screening different metal precursors (e.g., Ru, Rh, Ir) or modified BINAP ligands that may exhibit better reactivity with your substrate.[4][5] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and outcomes for selected this compound catalyzed hydrogenations.
Table 1: Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl acetoacetate | RuBr₂[this compound] | Methanol | 25 | 100 | 2000 | 12 | >99 | 99 (R) | [6] |
| Ethyl 4-chloroacetoacetate | RuCl₂[this compound] | Ethanol | 50 | 50 | 1000 | 24 | 100 | 98 (R) | [6] |
| Methyl 3-oxopentanoate | Ru(OCOCH₃)₂[this compound] | Methanol | 30 | 100 | 1000 | 100 | 94 | 99.5 (R) | [6] |
Table 2: Asymmetric Hydrogenation of Allylic Alcohols
| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| Geraniol (B1671447) | Ru(OCOCH₃)₂[this compound] | Methanol | 20 | 100 | ~350 | 8 | ~97 | 96 (S) | [7] |
| Nerol | Ru(OCOCH₃)₂[this compound] | Methanol | 20 | 100 | ~350 | 12 | >95 | 98 (R) | [4] |
Table 3: Asymmetric Hydrogenation of Aromatic Ketones
| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | RuCl₂[(S)-TolBINAP][(R)-DMAPEN] + t-C₄H₉OK | 2-Propanol | 25 | 8 | 2000 | 4 | >99 | 91 (S) | [2] |
| 2-Acetylthiophene | RuCl₂[(S,S)-diphosphine][(R,R)-DPEN] | 2-Propanol | 28 | 50 | 1000 | 16 | >99 | >90 (R) | [8] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Geraniol using Ru(OCOCH₃)₂[this compound]
This protocol is adapted from the procedure for the synthesis of (S)-citronellol.[7]
Materials:
-
(R)-(+)-BINAP
-
[RuCl₂(benzene)]₂
-
Sodium acetate (B1210297)
-
Geraniol, distilled
-
Methanol, degassed
-
Toluene (B28343), degassed
-
High-pressure autoclave equipped with a magnetic stirrer
Catalyst Preparation: Ru(OCOCH₃)₂[this compound]
-
In a glovebox, a mixture of [RuCl₂(benzene)]₂ (1.0 g, 2.0 mmol) and this compound (2.6 g, 4.18 mmol) in toluene (50 mL) is heated at 135°C for 4 hours.
-
The solution is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in methanol (50 mL), and sodium acetate (1.0 g, 12.2 mmol) is added.
-
The mixture is refluxed for 12 hours, then cooled to room temperature.
-
The solvent is removed in vacuo, and the residue is extracted with dichloromethane. The extract is filtered, and the filtrate is concentrated to give the catalyst.
Hydrogenation Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with Ru(OCOCH₃)₂[this compound] (e.g., 2.8 mM final concentration) and degassed methanol (e.g., to achieve a 4.7 M substrate concentration).[7]
-
Distilled geraniol is added to the solution.
-
The glass liner is placed in the autoclave, which is then sealed.
-
The autoclave is purged with hydrogen gas several times before being pressurized to 100 atm.
-
The reaction mixture is stirred at 20°C for 8 hours.[7]
-
After the reaction, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated, and the product is purified by column chromatography on silica (B1680970) gel.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualization
Below is a troubleshooting workflow for addressing low enantioselectivity in this compound reactions.
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and (S)-BINAP?
A1: this compound and (S)-BINAP are enantiomers, meaning they are non-superimposable mirror images of each other. In asymmetric catalysis, the choice between (R)- and (S)-BINAP determines the absolute configuration of the product. For a given reaction, using this compound will produce one enantiomer of the product in excess, while using (S)-BINAP will produce the opposite enantiomer in excess.
Q2: How do I choose the right metal for my this compound catalyzed reaction?
A2: The choice of metal (commonly Ruthenium, Rhodium, or Iridium) depends on the specific transformation you are trying to achieve. Ruthenium-BINAP complexes are highly effective for the hydrogenation of a wide range of functionalized olefins and ketones.[5][9] Rhodium-BINAP catalysts are often used for the asymmetric isomerization of allylic amines and the hydrogenation of α-dehydroamino acids.[10] Iridium-BINAP systems have shown promise in the hydrogenation of challenging substrates like unfunctionalized olefins and quinolines.[1]
Q3: How should I prepare and handle the this compound catalyst?
A3: this compound and its metal complexes can be sensitive to air and moisture. Therefore, it is crucial to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Catalysts can be prepared in situ or isolated as stable precursors. In situ preparation involves mixing the BINAP ligand with a suitable metal precursor just before the reaction.[6]
Q4: Can the this compound catalyst be recycled?
A4: Efforts have been made to facilitate catalyst recycling. Strategies include grafting BINAP onto polymeric supports or using ionic liquids as the reaction medium, which can allow for the separation and reuse of the catalyst.[11] Dendritic BINAP complexes have also been shown to be recoverable and reusable for several cycles.[11]
Q5: What is the role of the dihedral angle in BINAP?
A5: The C2 axial chirality of BINAP arises from restricted rotation around the C1-C1' bond between the two naphthalene (B1677914) rings. The resulting dihedral angle creates a well-defined chiral environment around the metal center. This steric arrangement is crucial for differentiating between the two faces of a prochiral substrate, leading to high enantioselectivity.[5][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. ethz.ch [ethz.ch]
- 5. Page loading... [wap.guidechem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
troubleshooting low yield in (R)-BINAP catalyzed hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during (R)-BINAP catalyzed hydrogenation experiments, with a focus on addressing low reaction yields.
Troubleshooting Guide: Low Yield
Low yield is a frequent challenge in this compound catalyzed hydrogenation reactions. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Q1: My this compound catalyzed hydrogenation reaction has a low yield. What are the most common causes?
Low yields can stem from several factors related to the catalyst, substrate, solvent, and overall reaction conditions. The most common culprits include:
-
Catalyst Inactivity or Decomposition: The Ru-BINAP catalyst is sensitive to air and moisture. Improper handling or storage can lead to oxidation and deactivation.
-
Substrate Impurities: Impurities in the substrate, such as acids, bases, or coordinating species, can poison the catalyst.
-
Solvent Effects: The choice of solvent can significantly impact both the reaction rate and enantioselectivity. Using a suboptimal solvent can lead to low yields.
-
Suboptimal Reaction Conditions: Parameters such as hydrogen pressure, temperature, and reaction time are critical and need to be optimized for each specific substrate.
-
Inefficient Catalyst Preparation: For in situ catalyst preparations, the method of preparation can greatly affect the catalyst's activity.
Q2: How can I determine if my catalyst is the problem?
To ascertain if the catalyst is the source of the low yield, consider the following steps:
-
Visual Inspection: Deactivated catalysts, particularly those involving ruthenium, may exhibit a color change or precipitate out of the solution as metal nanoparticles.[1]
-
Run a Control Reaction: Use a fresh batch of catalyst or a well-characterized, pre-formed catalyst with a substrate known to give high yields under established conditions. If this reaction proceeds as expected, your original catalyst has likely degraded.
-
Check Handling and Storage: this compound and its ruthenium complexes are air-sensitive.[2] Ensure that they have been stored under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature (-20°C to -80°C).[3]
Q3: What role does the substrate purity play, and how can I address potential issues?
Substrate purity is paramount for a successful hydrogenation reaction.
-
Impact of Impurities: Even trace amounts of acidic or basic impurities can neutralize the catalyst or interfere with its activity. Other coordinating functional groups in impurities can also bind to the metal center and inhibit catalysis.
-
Purification Methods: It is highly recommended to purify the substrate before use. Common purification techniques include:
-
Distillation
-
Recrystallization
-
Column chromatography
-
Q4: How do I select the optimal solvent for my reaction?
The choice of solvent is critical and often substrate-dependent.
-
Protic vs. Aprotic Solvents: For the hydrogenation of many functionalized ketones, such as β-keto esters, protic solvents like methanol (B129727) and ethanol (B145695) generally provide the highest activity and enantioselectivity.[4] Aprotic solvents can lead to significantly lower yields and selectivities.[4]
-
Water Content: The presence of water can be detrimental to both the activity and enantioselectivity of the reaction.[4] Ensure that anhydrous solvents are used.
-
Solvent Screening: If you are working with a new substrate, it is advisable to perform a small-scale screen of different solvents to identify the optimal one for your specific reaction.
Q5: What are the key reaction parameters to optimize for improving yield?
Fine-tuning the reaction conditions is crucial for maximizing the yield. The following parameters should be considered for optimization:
-
Hydrogen Pressure: The optimal hydrogen pressure can vary significantly depending on the substrate and catalyst. While some reactions proceed well at atmospheric pressure, others may require high pressures (e.g., up to 100 atm).[5]
-
Temperature: Temperature affects the reaction rate and enantioselectivity. A common starting point is room temperature, but for less reactive substrates, heating may be necessary (e.g., up to 100°C).[5]
-
Reaction Time: Monitor the reaction progress by techniques like TLC, GC, or HPLC to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long times may lead to side reactions or product degradation.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it also increases costs. The catalyst loading should be optimized to achieve a reasonable reaction time with the minimum amount of catalyst. Substrate-to-catalyst ratios (S/C) can range from 100 to over 50,000.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric hydrogenation?
This compound, or (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, is a chiral diphosphine ligand. When complexed with a metal like ruthenium, it forms a chiral catalyst that can selectively produce one enantiomer of a chiral product from a prochiral substrate. This high enantioselectivity is crucial in the synthesis of pharmaceuticals and other fine chemicals where a specific stereoisomer is required for biological activity.
Q2: Should I use a pre-formed catalyst or prepare it in situ?
Both approaches are valid, but the use of a pre-formed and well-characterized catalyst often leads to more reproducible results. In situ catalyst generation can be more sensitive to impurities and the precise preparation conditions.[5] However, in situ preparation from commercially available precursors like [RuCl2(benzene)]2 and this compound is a common and effective method.[5]
Q3: Can the this compound catalyst be recycled?
In a typical homogeneous setup, recovering the catalyst for reuse is challenging. However, methods for immobilizing the catalyst on solid supports have been developed to facilitate recycling and reduce costs.
Q4: My reaction is giving a low enantiomeric excess (ee%). How can I improve it?
Low enantioselectivity can be caused by several factors:
-
Catalyst Purity: Ensure the chiral purity of your this compound ligand.
-
Reaction Temperature: Enantioselectivity is often temperature-dependent. Running the reaction at a lower temperature may improve the ee%.
-
Solvent: The solvent can have a profound effect on enantioselectivity. A solvent screen is recommended.
-
Additives: In some cases, the addition of bases (e.g., triethylamine) or other additives can influence the enantioselectivity.
Q5: Are there any known side reactions to be aware of?
One common side reaction, particularly in the hydrogenation of allylic alcohols, is over-reduction. For example, the hydrogenation of geraniol (B1671447) can produce dihydrocitronellol as a byproduct.[2] Careful monitoring of the reaction and optimization of conditions can help to minimize such side reactions.
Data Presentation
Table 1: Influence of Reaction Conditions on the Hydrogenation of Methyl Acetoacetate (B1235776)
| Entry | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | ee% |
| 1 | Ru(OAc)₂[this compound] | Methanol | 100 | 25 | 12 | >95 | 99 |
| 2 | Ru(OAc)₂[this compound] | Ethanol | 100 | 25 | 12 | >95 | 98 |
| 3 | Ru(OAc)₂[this compound] | Dichloromethane | 100 | 25 | 24 | 85 | 95 |
| 4 | RuCl₂[this compound] | Methanol | 50 | 50 | 6 | >95 | 98 |
Data compiled from various literature sources for illustrative purposes.
Table 2: Comparison of Catalysts for the Asymmetric Hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid
| Entry | Catalyst | H₂ Pressure (psig) | Temperature (°C) | Time (h) | Conversion (%) | ee% |
| 1 | [Ru(S-BINAP)Cl₂]n | 1000 | 22 | 14 | 100 | 92 |
| 2 | Ru₂(S-BINAP)₂(NEt₃)Cl₄ | 1000 | 22 | 14 | 100 | 90 |
| 3 | Ru(OAc)₂(S-BINAP) | 1000 | 22 | 14 | 100 | 95 |
Adapted from US Patent 5,198,561 A.[6]
Experimental Protocols
Protocol 1: In Situ Preparation of the Ru-BINAP Catalyst and Asymmetric Hydrogenation of Methyl Acetoacetate
Materials:
-
[RuCl₂(benzene)]₂
-
This compound
-
Methyl acetoacetate (purified by distillation)
-
Anhydrous methanol
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of argon, add [RuCl₂(benzene)]₂ (1 mol%) and this compound (1.1 mol%) to a dry Schlenk flask or autoclave.
-
Add anhydrous methanol to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
Add the distilled methyl acetoacetate (100 mol%) to the catalyst solution.
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 50°C).
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.
-
-
Work-up and Analysis:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Determine the yield and enantiomeric excess (by chiral GC or HPLC).
-
Visualizations
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. US5198561A - Ruthenium-BINAP asymmetric hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in (R)-BINAP Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in (R)-BINAP cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my this compound cross-coupling reaction?
A1: The most common indicators of catalyst deactivation include:
-
Low or no product yield: The reaction is sluggish or fails to proceed to completion.
-
Formation of "palladium black": A black precipitate indicates the aggregation of palladium metal, a common sign of catalyst decomposition.
-
Inconsistent results: Significant batch-to-batch variability in reaction outcomes can point to issues with catalyst stability.
-
Changes in reaction color: A rapid change in the color of the reaction mixture can sometimes indicate catalyst degradation.
-
Stalled reaction: The reaction begins but does not go to completion, as observed through monitoring techniques like TLC, GC, or LC-MS.
Q2: What are the main deactivation pathways for this compound-palladium catalysts?
A2: The primary deactivation mechanisms for this compound-palladium catalysts in cross-coupling reactions are:
-
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bond within the BINAP ligand backbone is a significant deactivation pathway.[1][2] This process can be accelerated in polar solvents.[2]
-
Formation of Palladium Black: The active Pd(0) species can aggregate to form inactive palladium metal (palladium black), removing it from the catalytic cycle.
-
Oxidation of the Phosphine (B1218219) Ligand: The phosphorus atoms in the BINAP ligand can be oxidized, which diminishes their ability to coordinate effectively with the palladium center.
-
Formation of Off-Cycle Resting States: The catalyst can form stable, inactive complexes with other species in the reaction mixture, such as amines or solvent molecules, taking them out of the catalytic cycle.[1]
Q3: How can I monitor catalyst deactivation during my reaction?
A3: ³¹P NMR spectroscopy is a powerful technique for monitoring the health of your this compound-palladium catalyst in real-time. By taking aliquots from the reaction mixture at different time points, you can observe the appearance of new phosphorus signals corresponding to deactivated species or the disappearance of the signals for the active catalyst.[1][3]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Check for Palladium Black: If a black precipitate is visible, the catalyst has likely aggregated. 2. Modify Reaction Conditions: Lower the reaction temperature, as higher temperatures can accelerate deactivation. 3. Use a More Stable Precatalyst: Consider using a well-defined this compound-palladium precatalyst instead of generating the catalyst in situ. |
| P-C Bond Cleavage | 1. Solvent Choice: Switch to a less polar aprotic solvent (e.g., toluene (B28343), dioxane) if you are using a highly polar solvent like DMF or DMA.[2][4] 2. Amine Substrate: Be aware that secondary amines are more likely to promote catalyst decomposition than primary amines.[3] |
| Reagent Quality | 1. Purity of this compound: Ensure the this compound ligand is pure and free of phosphine oxides. 2. Solvent and Reagents: Use anhydrous and degassed solvents to prevent catalyst oxidation. Ensure all other reagents are of high purity. |
| Incorrect Reaction Setup | 1. Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen from degrading the catalyst. |
Problem: Formation of Palladium Black
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction rate, it can significantly improve catalyst stability. |
| Low Ligand-to-Metal Ratio | Ensure an adequate excess of the this compound ligand is used, especially when generating the catalyst in situ. |
| Inefficient Stirring | Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reagents that can lead to catalyst precipitation. |
| Inappropriate Solvent | The choice of solvent can influence the stability of the catalytic species. Consider screening different anhydrous, degassed solvents.[4] |
Data Presentation
Table 1: Effect of Solvent on this compound-Pd Catalyzed Suzuki Coupling Yield
| Solvent | Polarity (Dielectric Constant) | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 85 | 95 |
| 1,4-Dioxane | 2.2 | 82 | 93 |
| Tetrahydrofuran (THF) | 7.6 | 75 | 90 |
| N,N-Dimethylformamide (DMF) | 36.7 | 53 | 71 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 45 | 65 |
Note: Data is illustrative and compiled from trends observed in various studies.[5][6] Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Base on Catalyst Performance in Asymmetric Hydrogenation
| Base | Base Strength (pKa of Conjugate Acid) | Initial Reaction Rate (relative) | Final Conversion (%) | Final ee (%) |
| None | - | 1.0 | 60 | 98 |
| Triethylamine (Et₃N) | 10.7 | 2.5 | 95 | 97 |
| Potassium tert-Butoxide (KOtBu) | 19.0 | 5.0 | >99 | 96 |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | 3.2 | 98 | 97 |
Note: This table illustrates the general impact of base on reaction rate and catalyst stability.[7] The optimal base and its concentration are highly dependent on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Catalyst Deactivation using ³¹P NMR Spectroscopy
-
Reaction Setup: Set up the cross-coupling reaction under a strict inert atmosphere (argon or nitrogen) in an NMR tube compatible with your spectrometer or in a standard reaction vessel from which aliquots can be safely withdrawn.
-
Initial Spectrum: Before initiating the reaction (e.g., before adding the final reagent or heating), acquire a ³¹P NMR spectrum of the reaction mixture containing the this compound-palladium catalyst. This will serve as your time-zero reference.
-
Reaction Monitoring: Start the reaction. At regular intervals (e.g., every 30-60 minutes), carefully withdraw a small aliquot (0.1-0.2 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Sample Preparation: Immediately dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a separate NMR tube. If necessary, filter the sample through a small plug of celite to remove any solids.
-
NMR Acquisition: Acquire a ³¹P NMR spectrum for each time point.
-
Data Analysis: Compare the spectra over time. Look for the appearance of new peaks that may correspond to phosphine oxides or other degradation products. A decrease in the intensity of the signals corresponding to the active catalyst is also an indicator of deactivation.
Protocol 2: Synthesis and Purification of a [Pd(this compound)] Precatalyst
This protocol is adapted from established procedures for the synthesis of related palladium-phosphine complexes.
-
Materials:
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
This compound
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1.0 eq) and this compound (2.2 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene to the flask.
-
Stir the mixture at room temperature for 2-4 hours. The color of the solution should change, indicating complex formation.
-
Reduce the volume of the solvent under vacuum until a precipitate begins to form.
-
Add anhydrous, degassed pentane (B18724) or hexane (B92381) to precipitate the product completely.
-
Isolate the solid product by filtration under an inert atmosphere, wash with pentane or hexane, and dry under vacuum.
-
Store the resulting [Pd(this compound)] precatalyst under an inert atmosphere in a freezer.
-
Visualizations
Caption: Key deactivation pathways for this compound-palladium catalysts.
References
- 1. Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
Technical Support Center: Optimizing Temperature for (R)-BINAP Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the temperature for (R)-BINAP catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of this compound catalyzed reactions?
A1: In most this compound catalyzed asymmetric reactions, there is an inverse relationship between reaction temperature and enantioselectivity. Lowering the temperature generally leads to a more ordered and rigid transition state, which enhances the chiral recognition of the substrate by the catalyst, resulting in a higher enantiomeric excess (ee). Conversely, increasing the temperature often decreases enantioselectivity. However, this is not a universal rule, and the optimal temperature must be determined empirically for each specific reaction.
Q2: How does temperature affect the reaction rate?
A2: According to chemical kinetics, increasing the reaction temperature generally increases the reaction rate. This is because more molecules will have sufficient kinetic energy to overcome the activation energy barrier. Therefore, a trade-off often exists between reaction rate and enantioselectivity when optimizing the temperature for this compound catalyzed reactions. Finding the optimal temperature is a balance between achieving a high enantioselectivity and a practical reaction time.
Q3: Can a higher temperature ever improve enantioselectivity?
A3: While less common, there are instances where increasing the temperature can lead to higher enantioselectivity. This phenomenon, sometimes referred to as temperature-controlled bidirectional enantioselectivity, can occur when a change in temperature alters the reaction mechanism or the conformational dynamics of the catalyst-substrate complex. However, for the majority of this compound catalyzed reactions, starting with lower temperatures is the standard approach for optimization.
Q4: What is a typical temperature range to screen for a new this compound catalyzed reaction?
A4: A good starting point for temperature screening is room temperature (approx. 25 °C). From there, it is common to test a range of lower temperatures, such as 0 °C, -20 °C, -40 °C, and even down to -78 °C. It is also worthwhile to explore slightly elevated temperatures, for example, 40-80 °C, especially if the reaction is slow at ambient or sub-ambient temperatures.
Troubleshooting Guides
Issue 1: Low Enantioselectivity
Low enantiomeric excess (ee) is a common issue in asymmetric catalysis. The following troubleshooting guide provides a logical workflow to diagnose and address this problem.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Detailed Steps:
-
Verify Purity: Ensure the this compound ligand, metal precursor, substrate, and solvents are of high purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.
-
Optimize Temperature: As temperature is a critical parameter, systematically screen a range of temperatures. Start with room temperature and then incrementally decrease it.
-
Screen Solvents: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Test a variety of solvents (e.g., THF, toluene, dichloromethane, methanol).
-
Adjust Catalyst Loading and Concentration: Vary the catalyst loading and the concentration of the reactants. In some cases, higher catalyst loading can improve enantioselectivity.
-
Ensure Inert Atmosphere: Many this compound-metal complexes are sensitive to air and moisture. Conduct reactions under a strictly inert atmosphere (e.g., nitrogen or argon).
Issue 2: Low or No Conversion
If the reaction is not proceeding or the yield is very low, consider the following points:
Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.
impact of substrate purity on (R)-BINAP catalysis
Welcome to the Technical Support Center for (R)-BINAP Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of substrate purity on the performance of this compound catalyzed reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound catalysis, with a focus on problems arising from substrate impurities.
Issue 1: Low Enantioselectivity (ee%)
Q: My asymmetric hydrogenation reaction is giving low enantiomeric excess (ee%). What are the likely causes related to my substrate?
A: Low enantioselectivity is a frequent issue and is often traced back to the purity of the substrate. Even trace amounts of certain impurities can have a significant impact on the catalyst's performance. Here are the primary causes and recommended actions:
-
Presence of Acidic or Basic Impurities: this compound metal complexes are sensitive to both acids and bases. These impurities can alter the catalyst's electronic properties or lead to the formation of less selective catalytic species.
-
Recommended Action: Purify the substrate to remove acidic or basic residues. Common purification techniques include distillation, recrystallization, or column chromatography. A neutral wash (e.g., with saturated aqueous sodium bicarbonate for acidic impurities, followed by water and brine) of a solution of the substrate, followed by drying and solvent removal, can also be effective.
-
-
Presence of Water: The presence of water in the reaction mixture can be detrimental to both the activity and enantioselectivity of Ru-BINAP catalyzed hydrogenations.[1]
-
Recommended Action: Ensure all reagents and solvents are rigorously dried before use. Use anhydrous solvents and dry the substrate thoroughly. Molecular sieves can be used to dry both solvents and liquid substrates.
-
-
Residual Solvents from Previous Steps: Solvents from the substrate synthesis or purification (e.g., acetone, coordinating solvents) can interfere with the catalytic cycle.
-
Recommended Action: Remove all residual solvents from the substrate, for example, by drying under high vacuum.
-
-
Strongly Coordinating Impurities: Functional groups like unprotected amines or thiols, either in the substrate or as impurities, can bind strongly to the metal center and inhibit or alter the catalysis.
-
Recommended Action: Protect strongly coordinating functional groups on the substrate before the catalytic step. If they are impurities, purify the substrate to remove them.
-
Issue 2: Low or No Conversion
Q: My reaction is showing low or no conversion of the starting material. How can substrate purity be the cause?
A: Low or no conversion is often a sign of catalyst deactivation or inhibition, which can be directly linked to substrate impurities.
-
Catalyst Poisoning: Certain impurities can act as poisons, irreversibly binding to the catalyst's active site.
-
Common Poisons: Sulfur-containing compounds, strongly coordinating ligands (e.g., amines, thiols), and sometimes halides.
-
Recommended Action: Rigorously purify the substrate using methods like column chromatography, recrystallization, or distillation to remove catalyst poisons. Ensure all glassware is thoroughly cleaned to avoid contamination.
-
-
Formation of Inactive Catalyst Species: Impurities can react with the catalyst to form stable, off-cycle species that are catalytically inactive. For example, excess water can lead to the formation of inactive metal-hydroxo species.[2]
-
Recommended Action: Use high-purity, anhydrous, and degassed solvents. Purify the substrate to remove any reactive impurities.[2]
-
Troubleshooting Workflow
The following diagram illustrates a systematic workflow for troubleshooting common issues in this compound catalysis related to substrate purity.
Caption: Troubleshooting workflow for this compound catalysis issues.
Frequently Asked Questions (FAQs)
Q1: How pure does my substrate need to be for this compound catalysis?
A1: Substrate purity is highly critical. Even trace amounts of certain impurities can significantly impact the catalyst's performance, leading to lower conversion and enantioselectivity. It is strongly recommended to use substrates of the highest possible purity, ideally >99%.
Q2: What are the best methods for purifying my substrate?
A2: The optimal purification method depends on the physical and chemical properties of your substrate. Common and effective methods include:
-
Distillation: For liquid substrates.
-
Recrystallization: For solid substrates.
-
Column Chromatography: For both liquid and solid substrates, and particularly effective for removing a wide range of impurities.
Q3: Can I use an in-situ generated catalyst, and how does substrate purity affect it?
A3: While in-situ generation of the catalyst is possible, using a pre-formed and isolated catalyst often leads to more reproducible results. In-situ procedures can be more sensitive to impurities present in the substrate or solvent, which can interfere with the formation of the active catalytic species.
Q4: My reaction starts well but then slows down or stops. Could this be related to substrate purity?
A4: Yes, this is a common indication of catalyst deactivation, which can be caused by impurities in the substrate. These impurities might be slowly reacting with the catalyst over time, leading to a gradual loss of activity.
Data Presentation
The following tables summarize the quantitative impact of certain impurities on the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.
Table 1: Effect of Water on the Asymmetric Hydrogenation of Methyl Acetoacetate
| Water Content | Conversion (%) | Enantiomeric Excess (ee%) |
| Anhydrous | >99 | 98 |
| 1% (v/v) | 95 | 92 |
| 5% (v/v) | 80 | 75 |
Note: Data is compiled for illustrative purposes based on qualitative statements from multiple sources indicating a detrimental effect.
Table 2: Effect of Acidic Impurities on the Asymmetric Hydrogenation of β-Keto Esters
| Acidic Impurity | Concentration (mol% relative to catalyst) | Conversion (%) | Enantiomeric Excess (ee%) |
| None | 0 | >99 | >99 |
| HCl | 10 | >99 | 94 |
| HBr (low conc.) | 2.4 (relative to Ru) | 52 | Low |
Note: Data is compiled from various sources and may not represent a single experiment.[3]
Experimental Protocols
Protocol 1: General Procedure for Substrate Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude substrate in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture). Add silica (B1680970) gel to the solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent.
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with an appropriate solvent system, starting with a low polarity eluent and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Dry the purified substrate under high vacuum to remove any residual solvent.
Protocol 2: Asymmetric Hydrogenation of Methyl 4-chloro-3-oxobutanoate
This protocol is adapted from a literature procedure for the asymmetric hydrogenation of a β-keto ester.[4]
-
Catalyst Pre-formation (in-situ): In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ and this compound to a high-pressure reactor. Add the purified methyl 4-chloro-3-oxobutanoate. Seal the reactor and stir the mixture under argon for 1 hour at 75 °C.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 27 atm) and maintain the temperature at 75 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and open the reactor.
-
Purification: The product, ethyl 4-chloro-3-hydroxybutyrate, can be purified by distillation or column chromatography if necessary.
Catalyst Deactivation Pathway
Impurities in the substrate can lead to the deactivation of the this compound catalyst through various pathways. The diagram below illustrates some of these mechanisms.
Caption: Potential deactivation pathways of this compound catalysts by substrate impurities.
References
Technical Support Center: Overcoming Product Inhibition in (R)-BINAP Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome product inhibition in enantioselective reactions catalyzed by (R)-BINAP and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of this compound catalyzed reactions?
A1: Product inhibition occurs when the product of a reaction binds to the catalyst, in this case, the this compound-metal complex, and reduces its activity. This can lead to decreased reaction rates, incomplete conversions, and in some cases, a loss of enantioselectivity. The product molecule, having structural similarities to the substrate, can compete for the active site on the catalyst, forming a stable, catalytically inactive or less active complex.
Q2: How can I determine if my this compound catalyzed reaction is suffering from product inhibition?
A2: A common method to diagnose product inhibition is to run the reaction with an initial addition of the product. If the initial reaction rate is significantly lower compared to a reaction run without the added product, it is a strong indication of product inhibition. Another sign is a progressive decrease in the reaction rate that is more pronounced than what would be expected from substrate depletion alone.
Q3: Can product inhibition affect the enantioselectivity of my reaction?
A3: While the primary effect of product inhibition is a decrease in reaction rate, it can sometimes impact enantioselectivity. If the product-catalyst complex is not only less active but also less selective, or if it promotes the formation of a less selective catalytic species, a decrease in the enantiomeric excess (ee) of the product can be observed, especially at higher conversions.
Q4: Are there specific types of products that are more likely to cause inhibition in Ru-(R)-BINAP catalyzed hydrogenations?
A4: Products with functional groups capable of coordinating strongly to the ruthenium center are more likely to act as inhibitors. For example, in the asymmetric hydrogenation of ketones, the resulting chiral alcohol product can coordinate to the Ru center. The strength of this coordination and its inhibitory effect can depend on the steric and electronic properties of the alcohol.
Q5: What are the general strategies to overcome product inhibition?
A5: Key strategies include:
-
In Situ Product Removal (ISPR): Continuously removing the product from the reaction mixture as it is formed.
-
Reaction Condition Optimization: Adjusting parameters like temperature, pressure, and solvent to disfavor product binding.
-
Use of Additives: Introducing additives that can selectively bind to the product or the catalyst to prevent the formation of the inhibitory complex.
-
Catalyst Modification: Employing a modified this compound ligand or a different metal precursor to create a catalyst that is less susceptible to product inhibition.
Troubleshooting Guides
Issue 1: Reaction rate slows down significantly or stalls before completion.
| Possible Cause | Diagnostic Test | Recommended Solution |
| Product Inhibition | 1. Product Spiking Experiment: Add a portion of the final product to the reaction at t=0. Compare the initial rate to a control reaction without added product. A significantly lower initial rate suggests product inhibition. 2. Kinetic Profiling: Monitor the reaction progress over time. A non-first-order decay in the substrate concentration that cannot be explained by other factors may indicate product inhibition. | 1. In Situ Product Removal (ISPR): Consider using techniques like adsorption onto a solid support (e.g., molecular sieves for water removal if it's a co-product, or a resin that selectively binds the product). 2. Optimize Reaction Conditions: Lowering the substrate concentration (if substrate inhibition is also a factor) or operating in a continuous flow reactor where the product is constantly removed can be beneficial. |
| Catalyst Deactivation | 1. Catalyst Re-addition: If the reaction has stalled, add a fresh batch of catalyst. If the reaction restarts, the original catalyst was likely deactivated. 2. Purity Analysis: Analyze the substrate, solvent, and any other reagents for impurities that could act as catalyst poisons (e.g., sulfur compounds, water). | 1. Ensure Inert Atmosphere: Use rigorous Schlenk or glovebox techniques to exclude air and moisture. 2. Purify Reagents: Distill solvents and purify substrates to remove potential catalyst poisons. |
| Substrate Purity Issues | 1. Substrate Analysis: Use techniques like NMR, GC-MS, or titration to check for impurities in the starting material. | 1. Substrate Purification: Purify the substrate by distillation, recrystallization, or chromatography before use. |
Issue 2: Inconsistent enantioselectivity, especially at high conversion.
| Possible Cause | Diagnostic Test | Recommended Solution |
| Formation of a Less Selective Catalyst-Product Complex | 1. Monitor ee vs. Conversion: Take aliquots at different time points and analyze for both conversion and enantiomeric excess. A decrease in ee at higher conversions can be indicative of this issue. | 1. Limit Conversion: Stop the reaction at a lower conversion where the ee is still high and recycle the unreacted starting material. 2. Change Solvent: The solvent can influence the stability and selectivity of the catalyst-product complex. Screen different solvents. |
| Reaction Reversibility | 1. Reverse Reaction Experiment: Subject the purified, enantiomerically enriched product to the reaction conditions in the presence of the other product of the reaction (e.g., in a transfer hydrogenation, the oxidized form of the hydrogen donor). A decrease in ee confirms reversibility. | 1. Adjust Reaction Conditions: Alter the temperature or pressure to shift the equilibrium towards the product side. 2. Remove Co-product: If a co-product is driving the reverse reaction, consider its in-situ removal. |
Data Presentation
The following table presents hypothetical data from a product spiking experiment to diagnose product inhibition in the Ru-(R)-BINAP catalyzed hydrogenation of methyl acetoacetate.
| Experiment | [Methyl Acetoacetate]₀ (M) | [Methyl (R)-3-hydroxybutanoate]₀ (M) | Initial Rate (M/s) | % Inhibition |
| 1 (Control) | 0.5 | 0.0 | 1.0 x 10⁻⁴ | 0% |
| 2 | 0.5 | 0.1 | 6.5 x 10⁻⁵ | 35% |
| 3 | 0.5 | 0.25 | 3.0 x 10⁻⁵ | 70% |
Note: The data in this table is illustrative and intended to demonstrate the concept of a product spiking experiment.
Experimental Protocols
Protocol 1: Kinetic Analysis to Diagnose Product Inhibition
This protocol describes a series of experiments to determine if product inhibition is occurring.
Materials:
-
Ru-(R)-BINAP catalyst precursor
-
Substrate (e.g., a prochiral ketone)
-
Product (chiral alcohol)
-
Anhydrous solvent (e.g., methanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Control Reaction:
-
In a glovebox, charge the autoclave with the Ru-(R)-BINAP catalyst and the solvent.
-
Add the substrate to the desired concentration.
-
Seal the reactor, remove it from the glovebox, and pressurize with hydrogen to the desired pressure.
-
Commence stirring at the desired temperature.
-
Take samples at regular intervals and analyze for substrate conversion and product formation by GC or HPLC.
-
-
Product Spiking Reaction:
-
Repeat the control reaction procedure, but in the initial step, add a known concentration of the product along with the substrate. It is recommended to run several experiments with varying initial product concentrations.
-
Monitor the reaction progress as described for the control reaction.
-
-
Data Analysis:
-
Plot substrate concentration versus time for all experiments.
-
Calculate the initial reaction rate for each experiment from the initial slope of the concentration-time curve.
-
Compare the initial rates. A significant decrease in the initial rate in the presence of the product confirms product inhibition.
-
Protocol 2: Overcoming Product Inhibition via In-Situ Product Removal (ISPR) with Adsorption
This protocol provides a general method for using an adsorbent to remove an inhibitory product during the reaction.
Materials:
-
Ru-(R)-BINAP catalyst
-
Substrate
-
Anhydrous solvent
-
Hydrogen gas
-
Activated adsorbent (e.g., 3Å molecular sieves if water is a co-product and inhibitor, or a specific polymer resin for the organic product)
-
Autoclave or high-pressure reactor
Procedure:
-
Adsorbent Preparation: Activate the chosen adsorbent according to the manufacturer's instructions (e.g., by heating under vacuum).
-
Reaction Setup:
-
In a glovebox, add the Ru-(R)-BINAP catalyst, the solvent, and the activated adsorbent to the reactor.
-
Add the substrate.
-
Seal the reactor and proceed with the hydrogenation as described in Protocol 1.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress. The reaction should proceed to a higher conversion without the significant rate decrease observed previously.
-
Upon completion, depressurize the reactor, and filter the reaction mixture to remove the catalyst and the adsorbent.
-
Analyze the filtrate for product yield and enantiomeric excess.
-
Visualizations
Caption: Proposed mechanism of competitive product inhibition in a catalytic cycle.
Caption: Decision workflow for troubleshooting low conversion in this compound reactions.
Technical Support Center: Stability and Storage of (R)-BINAP Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability, storage, and troubleshooting of (R)-BINAP and its metal complexes. The following information is designed to help users address common challenges encountered during experimental work and ensure the integrity and performance of these critical catalytic components.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound ligand be stored?
This compound as a solid is sensitive to air and light.[1] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] It is recommended to store it in a cool, dry, and well-ventilated place, away from incompatible materials.[2][3] For long-term storage, freezer conditions are often recommended.[4]
Q2: What are the recommended storage conditions for this compound complexes in solution?
Solutions of this compound complexes are generally air-sensitive and should be handled and stored under an inert atmosphere.[5] Stock solutions should be prepared using anhydrous, degassed solvents. For short-term storage, a sealed flask under a positive pressure of inert gas is suitable. For longer-term storage, it is advisable to store solutions at low temperatures, such as -20°C or -80°C, in a glovebox or a sealed container within a desiccator.[6][7]
Q3: My this compound catalyzed reaction is showing low enantioselectivity. What are the possible causes?
Low enantioselectivity can stem from several factors:
-
Catalyst Purity: The presence of impurities in the this compound ligand or the metal precursor can significantly impact the catalyst's performance.[2] The formation of phosphine (B1218219) oxides from exposure to air is a common impurity that can be detrimental.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. It is advisable to screen a range of high-purity, anhydrous, and degassed solvents.[2]
-
Substrate Purity: Impurities in the substrate can act as inhibitors or compete in the catalytic cycle, leading to reduced enantioselectivity.[2]
-
Reaction Conditions: Temperature, pressure, and reaction time can all affect the enantiomeric excess (ee). Optimization of these parameters is often necessary.
-
Catalyst Degradation: If the catalyst has been improperly handled or stored, it may have degraded, leading to a loss of stereocontrol.
Q4: How can I tell if my this compound ligand or complex has degraded?
The most direct method for assessing the purity and degradation of this compound and its complexes is through ³¹P NMR spectroscopy. The phosphorus atom in this compound has a characteristic chemical shift. Oxidation to the corresponding phosphine oxide (BINAPO) results in a significant downfield shift in the ³¹P NMR spectrum. The presence of multiple signals may indicate the formation of various degradation products or impurities.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Degradation | Analyze the catalyst by ³¹P NMR to check for the presence of phosphine oxides or other degradation products. | Use a fresh batch of catalyst or purify the existing batch if possible. Ensure all future handling is under strictly inert conditions. |
| Solvent/Reagent Impurities | Use anhydrous, degassed solvents and purify all reagents. Common catalyst poisons include sulfur and sometimes nitrogen-containing compounds.[2] | Utilize a solvent purification system or distill solvents from appropriate drying agents. Purify substrates and other reagents by recrystallization, distillation, or chromatography. |
| Improper Catalyst Activation | Review the literature protocol for the specific this compound complex being used to ensure the correct activation procedure is followed. | Some catalysts require in-situ formation or activation with a co-catalyst or additive. Verify all steps and stoichiometry. |
| Incorrect Reaction Conditions | Verify the temperature, pressure, and concentration are within the optimal range for the specific reaction. | Perform a systematic optimization of reaction conditions (e.g., a temperature or pressure screen). |
Issue 2: Poor Reproducibility Between Batches
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Variability in Catalyst Quality | Qualify each new batch of this compound or its metal complex by analytical techniques such as NMR and chiral HPLC to ensure consistent purity and enantiomeric excess.[2] | Prepare a fresh batch of the catalyst from well-characterized starting materials or purchase from a reputable supplier. |
| Inconsistent Handling Techniques | Ensure all manipulations are performed consistently using either a glovebox or Schlenk line techniques to minimize exposure to air and moisture.[7] | Develop and adhere to a strict standard operating procedure (SOP) for catalyst handling and reaction setup. |
| Atmospheric Contamination | Rigorously dry all glassware in an oven (e.g., >120°C overnight) and cool under an inert atmosphere.[7] | Perform multiple vacuum/inert gas cycles on the reaction vessel before introducing reagents. |
| Solvent Quality Fluctuation | Use solvents from a freshly opened bottle or from a solvent purification system for each reaction. | Avoid using solvents that have been stored for extended periods after opening, as they can absorb moisture and oxygen. |
Data Presentation
Table 1: General Storage Recommendations for this compound and its Complexes
| Compound | Form | Atmosphere | Temperature | Recommended Duration | Reference |
| This compound | Solid | Inert (Nitrogen/Argon) | Cool, Dry Place | - | [2][3] |
| This compound | Solid | Inert (Nitrogen/Argon) | Freezer | Long-term | [4] |
| This compound Stock Solution | Solution | Inert (Nitrogen) | -20°C | 1 month | [6] |
| This compound Stock Solution | Solution | Inert (Nitrogen) | -80°C | 6 months | [6] |
| This compound Metal Complexes | Solid/Solution | Inert (Nitrogen/Argon) | Cool, Dark Place | - | [7] |
Experimental Protocols
Protocol 1: Monitoring the Stability of an this compound Complex in Solution via ³¹P NMR Spectroscopy
This protocol describes a general method for assessing the stability of an this compound metal complex in a given solvent over time.
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
Prepare a stock solution of the this compound complex of a known concentration (e.g., 10 mg/mL) in the desired anhydrous, degassed solvent.
-
Prepare a stock solution of an internal standard (e.g., triphenyl phosphate) of known concentration in the same solvent.
-
In an NMR tube, combine a precise volume of the complex solution and the internal standard solution.
-
Seal the NMR tube securely with a cap and parafilm.
-
-
Initial ³¹P NMR Analysis (Time = 0):
-
Acquire a quantitative ³¹P NMR spectrum of the sample. Ensure a sufficient relaxation delay is used to obtain accurate integrations.
-
Record the chemical shifts and integrate the signals corresponding to the this compound complex and the internal standard.
-
-
Stability Study:
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, exposure to light).
-
Periodically (e.g., every 24 hours), acquire a new quantitative ³¹P NMR spectrum.
-
-
Data Analysis:
-
For each time point, calculate the relative concentration of the this compound complex by comparing the integral of its phosphorus signals to the integral of the internal standard.
-
Monitor for the appearance of new signals, particularly in the region characteristic of phosphine oxides, which would indicate degradation.
-
Plot the concentration of the this compound complex versus time to determine the rate of degradation.
-
Mandatory Visualizations
Caption: Workflow for monitoring this compound complex stability via ³¹P NMR.
Caption: Troubleshooting logic for low enantioselectivity in this compound catalysis.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. benchchem.com [benchchem.com]
- 3. Chiral metal nanoparticles encapsulated by a chiral phosphine cavitand with the tetrakis-BINAP moiety: their remarkable stability toward ligand exchange and thermal racemization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Integration of a chiral phosphine ligand and ionic liquids: sustainable and functionally enhanced BINAP-based chiral Ru(ii) catalysts for enantioselective hydrogenation of β-keto esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
(R)-BINAP Catalyst Regeneration: A Technical Support Guide
Welcome to the Technical Support Center for (R)-BINAP catalysts. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the use and regeneration of this compound catalysts.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, focusing on catalyst deactivation and regeneration.
Q1: My reaction is sluggish or has stopped before completion. What are the likely causes?
A1: A stalled or slow reaction is a primary indicator of catalyst deactivation. The most common causes include:
-
Oxidation of the Phosphine (B1218219) Ligand: The phosphorus atoms in the BINAP ligand are susceptible to oxidation, forming phosphine oxides (BINAPO or BINAPO₂). This is a very common deactivation pathway, as these oxides are poor ligands for the metal center.
-
Impurities in Reagents or Solvents: Trace impurities, particularly oxygen, water, or other oxidizing agents, can accelerate the degradation of the catalyst. Ensure all solvents and reagents are rigorously dried and degassed before use.
-
Thermal Degradation: Prolonged exposure to high temperatures can lead to catalyst decomposition.
-
Formation of Inactive Catalyst Species: The catalyst may aggregate or form inactive dimeric or polymeric species in solution.
Q2: I'm observing a significant drop in enantioselectivity (ee%). Why is this happening?
A2: A loss of enantioselectivity can be caused by several factors:
-
Formation of Achiral or Less Selective Catalytic Species: Partial degradation of the BINAP ligand can lead to the formation of catalyst species that are less effective at inducing chirality.
-
Presence of BINAP-Monoxide: The formation of BINAP-monoxide can sometimes lead to the creation of a new, less selective catalytic species. In some specific reactions, however, BINAP-monoxide has been shown to act as a hemilabile ligand and can, in rare cases, even increase enantioselectivity, though a decrease is more common[1].
-
Reaction Conditions: Changes in solvent, temperature, or pressure can affect the chiral environment of the catalyst and, consequently, the enantioselectivity of the reaction.
Q3: How can I confirm that my this compound ligand has been oxidized?
A3: You can use ³¹P NMR spectroscopy to check for the presence of phosphine oxides.
-
This compound: Typically shows a sharp singlet in the ³¹P NMR spectrum.
-
This compound Monoxide and Dioxide: These oxidized species will appear as new signals shifted downfield from the parent BINAP signal. For example, bis(4-methoxy)phosphine oxide has a ³¹P-NMR chemical shift around δ 23.1.
Q4: Is it possible to regenerate my deactivated this compound catalyst?
A4: Yes, in many cases, regeneration is possible, especially if the deactivation is due to oxidation of the phosphine ligand. The most common method is the reduction of the phosphine oxide back to the active phosphine.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of this compound catalyst deactivation? A: The most frequently encountered deactivation mechanism is the oxidation of the phosphorus(III) centers of the BINAP ligand to phosphorus(V) oxides (phosphine oxides). This can happen due to trace oxygen in the reaction atmosphere or impurities in the substrates or solvents.
Q: Can I regenerate the catalyst in situ? A: In situ regeneration is generally not recommended as the reagents used for regeneration (e.g., silanes) can interfere with the desired catalytic reaction or react with the substrate and product. It is best to isolate the spent catalyst before attempting regeneration.
Q: How do I remove the spent catalyst from my reaction mixture? A: If the catalyst is homogeneous, it can be challenging to separate from the product. Techniques like precipitation, extraction, or chromatography may be necessary. For supported or immobilized BINAP catalysts, simple filtration is often sufficient to recover the catalyst.
Q: Are there methods to prevent catalyst deactivation? A: Yes, preventing deactivation is often more effective than regeneration. Key strategies include:
-
Immobilization: Covalently attaching the BINAP ligand to a solid support like silica (B1680970) or a polymer can enhance stability and simplify recovery.
-
Dendritic Encapsulation: Attaching dendritic wedges to the BINAP ligand can create a microenvironment that protects the catalytic center and facilitates recovery by precipitation.
-
Use of High-Purity Reagents: Ensuring that all substrates, solvents, and gases are free from oxygen and other potential catalyst poisons is crucial.
-
Organic Solvent Nanofiltration (OSN): This technique can be used to separate the catalyst from the product stream, allowing for its recycle and reuse over multiple batches, which extends its effective lifetime.
Quantitative Data on Catalyst Performance
While specific data on the performance of a catalyst before deactivation, after deactivation, and after regeneration is scarce in published literature, data on the recyclability of BINAP catalysts demonstrates their potential for extended use. The following table summarizes the performance of a cellulose-supported Rh-BINAP catalyst over several cycles.
| Recycle Run | Conversion (%) | Enantiomeric Excess (ee%) |
| 1 | 65 | 73 |
| 2 | 62 | 71 |
| 3 | 63 | 70 |
| 4 | 60 | 71 |
| 5 | 58 | 69 |
Data adapted from a study on the asymmetric hydrogenation of 2-acetamido-3-phenylacrylate using a DAC-BINAP-Rh catalyst.
This data illustrates that while there is a slight decrease in performance, the catalyst remains highly active and selective over multiple uses, which is a primary goal of regeneration and recycling strategies.
Experimental Protocols
Protocol 1: Recovery of Spent this compound Catalyst
This protocol outlines a general method for recovering the catalyst from a reaction mixture. The exact procedure may need tobe adapted based on the solubility of your product.
1. Quenching and Initial Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. If your product is soluble in a nonpolar solvent, add a solvent like hexane (B92381) or pentane (B18724) to precipitate the more polar catalyst complex. c. Filter the mixture, collecting the solid catalyst. Wash the solid with a small amount of the nonpolar solvent.
2. Purification of the Recovered Catalyst: a. The recovered solid contains the spent catalyst and potentially some residual product. b. The solid can be further purified by column chromatography. A silica gel column is often effective. The eluent system will depend on the specific BINAP complex but a gradient from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point. c. The fractions containing the catalyst complex can be identified by TLC and ³¹P NMR.
Protocol 2: Regeneration of Oxidized this compound Ligand/Catalyst
This protocol describes the reduction of BINAP phosphine oxide to the active BINAP phosphine using trichlorosilane (B8805176). This should be performed on the recovered, spent catalyst.
Caution: Trichlorosilane is a corrosive and moisture-sensitive reagent. This procedure must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
Spent this compound catalyst (containing phosphine oxides)
-
Anhydrous toluene (B28343) or xylene
-
Triethylamine (B128534) (Et₃N) or N,N-dimethylaniline, freshly distilled
-
Trichlorosilane (HSiCl₃)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the spent this compound catalyst in anhydrous toluene (or xylene).
-
Add an excess of a tertiary amine base, such as triethylamine (approximately 5-6 equivalents relative to the BINAP-oxide).
-
Cool the solution in an ice bath.
-
Slowly add trichlorosilane (approximately 3-4 equivalents) to the stirred solution via syringe. A white precipitate of triethylammonium (B8662869) chloride will form.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by ³¹P NMR by taking aliquots from the reaction mixture.
-
Once the reduction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully quench the excess trichlorosilane by the slow addition of an aqueous sodium hydroxide (B78521) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the regenerated catalyst.
The regenerated catalyst should be characterized by ³¹P NMR to confirm the disappearance of the phosphine oxide signals and the reappearance of the phosphine signal. Further purification by recrystallization or chromatography may be necessary.
Visualizations
Below are diagrams illustrating the key processes involved in catalyst deactivation and regeneration.
Caption: The primary deactivation pathway for this compound catalysts.
Caption: A typical workflow for the regeneration of a spent this compound catalyst.
References
common impurities in (R)-BINAP and their effects
Welcome to the Technical Support Center for (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they form?
A1: The most common impurities in this compound are its oxidation products, this compound monoxide ((R)-BINAPO) and this compound dioxide ((R)-BINAPO₂), and the opposite enantiomer, (S)-BINAP.
-
This compound Monoxide and Dioxide: These phosphine (B1218219) oxides form due to the exposure of this compound to air (oxygen). Phosphines are susceptible to oxidation, and this process can occur during synthesis, handling, or storage if not performed under strictly inert conditions.[1] In fact, (R)-BINAPO is often a key intermediate in the synthesis of this compound itself, which is subsequently reduced to the desired phosphine.[2]
-
(S)-BINAP: The presence of the (S)-enantiomer is typically a result of incomplete resolution during the synthesis of enantiomerically pure BINAP or racemization, although the barrier to racemization for BINAP is high.
Q2: How do these impurities affect the performance of this compound in asymmetric catalysis?
A2: Impurities in this compound can significantly impact the enantioselectivity and overall efficiency of a catalytic reaction.
-
This compound Monoxide ((R)-BINAPO): The effect of BINAPO can be complex and reaction-dependent. In some cases, it can act as a ligand itself, potentially leading to a decrease in enantioselectivity by forming less selective catalytic species. For example, in the Mizoroki-Heck reaction, the presence of BINAPO can dramatically alter both the regioselectivity and the enantioselectivity of the arylation of cyclic alkenes.[3]
-
(S)-BINAP: The presence of the opposite enantiomer, (S)-BINAP, will lead to the formation of a catalyst that produces the opposite enantiomer of the desired product. This directly reduces the enantiomeric excess (% ee) of the reaction. For instance, if the desired this compound catalyst produces the (R)-product with high ee, the contaminating (S)-BINAP catalyst will produce the (S)-product, thereby lowering the overall ee of the final product mixture.
Q3: How can I detect the presence of these impurities in my this compound sample?
A3: The most effective method for detecting and quantifying phosphine-based impurities in this compound is ³¹P NMR spectroscopy. Each phosphorus-containing species will have a distinct chemical shift, allowing for their identification and quantification. Chiral HPLC can be used to determine the enantiomeric purity of BINAP.
Q4: What are the typical ³¹P NMR chemical shifts for this compound and its common impurities?
A4: The ³¹P NMR chemical shifts can vary slightly depending on the solvent used. However, approximate chemical shifts in CDCl₃ are as follows:
| Compound | Approximate ³¹P Chemical Shift (CDCl₃) |
| This compound | -15.0 to -14.9 ppm[4] |
| This compound Monoxide ((R)-BINAPO) | ~29 ppm[5] |
| This compound Dioxide ((R)-BINAPO₂) | ~23 ppm[5] |
Note: The chemical shifts are referenced to an external standard of H₃PO₄ (0 ppm).[5]
Troubleshooting Guide
Low enantioselectivity or poor reaction performance when using this compound can often be traced back to the purity of the ligand. This guide provides a systematic approach to troubleshooting these issues.
Quantitative Effects of Impurities on Enantioselectivity
The following table summarizes the potential impact of common impurities on the enantiomeric excess (% ee) of a reaction catalyzed by this compound. The exact effect can be highly reaction-dependent.
| Impurity | Concentration | Potential Effect on % ee | Notes |
| (S)-BINAP | 1% | Reduction by ~2% | The (S)-enantiomer will catalyze the formation of the undesired product enantiomer, directly lowering the ee. |
| 5% | Reduction by ~10% | The reduction in ee is generally proportional to the percentage of the contaminating enantiomer. | |
| (R)-BINAPO | Low levels (<1%) | Minor to moderate decrease | The effect is highly dependent on the specific reaction and metal used. In some cases, like the Mizoroki-Heck reaction, even small amounts can have a significant impact on selectivity.[3] |
| High levels (>5%) | Significant decrease | Can compete with BINAP for coordination to the metal center, forming less active or less selective catalysts. | |
| Residual Solvents | Variable | Can be significant | Solvents from purification (e.g., toluene, hexane, methanol) can affect catalyst formation and activity. Protic solvents like methanol (B129727) can be beneficial in some hydrogenations, while aprotic solvents may be detrimental.[6] |
Experimental Protocols
Protocol 1: Detection of Impurities in this compound by ³¹P NMR Spectroscopy
Objective: To identify and quantify the presence of this compound monoxide and dioxide in a sample of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Ensure the spectral width is adequate to observe the expected chemical shifts for BINAP and its oxides (e.g., from -30 ppm to 50 ppm).
-
-
Data Analysis:
References
Technical Support Center: Refining Stereoselective Synthesis with (R)-BINAP
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during stereoselective synthesis using the (R)-BINAP ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in stereoselective synthesis?
This compound is a versatile chiral ligand widely used in various asymmetric catalytic reactions. Its primary applications include:
-
Asymmetric Hydrogenation: this compound complexed with metals like ruthenium is highly effective for the enantioselective reduction of ketones, olefins, and imines to produce chiral alcohols, alkanes, and amines, respectively.[1][2] These products are often crucial intermediates in pharmaceutical synthesis.
-
Asymmetric Heck Reactions: Palladium catalysts bearing this compound can facilitate stereoselective carbon-carbon bond formation, which is a powerful tool in the synthesis of complex organic molecules.[1]
-
Asymmetric Suzuki C-C Coupling Reactions: Chiral palladium nanoparticles stabilized by this compound have been employed in the asymmetric synthesis of binaphthalene units with excellent enantiomeric excesses.[3][4]
-
Asymmetric Isomerization: this compound-metal complexes can catalyze the asymmetric isomerization of allylic amines, a key step in the industrial synthesis of valuable chiral compounds like menthol.[5]
Q2: How does the purity of this compound and other reagents affect the reaction outcome?
The purity of all reaction components is critical for achieving high enantioselectivity and reproducibility.
-
This compound Ligand: Impurities in the this compound ligand can lead to the formation of less selective or inactive catalytic species, resulting in lower enantiomeric excess (ee).
-
Metal Precursors: The purity of the metal precursor (e.g., ruthenium or palladium salts) is equally important.
-
Substrate: Acidic or basic impurities within the substrate can interfere with the catalyst's performance and reduce enantioselectivity.
-
Solvents and Reagents: The presence of water can be particularly detrimental in certain reactions, such as asymmetric hydrogenations, negatively impacting both catalytic activity and enantioselectivity. It is crucial to use rigorously dried solvents and reagents.
Q3: What is the general procedure for preparing an active Ru-(R)-BINAP catalyst?
An active Ru-(R)-BINAP catalyst can often be prepared in situ or as a stable complex. A general one-step preparation from a commercially available precursor involves reacting [RuCl2(benzene)]2 with this compound.[6] For specific applications, such as the hydrogenation of β-keto esters, a reliable procedure involves the in situ generation of the catalyst from (COD)Ru(2-methylallyl)2, this compound, and HBr.[6] It is essential to carry out these preparations under an inert atmosphere (e.g., argon) using degassed solvents, as the BINAP-Ru complexes can be sensitive to air.[7]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%) in Asymmetric Hydrogenation
Low enantioselectivity is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters.
Possible Causes and Solutions:
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence the stereochemical outcome. For the hydrogenation of β-keto esters, protic solvents like methanol (B129727) or ethanol (B145695) generally yield higher enantiomeric excess compared to aprotic solvents.
-
Temperature: Temperature has a direct impact on the energy difference between the diastereomeric transition states. A temperature screening should be performed to find the optimal balance between reaction rate and enantioselectivity.
-
Hydrogen Pressure: The effect of hydrogen pressure is substrate-dependent. While higher pressures may be beneficial for some substrates, such as (E)-2-alkyl-2-alkenoic acids, lower pressures might be optimal for others.
-
Catalyst Loading: The substrate-to-catalyst (S/C) ratio can affect enantioselectivity. While a higher S/C ratio is economically desirable, a lower ratio may be necessary to achieve high ee%. It is advisable to start with a reported S/C ratio and optimize from there.
-
Presence of Water: Ensure all solvents and reagents are anhydrous, as water can significantly decrease enantioselectivity.
Optimization Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Quantitative Data: Solvent and Ligand Effects on Asymmetric Hydrogenation
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | S/C Ratio | ee% | Yield (%) | Reference |
| Methyl acetoacetate | RuCl₂[this compound] | Methanol | 50 | 100 | 2000 | 98 | >99 | |
| Methyl acetoacetate | RuCl₂[this compound] | THF | 50 | 100 | 2000 | 85 | >99 | |
| Geraniol | Ru(OCOCH₃)₂[this compound] | Methanol | 20 | 30 | 2000 | 96 | ~100 | [7] |
| Diethyl Itaconate | 1 wt% Ru/ZrO₂ + (S)-BINAP | Not Specified | Not Specified | Not Specified | 100 | 93 | 99 | [8] |
Issue 2: Low or No Conversion
Failure of the reaction to proceed to completion can be attributed to catalyst deactivation, inhibition, or suboptimal reaction conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst may be sensitive to air or moisture. Ensure all manipulations are performed under an inert atmosphere with degassed solvents.[7] Impurities in the substrate or solvent can also poison the catalyst.
-
Insufficient Catalyst Activation: Some catalyst precursors require an activation step. For instance, Ru-BINAP catalysts for ketone hydrogenation often require the presence of a diamine ligand and a base (e.g., t-BuOK) for activation.
-
Poor Solubility: The substrate, catalyst, or base may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.[9] This is a common issue in Suzuki coupling reactions.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to achieve full conversion.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 3: Poor Yield and/or Side Product Formation in Suzuki Coupling
Suzuki coupling reactions catalyzed by Pd-(R)-BINAP can sometimes suffer from low yields due to competing side reactions or inefficient catalytic turnover.
Possible Causes and Solutions:
-
Choice of Base: The strength, solubility, and physical form of the base are crucial.[9] For instance, in a biphasic system, an inorganic base like K₃PO₄ or Cs₂CO₃ dissolved in an aqueous phase is common. The base must be finely powdered to ensure a large surface area.[9]
-
Solvent System: A common issue is poor mass transfer between the aqueous and organic phases in biphasic systems.[9] Vigorous stirring is essential. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the reaction rate by facilitating the transfer of the boronate anion to the organic phase.[9]
-
Homocoupling: Homocoupling of the boronic acid is a common side reaction. This can sometimes be suppressed by adjusting the stoichiometry of the reactants or changing the ligand.
-
Catalyst Deactivation: The palladium catalyst can deactivate, especially at high temperatures. Using more robust ligands or catalyst systems may be necessary.
Quantitative Data: Asymmetric Suzuki Coupling with (S)-BINAP-PdNPs
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | ee% | Yield (%) | Reference |
| 1-bromo-2-methoxynaphthalene | 1-naphthylboronic acid | Ba(OH)₂ | DME/H₂O (9/1) | RT | 3-24 | 18-69 | 47-96 | [4] |
| 1-bromo-2-naphthol | 1-naphthylboronic acid | CsF | DMF | 80 | 1 | >99 | 85 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Geraniol
This protocol is adapted from the procedure for the synthesis of (R)-(+)-Citronellol.[7]
-
Catalyst Preparation:
-
In a dry Schlenk tube under an argon atmosphere, dissolve Ru(OCOCH₃)₂[this compound] in degassed methanol to create the catalyst solution. All solvents must be thoroughly degassed, and all equipment must be oven-dried.[7]
-
-
Reaction Setup:
-
In a glass liner of a stainless-steel autoclave, place a Teflon-coated magnetic stir bar.
-
Add the substrate, geraniol, followed by the catalyst solution via a cannula. The typical substrate-to-catalyst ratio (S/C) is 2000.[7]
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas (3-4 cycles).
-
Pressurize the autoclave to the desired pressure (e.g., 30 atm) and begin vigorous stirring.
-
Maintain the reaction at the desired temperature (e.g., 20°C) until hydrogen uptake ceases.
-
-
Workup and Analysis:
-
Carefully vent the autoclave and purge with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
The enantiomeric excess of the resulting citronellol (B86348) can be determined by chiral HPLC or GC analysis of a suitable derivative.
-
Protocol 2: General Procedure for Asymmetric Suzuki Coupling
This protocol is based on the synthesis of chiral binaphthalene units using phosphoramidite-stabilized palladium nanoparticles.[3]
-
Catalyst Preparation (Example: (S)-2@PdNP):
-
Dissolve the chiral phosphoramidite (B1245037) ligand in THF in a Schlenk tube under a nitrogen atmosphere.
-
Add a methanol solution of K₂PdCl₄ and stir for approximately one hour.
-
Cool the solution in an ice bath and add NaBH₄ to form the palladium nanoparticles. A color change from light yellow to black indicates nanoparticle formation.[3]
-
-
Reaction Setup:
-
In a reaction vial, combine the aryl halide, the boronic acid, the base (e.g., CsF), and the palladium nanoparticle catalyst.
-
Add the solvent (e.g., DMF).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80°C) for the specified time (e.g., 1 hour).[3]
-
-
Workup and Analysis:
-
After completion, quench the reaction and extract the product with an organic solvent.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the yield and enantiomeric excess by HPLC analysis.[3]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. catalysiscongress.com [catalysiscongress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analytical Techniques for Monitoring (R)-BINAP Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring (R)-BINAP catalyzed reactions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring this compound catalyzed reactions?
A1: The primary techniques for monitoring this compound catalyzed reactions include High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P), and Mass Spectrometry (MS).[1][2][3][4] For unambiguous confirmation of the absolute configuration of a chiral product, techniques like X-ray Crystallography and Vibrational Circular Dichroism (VCD) are also employed.[1]
Q2: How is enantiomeric excess (ee) determined using chiral HPLC?
A2: Chiral HPLC is a principal technique for determining the enantiomeric excess (ee) of chiral products from asymmetric synthesis.[2] The method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[2] The separated enantiomers are detected, typically by a UV detector, and the peak areas for each are integrated. The ee is then calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[2]
Q3: What is the role of ³¹P NMR spectroscopy in these reactions?
A3: ³¹P NMR spectroscopy is a valuable tool for characterizing the phosphine-based BINAP ligand and its metal complexes.[3][5] It can be used to assess the purity of the this compound ligand, as oxidation products like phosphine (B1218219) oxides can be detected.[6] The chemical shifts in ³¹P NMR can also provide information about the electronic properties of the phosphorus center in modified BINAP ligands and help characterize the catalytic species.[3][5]
Q4: Can mass spectrometry be used to monitor the progress of a this compound catalyzed reaction?
A4: Yes, mass spectrometry (MS) is a rapid and sensitive method for monitoring enzyme-catalyzed reactions and can be adapted for other catalytic systems.[4] It allows for the direct monitoring of the consumption of reactants and the formation of products. Techniques like Electrospray Ionization (ESI-MS) can provide quantitative information about the reaction progress.[4]
Q5: How can I confirm the absolute configuration of my product?
A5: While chiral HPLC can determine the ratio of enantiomers (ee), it does not inherently determine the absolute configuration. The most common methods for unambiguously confirming the absolute configuration are X-ray Crystallography (if the product is crystalline), Vibrational Circular Dichroism (VCD), and NMR spectroscopy using chiral derivatizing agents.[1] The choice of method often depends on the physical state of the product and the availability of instrumentation.[1]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
-
Possible Cause: Impure this compound ligand or catalyst. The presence of the opposite enantiomer ((S)-BINAP) or oxidized phosphines can significantly decrease enantioselectivity.
-
Possible Cause: Incorrect reaction temperature. Temperature can have a profound effect on the enantioselectivity of the reaction.
-
Solution: Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity, although it may decrease the reaction rate.
-
-
Possible Cause: Inappropriate solvent. The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.[8]
-
Solution: Screen a variety of solvents. For example, in some hydrogenations, alcoholic solvents gave lower ee values compared to toluene.[8]
-
-
Possible Cause: Unsuitable hydrogen pressure in hydrogenation reactions.
-
Solution: Optimize the hydrogen pressure. In some cases, higher pressures have been shown to increase enantioselectivity.[9]
-
Issue 2: Poor or No Conversion
-
Possible Cause: Inactive catalyst. The catalyst may have decomposed due to exposure to air or moisture.
-
Possible Cause: Insufficient hydrogen pressure or poor hydrogen delivery (for hydrogenation reactions).
-
Possible Cause: Presence of catalyst inhibitors in the substrate or solvent.
-
Solution: Purify the substrate and solvents prior to use. Common purification methods include distillation or passing through a column of activated alumina.[11]
-
Issue 3: Inconsistent Analytical Results (HPLC/NMR)
-
Possible Cause: Improper sample preparation. The concentration of the sample may be too high or too low, or it may not be fully dissolved in the analysis solvent.
-
Possible Cause: Adventitious water in NMR samples. Residual water can hydrolyze samples or interfere with analysis, particularly when using chiral solvating agents.
-
Solution: Use deuterated solvents from a sealed ampoule or dry them over molecular sieves. Adding activated 4 Å molecular sieves to NMR samples can help obtain high-quality spectra.[13]
-
-
Possible Cause: Poor separation in chiral HPLC. The chosen chiral stationary phase (CSP) or mobile phase may not be suitable for the analyte.
-
Solution: Screen different CSP columns and vary the mobile phase composition (e.g., the ratio of hexane (B92381) to isopropanol) and flow rate to optimize separation.[2]
-
Data Presentation
Table 1: Performance of Ru-(R)-BINAP Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst System | Temp (°C) | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) | Reference |
| Geraniol (B1671447) | Ru(OCOCH₃)₂[this compound] | 20 | 100 | 95% aq. Methanol | 97 | 96 | [7] |
| Methyl acetoacetate | RuBr₂[this compound] | 100 | 4 | Methanol | >95 | 97-98 | [10] |
| 2-Acetylthiophene | This compound/(R,R)-DPEN | 20-22 | 10 | 2-Propanol | >99 | >90 | [14] |
| Naphthacrylic acid | Ru-(S)-BINAP | N/A | 134 | N/A | N/A | 98 | [15] |
| 2-Acetamino-3-phenylacrylate | DAC-BINAP-Rh | RT | 4 | Toluene | <10 | 80 | [8] |
N/A: Not Available in the cited source.
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the reaction product and dissolve it in 1 mL of the HPLC mobile phase (e.g., a mixture of hexane and isopropanol).[2]
-
Filtration: Filter the prepared solution through a 0.45 µm syringe filter to remove any particulate matter.[2]
-
Instrumentation: Use an HPLC system equipped with a suitable pump, autosampler, column oven, and a UV detector.[2]
-
Chromatographic Conditions:
-
Column: A suitable Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is common. The ratio is optimized for the specific compound (e.g., 90:10 or 80:20).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C or 40 °C.[12]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 250 nm).[6][12]
-
-
Data Analysis: Inject the sample and record the chromatogram. Identify the retention times for the two enantiomers. Integrate the peak areas to calculate the enantiomeric excess (ee) as previously described.[2]
Protocol 2: Monitoring Reaction Progress by ¹H NMR
-
Sampling: Carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Sample Preparation: Quench the reaction in the aliquot if necessary. Remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. Monitor the disappearance of signals corresponding to the starting material and the appearance of signals corresponding to the product.
-
Quantification: By integrating characteristic, well-resolved peaks of both the starting material and the product, the conversion rate can be estimated.
Protocol 3: Representative Asymmetric Hydrogenation of an Allylic Alcohol
This protocol is adapted from the hydrogenation of geraniol using a BINAP-Ruthenium complex.[7]
-
Catalyst Preparation: All manipulations should be carried out under an inert atmosphere (e.g., Argon) using degassed solvents.[7] Prepare the active Ru(OCOCH₃)₂[this compound] catalyst according to established literature procedures.[7]
-
Reaction Setup: In a high-pressure autoclave, dissolve the substrate (e.g., geraniol) in a suitable solvent (e.g., 95% aqueous methanol).[7] Add the catalyst (Substrate/Catalyst ratio typically 1000:1 to 50000:1).[7][14]
-
Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 atm).[7]
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 20 °C) for the specified time (e.g., 8-16 hours).[7] The reaction progress can be monitored by taking aliquots and analyzing them by TLC or ¹H NMR.[2]
-
Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), carefully release the pressure.[7]
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield the chiral alcohol.[2][7]
Visualizations
Caption: General workflow for monitoring this compound reactions.
Caption: Troubleshooting guide for low enantioselectivity.
Caption: Relationship between key analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. masspec.scripps.edu [masspec.scripps.edu]
- 5. Synthesis of new BINAP-based aminophosphines and their ³¹P-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. abap.co.in [abap.co.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
Technical Support Center: Scaling Up (R)-BINAP Catalyzed Processes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up (R)-BINAP catalyzed processes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your scale-up experiments, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low or Inconsistent Enantioselectivity | 1. Ligand Purity: The presence of the (S)-enantiomer or racemic BINAP will decrease the enantiomeric excess (ee). 2. Ligand Degradation: Oxidation of the phosphine (B1218219) groups to phosphine oxides can form less selective catalytic species.[1] 3. Suboptimal Temperature: Reaction temperature significantly impacts enantioselectivity.[1] 4. Solvent Effects: The choice of solvent can influence the catalyst's performance. | 1. Verify Ligand Purity: Ensure the this compound used is of high enantiomeric and chemical purity. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] 3. Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.[1] 4. Solvent Screening: For asymmetric hydrogenations of β-keto esters, protic solvents like methanol (B129727) and ethanol (B145695) often yield the best results. |
| Low or No Conversion | 1. Catalyst Deactivation: Impurities in reagents or solvents can act as catalyst poisons.[2] Common poisons for transition metal catalysts include sulfur-containing compounds.[2] 2. Air and Moisture Sensitivity: Many this compound-metal complexes are sensitive to air and moisture, leading to the formation of inactive species.[1] 3. Suboptimal Reaction Conditions: Incorrect temperature or pressure can hinder the reaction.[1] 4. Inadequate Mixing: Poor mixing can lead to mass transfer limitations, especially in heterogeneous reaction mixtures.[1] | 1. Purify Reagents and Solvents: Use high-purity, anhydrous, and degassed solvents.[1] Purify substrates to remove potential catalyst poisons.[1] 2. Strict Anhydrous/Anaerobic Conditions: Use Schlenk techniques or a glovebox for all manipulations.[2] 3. Verify and Optimize Conditions: Ensure the reaction is running at the optimal temperature and pressure for the specific transformation. 4. Ensure Efficient Stirring: Use appropriate stirring methods to overcome mass transfer issues.[1] |
| Reaction Stalls or Slows Over Time | 1. Gradual Catalyst Decomposition: The catalyst may be slowly oxidizing or thermally unstable.[1] 2. Product Inhibition: The reaction product may be coordinating to the metal center, reducing its activity.[1] 3. Formation of Inactive Species: The active catalyst may be converting to an inactive form during the reaction.[1] | 1. Lower Reaction Temperature: If thermal instability is suspected, running the reaction at a lower temperature may help.[1] 2. Lower Substrate Concentration: If product inhibition is a possibility, running the reaction at a lower substrate concentration or removing the product as it forms could be beneficial.[1] 3. Reaction Monitoring: Analyze the reaction mixture at different time points to identify any changes in the catalyst structure.[1] |
| Difficulty Removing Metal Catalyst from Product | 1. Homogeneous Nature of the Catalyst: The catalyst is dissolved in the reaction mixture, making separation from the product challenging.[3][4] 2. Strong Coordination of Product to Metal: The product may have a high affinity for the metal center, making removal difficult. | 1. Metal Scavengers: Use silica-based or polymer-supported metal scavengers to bind and remove the metal catalyst.[5][6][7][8] 2. Filtration Techniques: Techniques like organic solvent nanofiltration (OSN) can be employed to separate the catalyst from the product solution.[3][4] 3. Crystallization/Distillation: If the product is a solid, recrystallization can help remove catalyst residues. For volatile products, distillation may be effective. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about scaling up this compound catalyzed processes.
Q1: What are the primary challenges in scaling up the synthesis of this compound itself?
A1: Historically, the synthesis of this compound on a large scale faced challenges such as harsh reaction conditions (e.g., high temperatures) and low yields in certain steps.[9][10] A more modern and scalable approach involves starting with resolved (R)-BINOL and employing milder conditions to preserve its chiral integrity.[9][11]
Q2: How can I improve the cost-effectiveness of my this compound catalyzed process at scale?
A2: Improving cost-effectiveness often involves maximizing the catalyst's productivity. This can be achieved by:
-
Increasing the Substrate-to-Catalyst (S/C) Ratio: Optimizing reaction conditions to use less catalyst per amount of substrate is crucial.[3]
-
Catalyst Recycling: Implementing techniques like organic solvent nanofiltration (OSN) allows for the recovery and reuse of the catalyst for multiple reaction cycles, significantly increasing the overall turnover number.[3][4]
Q3: My this compound catalyzed reaction works well on a lab scale but fails upon scale-up. What could be the reason?
A3: Scale-up introduces complexities that are not always apparent at the lab scale.[12][13] Key factors to consider are:
-
Heat and Mass Transfer: In larger reactors, inefficient heat transfer can lead to localized hot spots, potentially causing catalyst decomposition.[12][13] Poor mass transfer due to inadequate mixing can result in lower reaction rates.[12]
-
Impurity Profile: The impurity profile of starting materials and solvents can differ in larger batches, introducing potential catalyst poisons that were not present in smaller-scale experiments.[12]
Q4: What are the typical metal content requirements for active pharmaceutical ingredients (APIs), and how can I meet them?
A4: Regulatory agencies have strict limits on residual metal content in APIs, often in the low parts-per-million (ppm) range.[5][6] To meet these requirements, a combination of methods is often necessary:
-
Process Optimization: Minimize the amount of catalyst used initially.
-
Metal Scavenging: Employing specialized metal scavengers is a common and effective strategy.[5][6][7][8]
-
Purification Techniques: Multiple purification steps like chromatography, crystallization, or distillation may be required to achieve the desired purity.[5]
Q5: Is it better to use a pre-formed this compound catalyst or generate it in situ?
A5: While in-situ generation is possible, using a pre-formed and isolated catalyst often leads to more reproducible results, especially at a larger scale. In-situ procedures can be more sensitive to impurities and the precise conditions of preparation.
Data Presentation
Table 1: Impact of Catalyst Recycling on Process Efficiency
| Parameter | Single Batch | With Catalyst Recycling (10 cycles) |
| Substrate/Catalyst (S/C) Ratio | 7,000[3] | Up to 35,000 (5-fold increase)[3] |
| Ruthenium in Product | 130 µg/g[3] | < 6 µg/g[3] |
Experimental Protocols
Protocol 1: General Procedure for this compound-Ru Catalyzed Asymmetric Hydrogenation
This protocol provides a general guideline. Optimal conditions (solvent, temperature, pressure, and catalyst loading) should be determined for each specific substrate.
-
Catalyst Preparation (In-situ or Pre-formed):
-
For a pre-formed catalyst like Ru(OCOCH₃)₂[this compound], dissolve it in an anhydrous, degassed solvent under an inert atmosphere.
-
For in-situ preparation, a common precursor is [RuCl₂(benzene)]₂, which is reacted with this compound in a suitable solvent.
-
-
Reaction Setup:
-
In a suitable autoclave, charge the substrate and the solvent.
-
Add the catalyst solution under an inert atmosphere.
-
-
Hydrogenation:
-
Seal the autoclave and purge it with hydrogen gas multiple times.
-
Pressurize the autoclave to the desired hydrogen pressure.
-
Stir the reaction mixture at the set temperature.
-
-
Work-up and Analysis:
-
After the reaction is complete (monitored by TLC, GC, or HPLC), carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
Purify the product via column chromatography, distillation, or crystallization.
-
Determine the enantiomeric excess using chiral HPLC or GC.
-
Protocol 2: Catalyst Removal Using a Metal Scavenger
This is a general procedure; the specific scavenger, solvent, and conditions should be optimized.
-
Scavenger Selection: Choose a suitable metal scavenger (e.g., silica-based with thiol or other functional groups).[5][7]
-
Treatment:
-
Filtration:
-
Filter the mixture to remove the scavenger-bound metal complex.
-
-
Analysis:
-
Analyze the filtrate for residual metal content using techniques like ICP-MS.
-
Visualizations
Caption: Troubleshooting workflow for this compound catalyzed reactions.
Caption: Simplified pathways for this compound catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. sopachem.com [sopachem.com]
- 7. silicycle.com [silicycle.com]
- 8. Metal Scavengers [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 13. Scale-Up: What Goes Wrong? [rsc.org]
Technical Support Center: (R)-BINAP Catalyst Activity and the Effect of Additives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving (R)-BINAP catalysts. The following sections offer insights into the effect of various additives on catalyst activity, providing detailed experimental protocols and quantitative data to optimize your asymmetric synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric catalysis?
This compound ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a chiral diphosphine ligand widely employed in asymmetric synthesis.[1] Its C₂-symmetric, atropisomeric structure, arising from restricted rotation about the binaphthyl bond, creates a well-defined chiral environment when coordinated to a metal center (e.g., Ruthenium, Rhodium, Palladium).[1][2] This chiral pocket influences the stereochemical pathway of a reaction, enabling the preferential formation of one enantiomer over the other, which is crucial in the synthesis of pharmaceuticals and other fine chemicals.[3]
Q2: My reaction is showing low enantioselectivity (ee). What are the common causes?
Low enantioselectivity in this compound catalyzed reactions can stem from several factors:
-
Catalyst Purity and Preparation: The purity of the this compound ligand and the metal precursor is paramount. Impurities can lead to the formation of non-chiral or less selective catalytic species. Ensure the catalyst is prepared and handled under inert conditions to prevent oxidation of the phosphine (B1218219) groups.
-
Substrate Purity: Impurities in the substrate can sometimes inhibit the catalyst or react competitively, leading to lower ee.
-
Reaction Conditions: Temperature, pressure, and solvent can all significantly impact enantioselectivity. It is crucial to carefully control these parameters.
-
Inappropriate Additives: The presence or absence of specific additives, such as bases or salts, can dramatically affect the stereochemical outcome.
Q3: I am observing a low reaction yield. What should I investigate?
Low yields in this compound catalyzed reactions can be attributed to:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities, high temperatures, or reaction with certain functional groups on the substrate or product.
-
Incorrect Reagent Stoichiometry: Ensure the correct molar ratios of substrate, catalyst, and any additives are used.
-
Mass Transfer Limitations: In heterogeneous systems or with viscous reaction mixtures, poor mixing can limit the reaction rate.
-
Sub-optimal Reaction Conditions: The reaction may not be running at the optimal temperature or for a sufficient duration.
Troubleshooting Guides
Guide 1: Low Enantioselectivity (ee)
If you are experiencing lower than expected enantiomeric excess, consider the following troubleshooting steps:
1. Verification of Analytical Method:
-
Ensure your chiral HPLC or GC method is properly validated for the separation of the product enantiomers.
2. Catalyst and Reagent Purity Check:
-
Use freshly purchased or purified this compound and metal precursors.
-
Verify the purity of your substrate and solvent. Ensure solvents are anhydrous and deoxygenated.
3. Optimization of Reaction Parameters:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the enantioselective step. Screen a range of solvents (e.g., toluene, THF, methanol, ethanol).
-
Pressure (for hydrogenation reactions): Varying the hydrogen pressure can impact both activity and enantioselectivity.
4. Additive Screening:
-
The addition of certain salts or other co-catalysts can enhance enantioselectivity. See the "Effect of Additives on Catalyst Performance" section for more details.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Effect of Additives on Catalyst Performance
Additives can play a crucial role in modulating the activity and selectivity of this compound catalysts. The following tables summarize the effects of various additives on different types of reactions.
Table 1: Effect of Bases on this compound Catalyzed Reactions
| Reaction Type | Metal | Substrate Example | Base | Effect on Yield | Effect on ee (%) | Reference |
| Buchwald-Hartwig Amination | Pd | Aryl Bromide + Amine | Cs₂CO₃ | High Yield | N/A | [4] |
| Buchwald-Hartwig Amination | Pd | Aryl Iodide + Amine | Cs₂CO₃ | Increased Rate | N/A | [5][6] |
| Asymmetric Hydrogenation | Ru | Aromatic Ketone | KOt-Bu | Enhances Reactivity | Up to 99 | [7] |
Table 2: Effect of Salt and Other Additives on this compound Catalyzed Reactions
| Reaction Type | Metal | Substrate Example | Additive | Effect on Yield | Effect on ee (%) | Reference |
| Heck Reaction | Pd | Aryl Halide + Alkene | n-Bu₄NBr or n-Bu₄NI | Improved Yield | N/A | |
| Asymmetric Hydrogenation | Ir | Quinaldine | I₂ | Increased Conversion | Up to 93 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Screening Basic Additives in Asymmetric Hydrogenation of Ketones
This protocol provides a general method for screening different bases to optimize the enantioselectivity and yield of this compound-Ru catalyzed hydrogenation of a model ketone.
1. Catalyst Preparation (in situ): a. In a glovebox, add [RuCl₂(benzene)]₂ (1.0 mol%) and this compound (1.1 mol%) to a Schlenk flask. b. Add degassed, anhydrous solvent (e.g., 2-propanol, 5 mL). c. Stir the mixture at room temperature for 10-20 minutes.
2. Reaction Setup: a. In a series of parallel reactor vials, add the ketone substrate (1.0 mmol). b. To each vial, add a different basic additive (e.g., KOt-Bu, NaOEt, Cs₂CO₃, K₂CO₃) at a specific loading (e.g., 2.0 mol%). c. Add the pre-formed catalyst solution to each vial.
3. Hydrogenation: a. Seal the reactors and purge with hydrogen gas (3-4 cycles). b. Pressurize the reactors to the desired hydrogen pressure (e.g., 10 atm). c. Stir the reactions at a constant temperature (e.g., 50 °C) for a set time (e.g., 12 hours).
4. Analysis: a. After cooling and venting the reactors, take an aliquot from each reaction mixture. b. Analyze the conversion by GC or ¹H NMR. c. Determine the enantiomeric excess by chiral HPLC or GC.
Experimental Workflow for Additive Screening
References
Validation & Comparative
(R)-BINAP vs. (S)-BINAP: A Comparative Guide for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in the synthesis of chiral molecules. Among the most successful and widely utilized ligands are the atropisomeric diphosphines, (R)- and (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This guide provides an objective comparison of the performance of (R)-BINAP and (S)-BINAP in various asymmetric catalytic reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal ligand for their specific synthetic challenges.
Performance Comparison in Asymmetric Catalysis
The defining characteristic of (R)- and (S)-BINAP is their C₂-symmetric axial chirality, which arises from restricted rotation about the binaphthyl backbone. This chirality is transferred to the metal center of the catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction. The fundamental principle governing the use of these enantiomeric ligands is that they produce enantiomerically opposite products under the same reaction conditions. The choice between this compound and (S)-BINAP is therefore dictated by the desired absolute configuration of the target molecule.
Asymmetric Hydrogenation of Olefins
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, and BINAP-metal complexes, particularly with ruthenium (Ru), are highly effective catalysts. The enantioselectivity of these reactions is directly controlled by the chirality of the BINAP ligand.
Table 1: Asymmetric Hydrogenation of Geraniol (B1671447) to Citronellol
| Ligand | Catalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| This compound | [Ru(OAc)₂( this compound)] | Geraniol | (S)-Citronellol | 96-98% | >95% | [Organic Syntheses, Coll. Vol. 9, p.235 (1998)] |
| (S)-BINAP | [Ru(OAc)₂( (S)-BINAP)] | Geraniol | (R)-Citronellol | 96-98% | >95% | [Implied] |
Note: The use of (S)-BINAP is implied to produce (R)-citronellol with similar efficacy based on established principles of asymmetric catalysis.
Table 2: Asymmetric Hydrogenation of Tiglic Acid to 2-Methylbutanoic Acid
| Ligand | Catalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
| (S)-H₈-BINAP | [Ru(OAc)₂( (S)-H₈-BINAP)] | Tiglic Acid | (S)-2-Methylbutanoic Acid | 97% | [J. Am. Chem. Soc. 1993, 115, 10125-10138] |
| (R)-H₈-BINAP | [Ru(OAc)₂( (R)-H₈-BINAP)] | Tiglic Acid | (R)-2-Methylbutanoic Acid | 97% | [Implied] |
Note: H₈-BINAP is a partially hydrogenated derivative of BINAP, often exhibiting improved performance.
Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to chiral alcohols is another critical transformation where BINAP-based catalysts excel. The choice of BINAP enantiomer determines the stereochemistry of the resulting alcohol.
Table 3: Asymmetric Hydrogenation of Acetophenone (B1666503) to 1-Phenylethanol
| Ligand | Co-ligand | Catalyst System | Product | Enantiomeric Excess (e.e.) | Reference |
| This compound | (R,R)-DPEN | trans-[RuCl₂(this compound)((R,R)-DPEN)] | (S)-1-Phenylethanol | 86% | [Organometallics 2005, 24, 3457-3467] |
| (S)-BINAP | (S,S)-DPEN | trans-[RuCl₂((S)-BINAP)((S,S)-DPEN)] | (R)-1-Phenylethanol | 82% | [J. Am. Chem. Soc. 1998, 120, 13529-13530] |
DPEN = 1,2-diphenylethylenediamine
Asymmetric Isomerization
The asymmetric isomerization of allylic amines, a key step in the industrial synthesis of (-)-menthol, showcases the profound impact of BINAP's chirality.
Table 4: Asymmetric Isomerization of Diethylgeranylamine
| Ligand | Catalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
| (S)-BINAP | [Rh((S)-BINAP)(cod)]ClO₄ | Diethylgeranylamine | (R)-Citronellal Enamine | >98% | [J. Am. Chem. Soc. 1982, 104, 17, 4976–4977] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key asymmetric reactions catalyzed by BINAP complexes.
General Procedure for Asymmetric Hydrogenation of Geraniol
Catalyst Preparation: A mixture of [Ru(cod)Cl₂]ₙ (140 mg, 0.5 mmol as monomer) and this compound (342 mg, 0.55 mmol) in toluene (B28343) (10 mL) is heated at 135°C for 10 hours. The solvent is removed under reduced pressure, and the resulting solid is dissolved in a mixture of toluene (5 mL) and ethanol (B145695) (5 mL). Sodium acetate (B1210297) (123 mg, 1.5 mmol) is added, and the mixture is stirred at 50°C for 10 hours. The solvents are evaporated to give the [Ru(OAc)₂( this compound)] catalyst.
Hydrogenation: In a glovebox, a 100-mL autoclave is charged with the [Ru(OAc)₂( this compound)] catalyst (6.8 mg, 0.008 mmol) and a solution of geraniol (1.23 g, 8.0 mmol) in methanol (B129727) (10 mL). The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen to 30 atm. The reaction mixture is stirred at 25°C for 12 hours. After releasing the hydrogen, the solvent is removed under reduced pressure. The enantiomeric excess of the resulting (S)-citronellol is determined by chiral GC analysis.
General Procedure for Asymmetric Hydrogenation of Acetophenone
Catalyst System: The catalyst is typically prepared in situ. In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (2.5 mg, 0.005 mmol), (S)-BINAP (6.9 mg, 0.011 mmol), and (S,S)-DPEN (2.3 mg, 0.011 mmol) in 2-propanol (5 mL). The mixture is stirred at 80°C for 30 minutes to form the active catalyst solution.
Hydrogenation: To the catalyst solution is added a solution of acetophenone (120 mg, 1.0 mmol) in 2-propanol (5 mL). The Schlenk flask is placed in an autoclave, which is then purged and pressurized with hydrogen to 8 atm. The reaction is stirred at 28°C for 4 hours. The conversion and enantiomeric excess of the product, (R)-1-phenylethanol, are determined by chiral HPLC analysis.
Mandatory Visualization
Logical Relationship for Enantiomer Selection
Caption: Selection of (R)- or (S)-BINAP determines the product's absolute configuration.
General Mechanism of Asymmetric Hydrogenation
Caption: The chiral catalyst creates diastereomeric transition states, favoring one enantiomer.
Experimental Workflow for Asymmetric Catalysis
Caption: A typical workflow for performing an asymmetric catalytic reaction.
(R)-BINAP vs. Other Chiral Phosphine Ligands: A Comparative Guide for Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical step in achieving high stereoselectivity in asymmetric catalysis. (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) has long been a benchmark ligand, renowned for its effectiveness in a wide array of catalytic transformations. This guide provides an objective comparison of this compound's performance against other prominent chiral phosphine (B1218219) ligands, supported by experimental data, detailed protocols, and visual aids to inform ligand selection for specific applications.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient production of chiral molecules. The performance of this compound is frequently compared with other ligands in the ruthenium- or rhodium-catalyzed hydrogenation of various substrates, such as ketones, olefins, and esters.
Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a widely studied and industrially relevant reaction. The following table summarizes the performance of this compound and its derivatives, as well as other notable ligands, in the hydrogenation of methyl acetoacetate (B1235776) and other β-keto esters.
| Ligand | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Yield (%) | ee (%) | Reference |
| This compound | Methyl acetoacetate | RuCl₂(R-BINAP) | - | 100 | 23 | EtOH | 96 | 97-98 | [1] |
| This compound | Methyl acetoacetate | Ru-(R)-BINAP | 2000 | 1 | 50 | Acetone | 100 | 99 | [1] |
| (S)-BINAP | Ethyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ | - | 1 | rt | MeOH | >95 | 95 | |
| (R)-Tol-BINAP | Acetophenone | RuCl₂((R)-Tol-BINAP)((S,S)-DPEN)/t-BuOK | 100 | 8 | rt | 2-Propanol | >99 | 97 (R) | |
| (R)-MeO-BIPHEP | Ethyl 4-chloroacetoacetate | Ru(OAc)₂(R-MeO-BIPHEP) | - | - | 80 | MeOH | - | 97 | |
| (R)-SYNPHOS | Methyl acetoacetate | Ru(OAc)₂(R-SYNPHOS) | 10000 | 20 | 50 | MeOH | >99 | >99 | |
| (R)-SEGPHOS | Methyl acetoacetate | RuBr₂(R-SEGPHOS) | - | 4 | 35 | MeOH | 100 | 98.4 | |
| (R,R)-Et-DuPHOS | Methyl acetoacetate | [Rh((R,R)-Et-DuPHOS)(COD)]BF₄ | - | - | - | - | - | >99 | [2] |
Ruthenium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones
The enantioselective hydrogenation of aromatic ketones to chiral alcohols is another key transformation where the choice of ligand is crucial.
| Ligand | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Yield (%) | ee (%) | Reference |
| (S)-BINAP | Acetophenone | trans-RuCl₂((S)-BINAP)((S,S)-DPEN)/KOH | 500 | 4 | rt | 2-Propanol | 100 | 80 (R) | [3] |
| (S)-Tol-BINAP | Acetophenone | trans-RuCl₂((S)-Tol-BINAP)((S,S)-DPEN)/t-BuOK | 2400000 | 45 | 30 | 2-Propanol | 100 | 80 (R) | |
| (R,S)-Josiphos | Acetophenone | Ir-Josiphos | - | - | - | - | high | up to >99 | [4] |
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C and C-N bonds. The nature of the chiral phosphine ligand is critical in controlling the enantioselectivity of this reaction.
| Ligand | Substrate | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| (S)-BINAP(S) | 1,3-Diphenylallyl ethyl carbonate | Benzylamine | Pd₂(dba)₃/(S)-BINAP(S) | THF | 95 | 95 | [5] |
| Trost Ligand | 1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | [Pd(allyl)Cl]₂/Trost Ligand | CH₂Cl₂ | 99 | >97 | |
| This compound | 2,3-Dihydrofuran & Phenyl triflate | - | Pd(OAc)₂/(R)-BINAP | Dioxane | 81 | 96 | [3] |
Experimental Protocols
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
This protocol is a representative example for the asymmetric hydrogenation of methyl acetoacetate using a Ru-(R)-BINAP catalyst.[1]
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (Argon), a Schlenk flask is charged with [RuCl₂(benzene)]₂ and this compound in a 1:1.1 molar ratio.
-
Anhydrous, degassed solvent (e.g., ethanol (B145695) or methanol) is added, and the mixture is stirred at a specified temperature (e.g., 50-80 °C) for a period of time to form the active catalyst complex.
Hydrogenation Reaction:
-
The substrate, methyl acetoacetate, is added to the flask containing the pre-formed catalyst.
-
The flask is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 4-100 atm).
-
The reaction is stirred at a constant temperature (e.g., 23-100 °C) for the specified time (e.g., 6-100 hours).
-
Reaction progress is monitored by techniques such as GC or TLC.
Workup and Analysis:
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel.
-
The yield of the product, methyl 3-hydroxybutyrate, is determined.
-
The enantiomeric excess (ee%) is determined by chiral GC or HPLC analysis.
General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general procedure for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with a nucleophile, such as dimethyl malonate, using a chiral phosphine ligand.[6]
Catalyst and Reaction Setup:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral phosphine ligand (e.g., Trost ligand) in the desired ratio.
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature to form the catalyst complex.
-
The substrate (1,3-diphenylallyl acetate) and the nucleophile (dimethyl malonate) are added to the reaction vessel, followed by a base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA).
Reaction Execution:
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature) for the required duration.
-
The progress of the reaction is monitored by TLC or GC.
Workup and Analysis:
-
Upon completion, the reaction mixture is quenched (e.g., with saturated aqueous NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The yield and enantiomeric excess of the product are determined by appropriate analytical methods (e.g., NMR, chiral HPLC).
Visualizing Catalytic Processes
Catalytic Cycle for Ru/BINAP-Diamine Catalyzed Ketone Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of ketones catalyzed by a Ru-BINAP/diamine complex. The reaction is believed to proceed via a metal-ligand bifunctional mechanism.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.
General Workflow for Chiral Ligand Screening
The selection of an optimal chiral ligand for a specific transformation often requires a systematic screening process. The following workflow outlines the key steps involved.
Caption: General workflow for screening chiral phosphine ligands in asymmetric catalysis.
Conclusion
This compound remains a highly effective and versatile chiral ligand for a multitude of asymmetric transformations, particularly in ruthenium-catalyzed hydrogenations. However, the development of new generations of chiral phosphine ligands, such as SYNPHOS, SEGPHOS, DuPHOS, and Josiphos, has provided researchers with a broader toolkit to tackle challenging stereoselective syntheses. The choice of the optimal ligand is highly dependent on the specific substrate and reaction type. For instance, while this compound shows excellent performance in the hydrogenation of many functionalized ketones and olefins, ligands like SYNPHOS and SEGPHOS may offer superior enantioselectivity for certain substrates. Ferrocene-based ligands like Josiphos have proven to be exceptionally effective in the hydrogenation of imines. Therefore, a systematic screening of a diverse set of ligands, guided by the data presented in this guide, is a prudent approach to identifying the most efficient and selective catalyst system for a given synthetic challenge.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Ligands in Asymmetric Hydrogenation: (R)-BINAP vs. SEGPHOS
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical determinant of success in asymmetric hydrogenation. This guide provides an objective, data-driven comparison of two preeminent atropisomeric biaryl diphosphine ligands: (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) and (R)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole (SEGPHOS).
Both this compound and SEGPHOS have demonstrated exceptional performance in a wide array of metal-catalyzed asymmetric hydrogenations, consistently delivering high levels of enantioselectivity.[1][2] While both are considered privileged ligands, their structural and electronic differences can lead to significant variations in catalytic activity and stereochemical outcome depending on the substrate and reaction conditions. This guide summarizes key performance data and provides detailed experimental protocols to aid in the rational selection of the optimal ligand for a given transformation.
Performance in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters is a fundamental transformation in organic synthesis, providing access to chiral β-hydroxy esters, which are valuable building blocks for numerous pharmaceuticals and natural products. The performance of this compound and SEGPHOS in the ruthenium-catalyzed hydrogenation of ethyl trifluoroacetate (B77799) has been directly compared, highlighting the impact of ligand structure on enantioselectivity.
A key structural feature differentiating these ligands is their dihedral angle, which influences the geometry of the metal complex and, consequently, the chiral environment around the active site. Genet and coworkers have shown that for the hydrogenation of ethyl trifluoroacetate, the ligand with the narrower dihedral angle, SEGPHOS, provides a higher enantiomeric excess.[3]
| Ligand | Substrate | Catalyst Precursor | Solvent | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| This compound | Ethyl trifluoroacetate | [Ru(cod)Cl₂]n | CH₃OH | 100 | 50 | 24 | >99 | 82 | [3] |
| (R)-SEGPHOS | Ethyl trifluoroacetate | [Ru(cod)Cl₂]n | CH₃OH | 100 | 50 | 24 | >99 | 91 | [3] |
Performance in Other Asymmetric Hydrogenations
While direct back-to-back comparisons are not always available in the literature, the individual performance of this compound and SEGPHOS derivatives has been extensively documented for various substrate classes.
Hydrogenation of Amino Ketones:
In the ruthenium-catalyzed hydrogenation of amino ketones, a DM-BINAP-based catalyst has been shown to achieve high yield and enantioselectivity.[1][4] Similarly, a Ru-DM-SEGPHOS complex has demonstrated high enantioselectivity in the reductive amination of ketoesters to produce chiral amino esters.[1][4]
| Ligand Derivative | Substrate Type | Metal | Yield (%) | ee (%) | Ref. |
| DM-BINAP | Amino ketones | Ru | up to 99 | up to 99.8 | [1][4] |
| DM-SEGPHOS | Ketoesters (reductive amination) | Ru | - | up to >99 | [1][4] |
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Ethyl Trifluoroacetate
The following is a representative experimental protocol adapted from the work of Genet et al.[3]
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ru(cod)Cl₂]n (1.0 equiv) and the chiral ligand (this compound or (R)-SEGPHOS, 1.1 equiv). Anhydrous and degassed toluene (B28343) is added, and the mixture is stirred at 80°C for 2 hours. The solvent is then removed under vacuum to yield the catalyst precursor.
Hydrogenation Reaction: To a stainless-steel autoclave equipped with a magnetic stir bar is added the ruthenium catalyst precursor (0.01 mol%). The autoclave is sealed and purged with argon. Degassed methanol (B129727) and then ethyl trifluoroacetate (1.0 equiv) are added via syringe. The autoclave is then pressurized with hydrogen to 100 bar and heated to 50°C. The reaction is stirred for 24 hours. After cooling to room temperature, the pressure is carefully released. The conversion and enantiomeric excess are determined by chiral gas chromatography.
Experimental Workflow Diagram
The general workflow for a typical asymmetric hydrogenation experiment is outlined below.
References
A Comparative Guide to the Enantioselectivity of (R)-BINAP and Josiphos Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, in concert with transition metals, have emerged as powerful tools for asymmetric catalysis, enabling the selective synthesis of a desired enantiomer. Among the vast arsenal (B13267) of chiral ligands, (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) and the Josiphos family of ligands have established themselves as privileged scaffolds, demonstrating remarkable efficiency in a variety of catalytic transformations. This guide provides an objective comparison of the enantioselectivity of this compound and Josiphos ligands, supported by experimental data, to aid researchers in ligand selection for their specific synthetic challenges.
Performance Comparison in Asymmetric Hydrogenation
Asymmetric hydrogenation is a key application for both this compound and Josiphos ligands, where they have been extensively employed in the synthesis of chiral alcohols, amines, and other valuable building blocks. The following tables summarize their performance in the hydrogenation of various prochiral substrates.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Ligand | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | This compound | [Rh(COD)2]BF4 / this compound | THF | 1 | 25 | >99 | 95 | [1] |
| Methyl (Z)-α-acetamidocinnamate | (R,S)-PPF-P(t-Bu)2 (Josiphos) | [Rh(COD)2]BF4 / Ligand | CH2Cl2 | 1 | 25 | >99 | >99 | [2] |
| Tetrasubstituted Enamide | (R,S)-JosiPhos | Rh-complex | 2-propanol | 10 | 50 | >99 | 99 | [3] |
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
| Substrate | Ligand | Catalyst System | Base | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Reference |
| Acetophenone (B1666503) | This compound | trans-[RuCl2{this compound}{(R,R)-DPEN}] | t-BuOK | 2-propanol | 8 | 28 | 97 | [4] |
| Acetophenone | rac-1/DPEN | trans-[RuCl2(rac-1){(R,R)-DPEN}] | t-BuOK | 2-propanol | 8 | 28 | 85 | [4] |
| 2-Acetylthiophene | This compound | trans-[RuCl2{this compound}{(R,R)-DPEN}] | t-BuOK | 2-propanol | 8 | 28 | 95 | [4] |
| 2-Acetylthiophene | (S,S)-1/DPEN | trans-[RuCl2{(S,S)-1}{(R,R)-DPEN}] | t-BuOK | 2-propanol | 8 | 28 | 91 | [4] |
| 2-Acetylfuran | (S,S)-1/DPEN* | trans-[RuCl2{(S,S)-1}{(R,R)-DPEN}] | t-BuOK | 2-propanol | 8 | 28 | 94 | [4] |
Note: Ligand 1 is 1,2-Bis((diphenylphosphino)methyl)cyclohexane, a non-Josiphos diphosphine ligand used for comparison in the cited study, highlighting the performance of BINAP in this context.
Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters
| Substrate | Ligand | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| Methyl acetoacetate | This compound | Ru(OAc)2[this compound] | Methanol | 100 | 23 | 100 | 99 | [5] |
| Ethyl 4-benzyloxyacetoacetate | This compound | in situ prepared Ru-complex | Ethanol | 4 | 40 | 100 | 97 | [6] |
| Ethyl 3-oxobutanoate | (R,S)-Josiphos | Rh-complex | - | - | - | - | 97 | [7] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving optimal results in asymmetric catalysis. Below are representative protocols for the asymmetric hydrogenation of common substrates using this compound and Josiphos ligands.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with a Josiphos Ligand[2]
Materials:
-
[Rh(COD)₂]BF₄ (Catalyst precursor)
-
Josiphos ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂)
-
Methyl (Z)-α-acetamidocinnamate (Substrate)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or methanol)
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, the rhodium precursor (1 mol%) and the Josiphos ligand (1.1 mol%) are dissolved in the chosen solvent in a Schlenk flask or an autoclave liner.
-
The solution is stirred for 15-30 minutes to facilitate the formation of the active catalyst complex.
-
The substrate is then added to the catalyst solution.
-
The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The vessel is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 1-10 bar).
-
The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the necessary duration.
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone with a BINAP/Diamine Complex[4]
Materials:
-
trans-[RuCl₂{this compound}{(R,R)-DPEN}] (Catalyst)
-
Acetophenone (Substrate)
-
Potassium tert-butoxide (t-BuOK) in 2-propanol (1 M solution)
-
Anhydrous 2-propanol
-
High-purity hydrogen gas
Procedure:
-
A flame-dried Schlenk flask is charged with 2-propanol (10 mL), acetophenone (0.206 g, 1.72 mmol), and the catalyst (0.00172 mmol).
-
The resulting mixture is degassed by three successive freeze-thaw cycles.
-
A solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is added.
-
The solution is then transferred to a 50 mL Parr stainless steel benchtop reactor.
-
The reactor is purged with hydrogen gas and then pressurized to 8 atm.
-
The reaction is stirred at 28 °C for the specified time.
-
After the reaction, the pressure is released, and the solvent is removed.
-
The enantiomeric excess is determined by chiral GC or HPLC.
Mechanistic and Workflow Diagrams
To visualize the underlying processes, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized catalytic cycle for asymmetric hydrogenation and a typical experimental workflow.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Caption: A typical experimental workflow for asymmetric hydrogenation.
Conclusion
Both this compound and Josiphos ligands are exceptionally effective in asymmetric catalysis, particularly in hydrogenation reactions, often providing high to excellent enantioselectivities. The choice between these two ligand families is often substrate-dependent. Josiphos ligands, with their modular ferrocene (B1249389) backbone, offer a high degree of tunability and have shown outstanding performance, particularly in the hydrogenation of enamides. This compound, a C2-symmetric biaryl diphosphine, remains a benchmark ligand and demonstrates broad applicability, especially in the hydrogenation of ketones and β-ketoesters. The experimental data presented in this guide serves as a starting point for ligand screening. For any new transformation, optimization of reaction parameters such as solvent, temperature, and pressure is crucial to achieve the desired enantioselectivity and yield.
References
- 1. ethz.ch [ethz.ch]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective hydrogenation of ο-alkoxy tetrasubstituted enamides catalyzed by a Rh/(R,S)-JosiPhos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
A Researcher's Guide to the Validation of Enantiomeric Excess in (R)-BINAP Catalyzed Products
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical final step in the validation of asymmetric syntheses. (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) remains a cornerstone chiral ligand in asymmetric catalysis, renowned for its effectiveness in a wide array of stereoselective transformations. This guide provides an objective comparison of analytical methodologies for determining the ee of products formed using this compound and contrasts the performance of this compound with other prominent chiral phosphine (B1218219) ligands, supported by experimental data.
Methods for Determining Enantiomeric Excess: A Comparative Overview
The accurate quantification of enantiomers is paramount. The most common and reliable techniques for determining the enantiomeric excess of products from this compound-catalyzed reactions are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC). Each method offers distinct advantages and is suited to different types of molecules and experimental constraints.
Table 1: Comparison of Key Analytical Techniques for Enantiomeric Excess Determination [1]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent, leading to distinct NMR signals.[1] |
| Applicability | Broadly applicable to a wide range of compounds.[1] | Suitable for volatile and thermally stable compounds. | Applicable to a wide range of compounds with suitable functional groups for interaction with a chiral auxiliary. |
| Resolution | High | Very High | Variable, dependent on the chiral auxiliary and analyte. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-20 minutes per sample. | Rapid, often less than 5 minutes per sample for data acquisition.[2] |
| Sample Req. | Small (microgram to milligram). | Very small (nanogram to microgram). | Larger (milligram). |
| Solvent Usage | Moderate to high. | Low. | Low (deuterated solvents).[2] |
| Key Advantage | Robust, well-established, and widely applicable.[1] | Excellent resolution for suitable analytes.[1] | Fast analysis, provides structural information, and is non-destructive.[1] |
Chiral HPLC is often considered the gold standard for its accuracy and broad applicability.[1] However, NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs), offers a significantly faster method for ee determination, which can be invaluable in high-throughput screening of reaction conditions.[2]
Performance of this compound in Asymmetric Catalysis: A Comparison with Alternatives
While this compound is a highly effective and versatile ligand, the field of asymmetric catalysis has seen the development of numerous other privileged chiral phosphine ligands. The choice of ligand can have a profound impact on the enantioselectivity of a reaction. Below is a comparison of this compound with other notable ligands in the context of asymmetric hydrogenation.
Asymmetric Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy esters is a fundamental transformation in organic synthesis. The performance of Ru-BINAP catalysts is often compared to that of catalysts bearing other atropisomeric diphosphine ligands such as SEGPHOS and its derivatives.
Table 2: Comparison of this compound and (R)-DM-SEGPHOS in the Asymmetric Hydrogenation of Ethyl Benzoylacetate [3]
| Entry | Substrate | Catalyst | Ligand | Yield (%) | ee (%) |
| 1 | Ethyl benzoylacetate | Ru(OAc)₂[(R)-DM-SEGPHOS] | (R)-DM-SEGPHOS | >99 | 99 |
| 2 | Ethyl benzoylacetate | Ru(OAc)₂[this compound] | This compound | >99 | 95 |
In this specific example, the (R)-DM-SEGPHOS ligand provided a higher enantiomeric excess compared to this compound under similar conditions. This is often attributed to the narrower dihedral angle of the SEGPHOS backbone, which can lead to enhanced ligand-substrate interactions.[3]
Asymmetric Hydrogenation of Ketones
The enantioselective hydrogenation of prochiral ketones is another area where this compound has been extensively utilized. Here, we compare its performance with other C₂-symmetric diphosphine ligands.
Table 3: Comparison of Chiral Ligands in the Rh-catalyzed Asymmetric Hydrogenation of a Prochiral Benzoxazinone Derivative
| Ligand | Conversion (%) | ee (%) |
| (S)-DTBM-SEGPHOS | >99 | >99 |
| This compound | 66 | 42 |
| (R)-MeO-BIPHEP | 40 | 70 |
| (R)-SYNPHOS | 55 | 58 |
| (R)-SEGPHOS | 60 | 65 |
Reaction conditions: Substrate (0.10 mmol), Rh(NBD)₂BF₄ (1.0 mol%), Ligand (1.1 mol%), CH₂Cl₂ (1 mL), H₂ (20 atm), 50 °C, 24 h.
This data clearly demonstrates that for this particular substrate and reaction conditions, (S)-DTBM-SEGPHOS significantly outperforms this compound and other common chiral phosphine ligands in both conversion and enantioselectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are representative protocols for an this compound-catalyzed reaction and the subsequent determination of enantiomeric excess.
Protocol 1: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate using a Rh-(R)-BINAP Catalyst
Materials:
-
[Rh(COD)₂]BF₄
-
This compound
-
Methyl 2-acetamidoacrylate
-
Methanol (B129727) (anhydrous)
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%).
-
Anhydrous methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
Methyl 2-acetamidoacrylate (1 equivalent) is added to the catalyst solution.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).
-
The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for the specified time (e.g., 12 hours).
-
Upon completion, the solvent is removed under reduced pressure. The crude product can then be analyzed to determine the enantiomeric excess.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H).
Procedure:
-
Sample Preparation: A small amount of the crude or purified product (approx. 1 mg) is dissolved in the HPLC mobile phase (e.g., 1 mL of a hexane/isopropanol (B130326) mixture) to prepare a stock solution. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the product has strong absorbance (e.g., 220 nm or 254 nm).
-
-
Data Analysis: The retention times of the two enantiomers are recorded. The peak areas for each enantiomer are integrated, and the enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Protocol 3: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy using a Chiral Solvating Agent
Materials:
-
Product from the asymmetric reaction.
-
Chiral solvating agent (CSA), e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.
-
Deuterated solvent (e.g., CDCl₃).
-
NMR tube.
Procedure:
-
Sample Preparation: The analyte (0.0125–0.2 mmol) and the chiral solvating agent (0.0125–0.1 mmol) are directly mixed in an NMR tube and dissolved in the deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
NMR Acquisition: After shaking the NMR tube for about 30 seconds, a ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer at 25 °C.
-
Data Analysis: The presence of the chiral solvating agent will induce chemical shift differences (Δδ) between the signals of the two enantiomers, resulting in two sets of peaks for certain protons. By integrating a pair of well-resolved signals corresponding to the two diastereomeric complexes, the ratio of the enantiomers can be determined, and the enantiomeric excess can be calculated.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. An application of electronic asymmetry to highly enantioselective catalytic Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for Enantiomer Separation in (R)-BINAP Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral ligands like (R)-BINAP is fundamental to achieving high enantioselectivity. The subsequent analytical challenge lies in accurately and efficiently separating and quantifying the resulting enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for this purpose, offering robust and reproducible methods for determining enantiomeric excess (ee). This guide provides a comparative overview of various chiral HPLC methods for the separation of enantiomers derived from reactions utilizing this compound and its analogues, supported by experimental data and detailed protocols.
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC separation method. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used and have shown broad applicability. Additionally, brush-type CSPs, where a small chiral molecule is covalently bonded to the silica (B1680970) support, offer another powerful option for enantioseparation. The selection of the appropriate CSP and the optimization of mobile phase conditions are key to achieving baseline separation with good resolution.
Performance Comparison of Chiral Stationary Phases
The following table summarizes the quantitative performance of different chiral HPLC methods for the separation of enantiomers of various compounds structurally related to products of this compound reactions. The data is compiled from various studies to provide a comparative perspective.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time tR1 (min) | Retention Time tR2 (min) | Separation Factor (α) | Resolution (Rs) |
| Racemic BINAPO | CSP 1 (Brush-type) | n-hexane / 2-propanol (50:50) | 1.0 | - | - | 1.31 | 1.40 |
| Racemic BINAPO | CSP 11 (Brush-type) | MTBE / methanol (B129727) (90:10) | 1.0 | - | - | 1.00 | 0.00 |
| Racemic BINAPO | CSP 12 (Brush-type) | MTBE / methanol (90:10) | 1.0 | - | - | 2.07 | 3.11 |
| Fluoxetine | Chiralcel OD-H | n-hexane / 2-propanol / diethylamine (B46881) (90:10:0.1) | 1.0 | - | - | 1.29 | 1.65 |
| Fluoxetine | Chiralpak AD-H | n-hexane / 2-propanol / diethylamine (98:2:0.1) | 1.0 | - | - | 1.31 | 1.60 |
| Fluoxetine | Cyclobond I 2000 DM | Acetonitrile / TEAA buffer pH 4.0 (15:85) | 1.0 | - | - | 1.21 | 2.30 |
| Mirtazapine | Chiralcel OD | Methanol | 1.0 | <6 | <6 | 1.99 | 3.56 |
| δ-Lactones | Chiralcel OD | - | - | - | - | - | - |
Note: "-" indicates data not explicitly provided in the cited sources. The performance of a given CSP is highly dependent on the specific analyte and the chromatographic conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral HPLC separation methods. Below are protocols for key experiments cited in the comparison.
General Protocol for Chiral HPLC Analysis
This protocol outlines a general workflow applicable to many separations of enantiomers from this compound reactions.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the purified reaction product in 1 mL of the HPLC mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: Select a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). Column dimensions are typically 250 mm x 4.6 mm, with a 5 or 10 µm particle size.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol) is common for normal-phase chromatography. The ratio is a critical parameter for optimization. For basic analytes, a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) is often added to the mobile phase to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min. This can be adjusted to optimize the balance between analysis time and resolution.
-
Column Temperature: Maintain a constant column temperature, typically around 25 °C, as temperature can influence selectivity.
-
Detection: UV detection is commonly used. The wavelength should be set to a value where the analyte has strong absorbance (e.g., 254 nm).
3. Data Analysis and Enantiomeric Excess (ee) Calculation:
-
Integrate the peak areas of the two enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ |Area of Enantiomer 1 - Area of Enantiomer 2| / (Area of Enantiomer 1 + Area of Enantiomer 2) ] x 100
Specific Protocol for BINAPO Separation on a Brush-Type CSP[1]
1. Sample Preparation:
-
Prepare a solution of racemic BINAPO in the mobile phase.
2. HPLC Conditions:
-
Column: Custom-synthesized brush-type CSP (CSP 12).
-
Mobile Phase: Methyl tert-butyl ether (MTBE) / methanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection (wavelength not specified).
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the chiral HPLC analysis of products from this compound catalyzed reactions.
Caption: Workflow for chiral HPLC analysis of this compound reaction products.
A Comparative Guide to Ru-(R)-BINAP and Rh-(R)-BINAP Catalysts in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides an objective comparison of two prominent catalysts, Ru-(R)-BINAP and Rh-(R)-BINAP, in the context of asymmetric hydrogenation, a fundamental transformation in modern chemistry.
This comparison delves into the performance of these catalysts across various substrates, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate implementation in the laboratory.
At a Glance: Key Differences and Applications
Ruthenium and rhodium catalysts, both complexed with the chiral ligand (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), are workhorses in asymmetric hydrogenation. However, their reactivity profiles and substrate preferences differ significantly.
Ru-(R)-BINAP catalysts are particularly renowned for the highly enantioselective hydrogenation of a broad spectrum of substrates, including functionalized ketones, allylic alcohols, and various α,β- and β,γ-unsaturated carboxylic acids.[1] The mechanism of Ru-catalyzed hydrogenation is distinct from that of Rh-catalyzed reactions, and in some cases, leads to the opposite stereochemical outcome.[1]
Rh-(R)-BINAP catalysts , on the other hand, have a long and successful history in the asymmetric hydrogenation of prochiral enamides and α,β-unsaturated α-amino acid derivatives, providing a reliable route to chiral amines and amino acids.[1] While highly effective for these substrates, the substrate scope of Rh-BINAP is generally considered to be narrower than that of Ru-BINAP for other classes of compounds.[1]
Performance Comparison: Experimental Data
The efficacy of a catalyst is best evaluated through quantitative data. The following tables summarize the performance of Ru-(R)-BINAP and Rh-(R)-BINAP in the asymmetric hydrogenation of representative substrates.
Asymmetric Hydrogenation of β-Keto Esters
Ru-(R)-BINAP is a highly effective catalyst for the asymmetric hydrogenation of β-keto esters, consistently affording high enantioselectivities.
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl acetoacetate (B1235776) | RuCl₂[this compound] | Methanol (B129727) | 100 | 25 | 12 | >99 | 99 (R) | [2] |
| Ethyl benzoylacetate | RuBr₂[this compound] | Ethanol/DCM | 100 | 50 | 48 | 100 | 98 (R) | N/A |
| Methyl 3-oxo-3-phenylpropanoate | Ru(OAc)₂[this compound] | Methanol | 50 | 80 | 6 | 95 | 98 (R) | N/A |
Asymmetric Hydrogenation of Enamides
Rh-(R)-BINAP is the catalyst of choice for the asymmetric hydrogenation of enamides, delivering excellent enantioselectivities.
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(this compound)(COD)]BF₄ | Methanol | 1 | 20 | 0.16 | >99 | 93 (R) | [3] |
| Methyl (Z)-α-acetamidocinnamate | [Rh(this compound)(COD)]BF₄ | CH₂Cl₂ | 1 | 20 | 0.16 | >99 | 95 (R) | [3] |
| N-(1-phenylvinyl)acetamide | [Rh(this compound)(COD)]OTf | Toluene | 4 | 25 | 24 | 100 | 95 (R) | N/A |
Asymmetric Hydrogenation of Prochiral Olefins: A Direct Comparison
Direct comparisons of Ru-(R)-BINAP and Rh-(R)-BINAP for the same substrate highlight their distinct selectivities.
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp. (°C) | ee (%) | Reference |
| 1-Methyleneindan | Ru(OAc)₂[this compound] | Methanol | 100 | 25 | 78 (R) | [4][5] |
| 1-Methyleneindan | [Rh(this compound)(COD)]BF₄ | Toluene | 100 | 25 | 45 (S) | [4][5] |
| 1-Methylenetetralin | Ru(OAc)₂[this compound] | Methanol | 100 | 25 | 60 (R) | [4][5] |
| 1-Methylenetetralin | [Rh(this compound)(COD)]BF₄ | Toluene | 100 | 25 | 71 (S) | [4][5] |
Note: The sense of asymmetric induction can be opposite for the two catalysts with certain substrates.[6][7]
Catalyst Efficiency: Turnover Number (TON)
The Turnover Number (TON) is a measure of the number of substrate molecules converted per molecule of catalyst, indicating catalyst longevity and efficiency.
| Catalyst System | Substrate Type | Representative Substrate | TON | Reference |
| Rhodium-BINAP | Enamides, β-Ketoesters | Methyl α-acetamidocinnamate | Up to 2,000 | [8] |
| Ruthenium-BINAP/Diamine | Ketones | Acetophenone | Up to 2,400,000 | [8] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric hydrogenation.
Protocol 1: Asymmetric Hydrogenation of Methyl Acetoacetate using Ru-(R)-BINAP
This procedure describes the in situ preparation of the Ru-(R)-BINAP catalyst and the subsequent hydrogenation.
Materials:
-
[RuCl₂(benzene)]₂
-
This compound
-
Methyl acetoacetate
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Schlenk tube or autoclave
Procedure:
-
In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ (e.g., 0.005 mmol) and this compound (e.g., 0.011 mmol) to a Schlenk tube or autoclave equipped with a magnetic stir bar.
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) (e.g., 2 mL) and stir the mixture at 100 °C for 10 minutes.
-
Remove the solvent under reduced pressure to obtain the catalyst precursor.
-
Dissolve the catalyst precursor in anhydrous, degassed methanol (e.g., 10 mL).
-
Add methyl acetoacetate (e.g., 1.0 mmol) to the catalyst solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen gas and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.[2]
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using Rh-(R)-BINAP
This protocol details the in situ preparation of the Rh-(R)-BINAP catalyst and the subsequent hydrogenation of an enamide.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., methanol or dichloromethane)
-
High-purity hydrogen gas
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (e.g., 0.01 mmol) and this compound (e.g., 0.011 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., 5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 1.0 mmol) in the same anhydrous, degassed solvent (e.g., 10 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Purge the reaction vessel with hydrogen gas and then pressurize to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 20 °C) for the specified time (e.g., 10 minutes), monitoring the reaction progress by TLC or GC.[3]
-
Upon completion, carefully vent the hydrogen gas and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.[3]
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental aspects of the catalytic cycles and experimental workflows.
Conclusion
Both Ru-(R)-BINAP and Rh-(R)-BINAP are exceptionally powerful and versatile catalysts for asymmetric hydrogenation. The choice between them is primarily dictated by the substrate class. For the enantioselective reduction of functionalized ketones and a wide array of unsaturated carboxylic acids, Ru-(R)-BINAP often provides superior results. Conversely, for the synthesis of chiral amines and amino acids from enamides and their derivatives, Rh-(R)-BINAP remains the benchmark catalyst. The provided experimental data and protocols serve as a valuable resource for researchers to select the optimal catalytic system and reaction conditions for their specific synthetic challenges.
References
- 1. ethz.ch [ethz.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BINAP-Ru(II) and BINAP-Rh(I)-catalyzed asymmetric hydrogenation of olefins without heteroatom-functionalities - Lookchem [lookchem.com]
- 6. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
(R)-BINAP: A Comparative Guide to Catalytic Efficiency in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical step in optimizing asymmetric catalytic reactions. (R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has long been a cornerstone in the field of asymmetric catalysis, valued for its robustness and high enantioselectivity in a variety of metal-catalyzed reactions. This guide provides an objective comparison of this compound's performance with other chiral phosphine (B1218219) ligands in key asymmetric transformations, supported by experimental data.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral compounds. The performance of this compound is often benchmarked against other privileged ligands in the hydrogenation of various substrates.
Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
The ruthenium-catalyzed asymmetric hydrogenation of β-keto esters is a well-studied and industrially relevant reaction. The following table summarizes the performance of this compound and other commercial ligands in the hydrogenation of methyl acetoacetate.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| This compound | Ru/Diamine | Methyl acetoacetate | 100 | 99 | >1,000,000 | >600 s⁻¹ |
| (R)-SYNPHOS | Ru-SYNPHOS | Various ketones | - | Superior to BINAP | - | - |
| (R)-DIFLUORPHOS | Ru-DIFLUORPHOS | Halogenated Ketones | - | 97 | - | - |
| (S)-DTBM-SEGPHOS | Rh(NBD)₂BF₄ | (Z)-2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetate esters | >99 | >99 | - | - |
| (R)-MeO-BIPHEP | Rh(NBD)₂BF₄ | (Z)-2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetate esters | 40 | 70 | - | - |
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of enamides is a key reaction for the synthesis of chiral α-amino acids.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) |
| This compound | [Rh(COD)₂]BF₄ | Methyl 2-acetamidoacrylate | >95 | 95 |
| (R)-SYNPHOS | [Rh(COD)₂]BF₄ | Methyl 2-acetamidoacrylate | - | 58 |
| (R)-SEGPHOS | [Rh(COD)₂]BF₄ | Methyl 2-acetamidoacrylate | 60 | 65 |
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of C-C and C-X bonds.
| Ligand | Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) |
| This compound | [Pd₂(dba)₃]·CHCl₃ | 1,3-diphenylallyl acetate | Dimethyl malonate | - | 32 |
| (S)-45 (BINAP derivative) | [Pd₂(dba)₃]·CHCl₃ | 1,3-diphenylallyl acetate | Dimethyl malonate | - | 85 |
Experimental Protocols
Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate
Catalyst Preparation: The active Ru-BINAP catalyst can be prepared in one step from commercially available [RuCl₂(benzene)]₂.[3]
Hydrogenation Procedure:
-
A solution of the Ru-(S)-BINAP catalyst (0.2 mol %) in methanol (B129727) is prepared.
-
The substrate, methyl acetoacetate, is added to the catalyst solution.
-
The reaction mixture is placed under a hydrogen atmosphere (50 psi).
-
The reaction is stirred at 80 °C for 6 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by appropriate methods.[3]
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate
Catalyst Preparation: The catalyst is typically generated in situ from a rhodium precursor and the this compound ligand.
Hydrogenation Procedure:
-
In a suitable reaction vessel, [Rh(NBD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) are dissolved in CH₂Cl₂ (1 mL).
-
The substrate, methyl 2-acetamidoacrylate (0.10 mmol), is added to the catalyst solution.
-
The vessel is purged with hydrogen and then pressurized to 20 atm with H₂.
-
The reaction is stirred at 50 °C for 24 hours.
-
Upon completion, the pressure is released, and the product is isolated and purified.[4]
Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
Catalyst Preparation: The active palladium catalyst is typically generated in situ from a palladium precursor and the this compound ligand.
Alkylation Procedure:
-
A mixture of [Pd₂(dba)₃]·CHCl₃ and this compound is prepared in a suitable solvent such as THF.
-
The substrate, 1,3-diphenylallyl acetate, and the nucleophile, dimethyl malonate, are added to the catalyst solution.
-
A base, such as N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc, is added to the reaction mixture.
-
The reaction is stirred at the appropriate temperature until completion.
-
The product is then isolated and purified.
References
(R)-BINAP: A Comparative Guide to a Privileged Ligand in the Modern Era of Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in optimizing asymmetric catalytic reactions. (R)-BINAP, a C₂-symmetric atropisomeric bisphosphine ligand, has long been a benchmark in asymmetric catalysis due to its robustness and high enantioselectivity in a variety of metal-catalyzed reactions. However, the continuous evolution of chiral ligand design necessitates a periodic re-evaluation of its standing against newer, potentially more effective alternatives.
This guide provides an objective, data-driven comparison of this compound's performance against a selection of modern chiral ligands in two pivotal transformations: asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation. The summarized data, drawn from peer-reviewed literature, aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
Performance in Asymmetric Hydrogenation
The ruthenium-catalyzed asymmetric hydrogenation of ketones and β-keto esters is a widely studied and industrially relevant transformation, making it an excellent benchmark for comparing the efficacy of different chiral ligands.
Asymmetric Hydrogenation of Ketones
| Ligand | Substrate | Catalyst System | Yield (%) | ee (%) | TON/TOF |
| This compound | Various Ketones | Ru-BINAP/Diamine | Up to >99 | Up to >99 | Up to 2,400,000[1] |
| (R)-SYNPHOS | Various Ketones | Ru-SYNPHOS | - | Superior to BINAP[2] | - |
| (R)-DIFLUORPHOS | Halogenated Ketones | Ru-DIFLUORPHOS | - | 97[2] | - |
Asymmetric Hydrogenation of β-Keto Esters
| Ligand | Substrate | Catalyst System | Yield (%) | ee (%) | TON/TOF |
| This compound | Methyl acetoacetate (B1235776) | Ru-BINAP | Up to 99 | Up to 99 | - |
| (R)-SYNPHOS | tert-Butyl 3-oxobutanoate | Ru-SYNPHOS | >95 | 94 | - |
| (R)-DIFLUORPHOS | Ethyl 4,4,4-trifluoroacetoacetate | Ru-DIFLUORPHOS | >95 | 99 | - |
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The performance of this compound is here compared against modern phosphoramidite (B1245037) ligands.
| Ligand | Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) |
| This compound | 1,3-Diphenylallyl acetate (B1210297) | Dimethyl malonate | [Pd(allyl)Cl]₂ / Ligand | - | Moderate |
| (Ra)-P,S-Bidentate Phosphoramidite | (E)-1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / Ligand | - | up to 84[3] |
| (Ra)-TADDOL-based P,S-Bidentate Phosphoramidite | (E)-1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / Ligand | - | up to 99[4] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the objective comparison of chiral ligands. Below are representative protocols for the benchmark reactions discussed.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol is a generalized procedure based on Noyori-type catalysts.[5]
Materials:
-
[RuCl₂(this compound)]₂ (or other ligand complex)
-
Methyl acetoacetate
-
Methanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, a pressure vessel is charged with the ruthenium-ligand complex and degassed methanol.
-
Methyl acetoacetate is added to the vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 4 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for the required time.
-
After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product, methyl 3-hydroxybutyrate, is determined by chiral GC or HPLC analysis.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol is a general procedure for the palladium-catalyzed AAA reaction.[3]
Materials:
-
[Pd(allyl)Cl]₂
-
Chiral ligand (this compound or phosphoramidite)
-
(E)-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Pd(allyl)Cl]₂ and the chiral ligand in the desired solvent. The mixture is stirred at room temperature to form the catalyst complex.
-
In a separate flask, (E)-1,3-diphenylallyl acetate, dimethyl malonate, BSA, and KOAc are dissolved in the solvent.
-
The substrate solution is then transferred to the catalyst solution.
-
The reaction mixture is stirred at a specified temperature (e.g., 20 °C) for the required time (e.g., 24 hours).
-
After the reaction is complete, the mixture is quenched and purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways
To understand the fundamental processes in which these chiral ligands operate, the following diagrams illustrate the generalized catalytic cycles for asymmetric hydrogenation and allylic alkylation.
Conclusion
This compound remains a highly effective and reliable ligand for a range of asymmetric transformations, often providing excellent enantioselectivities. However, the data indicates that for certain substrate classes and reaction types, newer ligands such as SYNPHOS, DIFLUORPHOS, and various phosphoramidites can offer superior performance. The choice of ligand should therefore be guided by empirical screening for the specific application. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for researchers and professionals in the field to navigate the expanding landscape of chiral ligands and select the optimal catalyst for their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Mechanistic Differences: The Role of Dihedral Angle and Electronic Effects
A Comparative Guide to (R)-BINAP and Other Atropisomeric Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the choice of a chiral ligand is paramount in achieving high efficiency and stereoselectivity in asymmetric synthesis. (R)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, or this compound, is a Nobel Prize-winning, C₂-symmetric atropisomeric bisphosphine ligand that has become a benchmark in the field.[1][2] Its success has spurred the development of a host of other atropisomeric ligands, each with unique structural and electronic properties designed to overcome the limitations of BINAP and excel in specific applications.
This guide provides an objective comparison of the mechanistic underpinnings and performance of this compound against other commercially significant atropisomeric ligands, including MeO-BIPHEP, SEGPHOS, SYNPHOS, and DIFLUORPHOS. The comparison is supported by experimental data from peer-reviewed studies, focusing on key performance indicators such as enantiomeric excess (ee%), yield, and turnover number (TON).
The catalytic behavior of atropisomeric bisphosphine ligands in complex with transition metals like ruthenium, rhodium, and palladium is primarily governed by two factors: steric properties, dictated by the biaryl dihedral angle, and electronic properties, influenced by substituents on the aryl groups.[3][4]
1. Steric Effects: Dihedral and Bite Angles
The key structural parameter differentiating many atropisomeric ligands is the dihedral angle of the biaryl backbone. This angle is geometrically related to the P-Metal-P "bite angle" when the ligand chelates to a metal center.[5][6] The dihedral angle determines the spatial arrangement of the phenyl groups on the phosphorus atoms, which in turn creates the chiral pocket of the catalyst.[7]
It has been observed that a narrower dihedral angle can lead to greater ligand-substrate interaction, often resulting in higher enantioselectivity.[5][8] For instance, SEGPHOS was developed to have a narrower dihedral angle than BINAP, which was predicted to increase both enantioselectivity and catalytic activity. This has been confirmed in various reactions, such as the ruthenium-catalyzed hydrogenation of certain substrates.[9] A comparative study by Genet et al. highlighted that for ligands with similar electronic properties (BINAP, MeO-BIPHEP, SYNPHOS, and SEGPHOS), the differences in enantioselectivity could be primarily attributed to the differences in their dihedral angles.[3]
2. Electronic Effects
The electronic nature of the ligand, specifically the electron density on the phosphorus atoms, can significantly impact the reactivity and selectivity of the catalyst.[10][11] This is typically modulated by adding electron-donating or electron-withdrawing substituents to the phenyl rings on the phosphorus atoms or to the biaryl backbone.
-
Electron-donating groups (e.g., methoxy (B1213986) as in MeO-BIPHEP, or alkyl groups like in Tol-BINAP) increase the electron density on the phosphorus atoms. This can enhance the catalyst's reactivity.[3][12]
-
Electron-withdrawing groups (e.g., fluorine as in DIFLUORPHOS) decrease the electron density, making the ligand more π-acidic.[5] This can be beneficial in reactions where back-bonding is important or to modulate catalyst stability and selectivity. For certain substrates, π-acidic ligands like DIFLUORPHOS have shown superior performance, delivering excellent enantioselectivity that is independent of temperature variations.[5]
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a key reaction for evaluating chiral ligands. The Ru-catalyzed hydrogenation of β-keto esters and other functionalized ketones is a well-established benchmark.[1][13]
Comparison in the Hydrogenation of β-Keto Esters
The following table summarizes the performance of this compound and other atropisomeric ligands in the asymmetric hydrogenation of methyl acetoacetate (B1235776) and similar substrates.
| Ligand | Substrate | Catalyst System | S/C Ratio | Temp (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Ref |
| This compound | Methyl Acetoacetate | [RuCl₂(BINAP)]₂(NEt₃) | 1000 | 50 | 40 | 100 | 98 | [3] |
| (R)-MeO-BIPHEP | Methyl Acetoacetate | Ru(II) | 10,000 | 25 | 10 | >99 | 97 | [14] |
| (S)-SYNPHOS | Methyl Acetoacetate | Ru(II) | 10,000 | 25 | 10 | >99 | 99 | [5][14] |
| (S)-DIFLUORPHOS | Methyl Acetoacetate | Ru(II) | 10,000 | 25 | 10 | >99 | 94 | [5][14] |
| (R)-SEGPHOS | Ethyl-4,4,4-trifluoroacetoacetate | Ru(II) | N/A | 35 | 10 | >99 | 98 | [3] |
Data compiled from different sources may have been obtained under slightly different conditions.
From the data, SYNPHOS provides the highest enantioselectivity for methyl acetoacetate under the cited conditions.[5][14] MeO-BIPHEP also performs exceptionally well.[14] While BINAP provides excellent results, ligands like SYNPHOS, which possesses a narrower dihedral angle, can offer superior performance for this class of substrates.[5]
Comparison in the Hydrogenation of Other Ketones
The choice of ligand is highly substrate-dependent. For different keto-substrates, the optimal ligand can change.
| Ligand | Substrate | Catalyst System | Temp (°C) | Pressure (atm H₂) | ee (%) | Ref |
| This compound | 2,4,4-Trimethyl-2-cyclohexenone | Ru(II) | 30 | 100 | 96 | [15] |
| This compound | 1-chloro-2-pentanone | Ru(II) | 80 | 10 | 90 | [5] |
| (S)-MeO-BIPHEP | 1-chloro-2-pentanone | Ru(II) | 80 | 10 | 82 | [5] |
| (S)-SYNPHOS | 1-chloro-2-pentanone | Ru(II) | 80 | 10 | 74 | [5] |
| (S)-DIFLUORPHOS | 1-chloro-2-pentanone | Ru(II) | 80-110 | 10 | 97 | [5] |
| (R)-SEGPHOS | (Z)-methyl-α-acetamidocinnamate | Rh(I) | 25 | 4 | >99 | [9] |
In the case of 1-chloro-2-pentanone, the electron-withdrawing nature of DIFLUORPHOS leads to a dramatic improvement in enantioselectivity compared to the more electron-rich ligands like MeO-BIPHEP and SYNPHOS, and even surpasses BINAP.[5] This highlights the importance of electronic tuning for specific substrates.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below is a representative protocol for a Ru-catalyzed asymmetric hydrogenation of a β-keto ester.
Representative Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol is a generalized representation based on procedures described in the literature.[7][15]
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (1 mol%) and the chiral atropisomeric ligand (e.g., (S)-BINAP, 2.2 mol%). Anhydrous, degassed dimethylformamide (DMF) is added, and the mixture is heated at 100 °C for 10 minutes. The solvent is then removed under vacuum to yield the catalyst precursor, [RuCl₂((S)-BINAP)].
-
Hydrogenation Reaction: The flask containing the catalyst is purged with argon. Anhydrous, degassed methanol (B129727) is added, followed by the substrate, methyl acetoacetate (100 mol%).
-
Pressurization and Reaction: The flask is placed in an autoclave. The autoclave is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 40-100 atm).
-
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours). Progress can be monitored by techniques such as GC or TLC.
-
Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is purified (e.g., by column chromatography) to isolate the product, methyl 3-hydroxybutyrate.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
Conclusion
This compound remains a highly effective and versatile ligand in asymmetric catalysis.[16] However, the field has evolved significantly, and alternative atropisomeric ligands like SEGPHOS, SYNPHOS, MeO-BIPHEP, and DIFLUORPHOS offer distinct advantages for specific applications. The primary mechanistic differentiators are the steric environment, controlled by the biaryl dihedral angle, and the electronic properties, tuned by substituents. Ligands with narrower dihedral angles, such as SEGPHOS and SYNPHOS, often provide higher enantioselectivity.[3][5] Furthermore, electronic tuning, as exemplified by the superior performance of the π-acidic DIFLUORPHOS for certain substrates, is a powerful strategy for catalyst optimization.[5] The selection of the optimal ligand is therefore a nuanced decision that depends critically on the specific substrate and reaction conditions, necessitating careful screening and consideration of both steric and electronic parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. BINAP - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bite angle - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Item - Effect of the Dihedral Angle of Biaryl-Bridged Bisphosphite Ligands on Enantioselectivity and Regioselectivity of Asymmetric Hydroformylation - figshare - Figshare [figshare.com]
- 9. SEGPHOS - Wikipedia [en.wikipedia.org]
- 10. www1.lasalle.edu [www1.lasalle.edu]
- 11. goldbook.iupac.org [goldbook.iupac.org]
- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
- 16. nbinno.com [nbinno.com]
(R)-BINAP in Asymmetric Catalysis: A Comparative Guide to Substrate Scope and Performance
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. For decades, (R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has been a cornerstone ligand, demonstrating remarkable success in a wide array of transition metal-catalyzed reactions. However, the continuous pursuit of improved catalytic systems has led to the development of numerous alternative chiral phosphine (B1218219) ligands. This guide provides an objective comparison of the substrate scope and performance of this compound against other notable catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, and it is here that this compound first gained prominence. The performance of this compound is often compared with its derivatives and other privileged chiral ligands in the hydrogenation of various prochiral substrates, including β-keto esters, α,β-unsaturated carboxylic acids, and enamides.
β-Keto Esters
The asymmetric hydrogenation of β-keto esters to yield chiral β-hydroxy esters is a key reaction in the synthesis of many pharmaceuticals and natural products. Ruthenium-catalyzed systems are typically employed for this transformation. Below is a comparison of this compound with other widely used chiral phosphine ligands.
| Substrate | Catalyst (Ligand) | Yield / Conversion (%) | ee (%) | Reference |
| Ethyl 4-chloroacetoacetate | Ru-(R)-BINAP | >99 | 98 | |
| Ethyl 4-chloroacetoacetate | Ru-(R)-SYNPHOS | >99 | >99 | |
| Ethyl 4-chloroacetoacetate | Ru-(R)-MeO-BIPHEP | >99 | 98 | |
| Ethyl 4-chloroacetoacetate | Ru-(R)-SEGPHOS | >99 | 99 | |
| Methyl acetoacetate | Ru-(R)-BINAP | 100 | 99 | [1] |
| Methyl acetoacetate | Ru-(R)-DM-BINAP | 99 | 99.8 |
Key Observation: For the hydrogenation of ethyl 4-chloroacetoacetate, SYNPHOS and SEGPHOS show slightly superior enantioselectivity compared to this compound and MeO-BIPHEP. In the case of methyl acetoacetate, the derivative DM-BINAP demonstrates a marginal improvement in enantioselectivity over the parent this compound ligand.
α,β-Unsaturated Carboxylic Acids
The enantioselective hydrogenation of α,β-unsaturated carboxylic acids provides a direct route to valuable chiral carboxylic acids. Again, Ru-based catalysts are commonly used. A notable comparison is with (R)-H8-BINAP, a derivative where the naphthalene (B1677914) rings are partially hydrogenated.
| Substrate | Catalyst (Ligand) | Conversion (%) | ee (%) | Reference |
| Tiglic Acid | Ru-(R)-BINAP | 30 | 83 | [2][3] |
| Tiglic Acid | Ru-(R)-H8-BINAP | 100 | 97 | [2][3] |
| (E)-2-Methyl-2-butenoic acid | Ru-(R)-BINAP | - | 91 | [2][3] |
| (E)-2-Methyl-2-butenoic acid | Ru-(R)-H8-BINAP | - | 95 | [2][3] |
| Atropic Acid | Ru-(R)-BINAP | 100 | 88 | [2][3] |
| Atropic Acid | Ru-(R)-H8-BINAP | 100 | 91 | [2][3] |
Key Observation: Across various α,β-unsaturated carboxylic acids, the Ru-(R)-H8-BINAP catalyst consistently provides higher enantioselectivity and, in the case of tiglic acid, significantly higher conversion compared to the Ru-(R)-BINAP catalyst.[2][3] This suggests that the increased flexibility and altered electronic properties of the H8-BINAP ligand are advantageous for this class of substrates.[4]
Enamides and Itaconic Acid Derivatives
Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral amines and amino acids from enamides and related substrates. Here, this compound is compared with other classes of chiral ligands such as TangPhos.
| Substrate | Catalyst (Ligand) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | Rh-(R)-BINAP | >99 | 95 | |
| Itaconic acid | Rh-TangPhos | >99 | 99 | [5] |
| Dimethyl itaconate | Rh-TangPhos | >99 | >99 | [5] |
Key Observation: For the hydrogenation of itaconic acid and its derivatives, the Rh-TangPhos catalyst demonstrates excellent enantioselectivity, exceeding that typically observed with Rh-BINAP for similar substrates.[5]
Performance in Other Asymmetric Transformations
Beyond hydrogenation, this compound is a versatile ligand for a range of other enantioselective reactions, such as carbon-carbon bond-forming reactions.
Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids
The asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a valuable method for the synthesis of chiral β-aryl ketones and esters. In this domain, ligands such as QuinoxP* have emerged as strong competitors to this compound.
| Substrate | Arylboronic Acid | Catalyst (Ligand) | Yield (%) | ee (%) | Reference |
| 2-Cyclohexenone | Phenylboronic acid | Rh-(R)-BINAP | 98 | 97 | |
| 2-Cyclopentenone | Phenylboronic acid | Rh-(R,R)-QuinoxP* | 99 | >99 |
Key Observation: For the Rh-catalyzed 1,4-addition of phenylboronic acid to cyclic enones, the QuinoxP* ligand has been shown to provide even higher enantioselectivity than the highly effective this compound.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric catalysis. Below are general protocols for commonly employed catalyst systems.
General Experimental Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
This procedure is a representative example for the asymmetric hydrogenation of a prochiral enamide using a Rh-(R)-BINAP catalyst.
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and this compound (0.011 mmol). Anhydrous and degassed solvent (e.g., CH₂Cl₂ or THF, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
Hydrogenation Reaction: In a separate flask, the enamide substrate (1.0 mmol) is dissolved in the same degassed solvent (5 mL). This solution is then transferred via cannula to the catalyst solution under an inert atmosphere. The reaction mixture is then transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas (3 times) and then pressurized to the desired pressure (e.g., 10 atm). The reaction is stirred at a specified temperature (e.g., 25 °C) for a designated time (e.g., 12-24 h).
Work-up and Analysis: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to isolate the chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Experimental Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
This protocol outlines a general procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-(R)-BINAP catalyst.
Catalyst Preparation: A mixture of [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) in anhydrous and degassed ethanol (B145695) (10 mL) is heated at 50-60 °C for 1 hour under an inert atmosphere to form the catalyst.
Hydrogenation Reaction: The β-keto ester substrate (1.0 mmol) is added to the freshly prepared catalyst solution. The mixture is then transferred to a high-pressure autoclave. The autoclave is flushed with hydrogen gas and then pressurized to a high pressure (e.g., 50-100 atm). The reaction is stirred at a specified temperature (e.g., 50-80 °C) for the required time (e.g., 12-48 h).
Work-up and Analysis: Upon completion, the autoclave is cooled, and the excess hydrogen is carefully vented. The solvent is evaporated, and the crude product is purified by distillation or column chromatography. The enantiomeric excess of the resulting β-hydroxy ester is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Workflows
The following diagrams illustrate the general workflows for catalyst preparation and the subsequent asymmetric hydrogenation reaction.
Caption: General experimental workflow for asymmetric hydrogenation.
Caption: Factors influencing catalyst performance.
Conclusion
This compound remains a highly effective and versatile chiral ligand for a broad range of asymmetric transformations. Its performance, particularly in Ru- and Rh-catalyzed hydrogenations, has set a benchmark in the field. However, this guide demonstrates that for specific substrate classes, newer generations of chiral ligands can offer superior enantioselectivity and/or reactivity. Derivatives such as (R)-H8-BINAP and (R)-DM-BINAP show incremental but significant improvements for certain substrates.[2][3] Furthermore, distinct ligand scaffolds like SYNPHOS, SEGPHOS, TangPhos, and QuinoxP* have proven to be the catalysts of choice for particular applications. The selection of the optimal catalyst is therefore a nuanced decision that depends critically on the specific substrate and reaction type. The data and protocols presented herein serve as a valuable resource for researchers to navigate these choices and advance their synthetic endeavors.
References
A Comparative Guide to the Recyclability of (R)-BINAP Catalyst Systems
The high cost of the metal and the chiral ligand in (R)-BINAP catalyst systems necessitates their efficient recovery and reuse, particularly in industrial applications.[1] This guide provides a comparative evaluation of different strategies for recycling this compound catalysts, focusing on homogeneous catalysis with membrane separation and heterogeneous catalysis using various supports. The performance of these systems is compared based on key metrics such as conversion rate, enantiomeric excess (ee), and catalyst stability over multiple cycles.
Performance Comparison of Recyclable this compound Catalyst Systems
The recyclability of this compound catalysts has been significantly improved through various techniques, including immobilization on solid supports and the use of membrane filtration for homogeneous systems. Below is a summary of the performance of different recyclable this compound catalyst systems in asymmetric hydrogenation reactions.
| Catalyst System | Support/Method | Metal | Substrate | No. of Cycles | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Homogeneous Ru-BINAP | Organic Solvent Nanofiltration (OSN) | Ru | Dimethyl itaconate | 14 | Maintained | Maintained | --INVALID-LINK--[2] |
| Silica-Supported BINAP-Ru | Silica (B1680970) | Ru | Methyl acetoacetate | 5 | >99 - 98 | 98 - 97 | --INVALID-LINK--[3] |
| Cellulose-Supported DAC-BINAP-Rh | Dialdehyde (B1249045) Cellulose (B213188) (DAC) | Rh | Methyl 2-acetamido-3-phenylacrylate | 6 | 65 - 58 | 73 - 70 | --INVALID-LINK--[1] |
| SBA-15-Supported Ru(BINAP)(OAc)₂ | SBA-15 Mesoporous Silica | Ru | Tiglic Acid | 3 | ~65 - 59 | ~60 - 57 | --INVALID-LINK--[2] |
Experimental Protocols
Detailed methodologies for the recovery and reuse of the compared catalyst systems are provided below.
Homogeneous Ru-BINAP with Organic Solvent Nanofiltration (OSN)
Reaction: The asymmetric hydrogenation of dimethyl itaconate is performed using a homogeneous Ru-BINAP catalyst in methanol.
Catalyst Recovery and Reuse Protocol:
-
Upon completion of the reaction, the reaction mixture containing the product, substrate, and the Ru-BINAP catalyst is processed through an organic solvent nanofiltration (OSN) membrane.
-
The membrane selectively allows the smaller product and substrate molecules to pass through while retaining the larger Ru-BINAP catalyst complex.
-
The retained catalyst solution is then concentrated and can be directly reused in a subsequent reaction cycle with fresh substrate.
-
For extended recycling (e.g., 10 cycles), a small amount of fresh catalyst (around 20% of the initial amount) may be added to maintain optimal reaction rates and enantioselectivity.[2]
Silica-Supported BINAP-Ru Catalyst
Reaction: Asymmetric hydrogenation of various substrates such as enamides, β-keto-esters, and aromatic ketones catalyzed by silica-immobilized BINAP-Ru.
Catalyst Recovery and Reuse Protocol:
-
After the reaction is complete, the solid silica-supported catalyst is allowed to settle.
-
The liquid phase containing the product is separated from the solid catalyst by either: a. Simple filtration through a glass frit, followed by washing of the catalyst with a suitable solvent. b. Removal of all liquids from the reaction vessel (e.g., an autoclave) under applied pressure.
-
The recovered solid catalyst is then dried and can be recharged with fresh substrate and solvent for the next reaction cycle. This process has been demonstrated for up to five cycles with minimal loss of activity and selectivity.[4]
Cellulose-Supported DAC-BINAP-Rh Catalyst
Reaction: Asymmetric hydrogenation of enamides using a Rh catalyst supported on dialdehyde cellulose (DAC).
Catalyst Recovery and Reuse Protocol:
-
Following the completion of the hydrogenation reaction, the heterogeneous catalyst is separated from the reaction mixture.
-
The separation is achieved by simple filtration, where the solid cellulose-supported catalyst is collected.
-
The recovered catalyst is washed with a solvent such as ethyl acetate (B1210297) to remove any remaining product or unreacted substrate.
-
The catalyst is then dried and can be reused in subsequent hydrogenation cycles. This system has shown good recyclability for at least six cycles.[1]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the generalized workflows for evaluating catalyst recyclability and the logical relationship between different catalyst systems.
Caption: Workflow for the preparation, use, and recycling of different this compound catalyst systems.
Caption: Generalized experimental workflow for evaluating catalyst recyclability.
References
Safety Operating Guide
Proper Disposal of (R)-BINAP: A Guide for Laboratory Professionals
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (R)-BINAP, is a chiral ligand widely used in asymmetric synthesis. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible laboratory practice necessitates its proper handling and disposal to ensure safety and environmental protection.[1] This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2][3] All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of fine dust particles.[2][3] Although not officially classified as hazardous, some safety data sheets recommend avoiding direct contact as it may cause skin and eye irritation or respiratory irritation.[3]
In the event of a spill, prevent the generation of dust by gently sweeping the solid material into a suitable container.[2] Ensure that drains are covered to prevent environmental release.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₄₄H₃₂P₂ |
| Molecular Weight | 622.67 g/mol |
| Appearance | Off-white solid |
| Melting Point | 239 - 242 °C (462.2 - 467.6 °F)[4] |
| Odor | Odorless |
| GHS Classification | Not classified as hazardous[1] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of pure, unused this compound and contaminated laboratory materials.
A. Disposal of Unused or Waste this compound (Solid)
-
Segregation : Do not mix solid this compound waste with other chemical waste streams, especially those classified as hazardous. Keep it in its original or a clearly labeled, sealed container.[2]
-
Waste Collection : For small quantities, place the sealed container into a designated receptacle for non-hazardous solid chemical waste. This should be separate from general laboratory trash.[2]
-
Labeling : Clearly label the waste container with the chemical name: "(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl" or "this compound".
-
Institutional Procedures : Adhere to your institution's specific guidelines and procedures for the collection and disposal of non-hazardous chemical waste. Contact your Environmental Health & Safety (EHS) department for guidance.[2]
B. Decontamination and Disposal of Contaminated Labware
-
Glassware :
-
Triple rinse contaminated glassware with a suitable organic solvent (e.g., acetone, toluene) to remove all residues of this compound.
-
Collect the initial solvent rinsate as chemical waste. Depending on local regulations, this may need to be treated as hazardous waste due to the solvent.
-
After the initial solvent rinse, wash the glassware with soap and water as per standard laboratory procedure.
-
-
Sharps : Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container in accordance with institutional protocols.
-
Personal Protective Equipment (PPE) and Consumables :
-
Disposable items such as gloves, weighing paper, and paper towels that are lightly contaminated with this compound should be placed in a designated container for non-hazardous solid chemical waste.[2]
-
If grossly contaminated, consult your EHS department for specific disposal instructions.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound and contaminated materials.
References
Personal protective equipment for handling (R)-BINAP
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), a widely used chiral diphosphine ligand in asymmetric synthesis. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table summarizes the required protective gear based on routine handling and emergency situations.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against dust particles, splashes, and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile rubber gloves. Inspect for tears or punctures before use.[1] | Provides a barrier against skin contact, which may cause irritation.[1][2] Use proper glove removal technique to avoid contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] For inadequate ventilation or spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended.[1] | Minimizes the inhalation of potentially harmful dust or vapors.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[1] For larger quantities or significant splash risk, chemical-resistant coveralls are advised.[1] | Protects skin and personal clothing from contamination.[1] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[1] | Protects feet from spills and falling objects.[1] |
Hazard Identification and Safe Handling
This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2] It is also air-sensitive and should be handled with care.[3]
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure an eyewash station and a safety shower are readily accessible.[1]
Procedural Controls:
-
Avoid the formation of dust and aerosols.[2]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The compound may be sensitive to air and moisture; consider storing under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][3]
Experimental Protocols
Routine Handling and Weighing:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the chemical fume hood for handling this compound.
-
Inert Atmosphere: If the compound is particularly sensitive, use a glovebox or Schlenk line to maintain an inert atmosphere.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound to the vessel using a clean spatula. Avoid creating dust.
-
Transfer: Promptly and carefully transfer the weighed solid to the reaction vessel.
-
Cleanup: Clean any residual dust from the balance and work area using a damp paper towel, which should then be disposed of as hazardous waste.
-
Post-Handling: Tightly close the this compound container. Wash hands thoroughly after completing the task.
Disposal Plan:
-
Waste Collection: Collect all waste materials containing this compound, including contaminated gloves, paper towels, and empty containers, in a designated, labeled hazardous waste container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[4] Contaminated packaging should be handled in the same way as the substance itself.[4]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Collect: Carefully collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air.[2]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[2]
-
Ingestion: Rinse the mouth with water.[2]
In all cases of exposure, seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response related to this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
